Tulathromycin A
Description
The exact mass of the compound Tulathromycin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARTUJKFNAVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Tulathromycin A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulathromycin A is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, distinguished by its unique three-amine functional group. It is a potent therapeutic agent primarily used in veterinary medicine for the treatment and prevention of respiratory diseases in cattle and swine. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its analysis and a summary of its spectroscopic data are presented to support research and development activities.
Chemical Structure and Identification
This compound is the primary component of the drug substance tulathromycin, which exists as an equilibrated mixture of two isomers, with this compound constituting approximately 90%.[1][2] It is a 15-membered macrocyclic lactone.
The chemical structure of this compound is characterized by a macrolide ring to which two distinct sugar moieties are attached. The IUPAC name is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one.[3][4]
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| CAS Number | 217500-96-4 | [3][5] |
| Molecular Formula | C₄₁H₇₉N₃O₁₂ | [3][5] |
| Molecular Weight | 806.09 g/mol | [3][5] |
| SMILES String | CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(C(C(NC(C(C(C(C(OC2=O)CC)C)O)C)C)CC(C)C)O)C)O)C)O)C(C(C(C(O3)C)N(C)C)O)O3 | [5] |
| InChI Key | GUARTUJKFNAVIK-QPTWMBCESA-N | [3] |
Physicochemical Properties
This compound is a white to off-white crystalline powder.[6] Its physicochemical properties are crucial for its formulation and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [6] |
| pKa | 8.6 - 9.6 | [7] |
| Solubility | ||
| DMSO | ≥24.1 mg/mL | [5] |
| Ethanol | ~30 mg/mL | [3] |
| Water | Readily soluble at pH < 8 | [8] |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [3] |
| Melting Point | 190 - 192 °C | [9] |
Spectroscopic Data
Mass Spectrometry
Mass spectrometry, particularly LC-MS/MS, is a key analytical technique for the quantification of this compound in biological matrices. Under electrospray ionization (ESI), this compound can form doubly charged precursor ions. A common transition monitored for quantification is the fragmentation of the doubly charged ion [M+2H]²⁺ at m/z 403.7 to a singly charged product ion at m/z 576.9.[3]
Table 3: Mass Spectrometric Parameters for this compound
| Parameter | Value | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |
| Precursor Ion (Quantification) | m/z 403.7 ([M+2H]²⁺) | [3] |
| Product Ion (Quantification) | m/z 576.9 | [3] |
| Precursor Ion (Confirmation) | m/z 403.7 ([M+2H]²⁺) | [3] |
| Product Ion (Confirmation) | m/z 229.9 | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from a precursor macrolide, such as azithromycin. A general synthetic scheme involves:
-
Protection: The hydroxyl groups of the starting material are protected, for example, using benzyl (B1604629) chloroformate (Cbz-Cl).
-
Oxidation: A specific hydroxyl group is oxidized to a ketone. The Albright-Goldman oxidation is one such method employed.
-
Epoxidation: The ketone is converted to an epoxide, for instance, through a Wittig-Horner reaction to form an alkene followed by oxidation with hydrogen peroxide.
-
Deprotection: The protecting groups are removed, often via catalytic hydrogenation using palladium on carbon (Pd/C).
-
Amination: The epoxide ring is opened by reaction with n-propylamine to introduce the propylamino side chain.
-
Purification: The crude product is purified, for example, by forming a phosphate (B84403) salt, to yield the final high-purity this compound.
This process has been improved to avoid low-temperature reactions, making it more suitable for industrial-scale production.[5]
Quantification of this compound in Bovine Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of tulathromycin in various bovine biological matrices.[3]
1. Sample Preparation:
- Thaw frozen plasma samples at room temperature.
- To 200 µL of the plasma sample, add 20 µL of an internal standard solution (Tulathromycin-d7, 1 µg/mL in acetonitrile).
- Add 180 µL of acetonitrile (B52724) for protein precipitation.
- Vortex the mixture for 30 seconds.
- Centrifuge at 21,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 µm nylon syringe filter.
- Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water in an LC vial.
2. LC-MS/MS Analysis:
- Chromatographic Column: BEH C18 column (50 x 2.1 mm, 1.7 µm).
- Column Temperature: 40°C.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Gradient Elution: A suitable gradient is run for a total of 5 minutes to separate the analyte from matrix components.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization source.
- Ionization Mode: Positive.
- Monitored Transitions: As detailed in Table 3.
3. Quantification:
- A calibration curve is constructed using fortified plasma samples with known concentrations of this compound.
- The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The validated range for this method in plasma is 0.01–1 µg/mL.[3]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[11] This is achieved through its high-affinity binding to the 50S subunit of the bacterial ribosome.[7][12]
The binding site for macrolides is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. By binding to this site, this compound physically obstructs the passage of the elongating polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome.[7][12] This effectively halts protein synthesis, resulting in a bacteriostatic effect. At higher concentrations, it may exhibit bactericidal activity against certain pathogens.[12]
Conclusion
This compound is a well-characterized macrolide antibiotic with a unique chemical structure that confers a long half-life and excellent tissue penetration, particularly in the lungs. The information provided in this technical guide, including its chemical properties, detailed analytical methodologies, and mechanism of action, serves as a valuable resource for researchers and professionals in the field of drug development and veterinary medicine. Further research into its synthesis and potential applications will continue to be of significant interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. finechemicals.com.cn [finechemicals.com.cn]
- 6. WO2015014907A1 - Process for preparation of tulathromycin - Google Patents [patents.google.com]
- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. microbenotes.com [microbenotes.com]
- 12. youtube.com [youtube.com]
Tulathromycin A: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Leading Triamilide Macrolide Antibiotic
Abstract
Tulathromycin A stands as a prominent member of the triamilide subclass of macrolide antibiotics, distinguished by its unique three-amine structure and potent efficacy in veterinary medicine, particularly for respiratory diseases in cattle and swine.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and established analytical methodologies. The document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering in-depth experimental protocols and quantitative data to facilitate further investigation and application of this significant antimicrobial agent.
Introduction: The Advent of a Triamilide
Tulathromycin is a semi-synthetic macrolide antibiotic, notable for its classification as a triamilide due to the presence of three amine groups in its structure.[3][4] In aqueous solutions, tulathromycin exists as a stable, equilibrated mixture of two isomers: this compound, which features a 15-membered macrolide ring, and Tulathromycin B, with a 13-membered ring, in an approximate 9:1 ratio.[5] This unique structural composition contributes to its enhanced penetration into Gram-negative bacteria and its distinct pharmacokinetic properties.[2][5] Developed to overcome some limitations of earlier macrolides, this compound has demonstrated significant clinical success in treating and preventing major bacterial pathogens associated with bovine and swine respiratory diseases.[1][2]
Mechanism of Action: A Dual Approach
Inhibition of Bacterial Protein Synthesis
Consistent with the broader macrolide class, the primary antimicrobial mechanism of this compound involves the inhibition of bacterial protein synthesis.[5][6][7] It selectively binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation process of peptidyl-tRNA and ultimately halting the elongation of the polypeptide chain.[8][9][10] This action is primarily bacteriostatic, but at higher concentrations, tulathromycin can exhibit bactericidal activity against certain pathogens.[1][11]
Diagram: Mechanism of Action - Ribosomal Inhibition
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrolide Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 5. researchgate.net [researchgate.net]
- 6. ldh.la.gov [ldh.la.gov]
- 7. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Tulathromycin A: A Technical Guide to its Solubility in DMSO and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Tulathromycin A, a potent macrolide antibiotic, in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. Understanding the solubility characteristics of this active pharmaceutical ingredient (API) is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development.
Core Solubility Profile of this compound
This compound exhibits a versatile solubility profile, being soluble in several organic solvents while having pH-dependent solubility in aqueous media.
Quantitative Solubility Data
The solubility of this compound can vary between different suppliers and batches, and can be influenced by factors such as temperature, the use of fresh versus moisture-absorbed solvents, and dissolution methodology (e.g., use of sonication or heat). The following table summarizes the available quantitative data for this compound solubility in various solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 124.05 mM | [1] |
| 50 mg/mL | 62.03 mM | [2] | |
| ~30 mg/mL | 37.22 mM | [3] | |
| ≥24.1 mg/mL | ≥29.89 mM | [4] | |
| 10 mg/mL | 12.41 mM | [5] | |
| 2 mg/mL | 2.48 mM | [5] | |
| Ethanol (B145695) | 100 mg/mL | 124.05 mM | [1] |
| ~30 mg/mL | 37.22 mM | [3] | |
| Dimethylformamide (DMF) | ~30 mg/mL | 37.22 mM | [3] |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | 0.62 mM | [3] |
| Water | >1000 mg/L (>1 mg/mL) | >1.24 mM | [6] |
Note: The molecular weight of this compound (806.09 g/mol ) was used for molarity calculations.
Qualitative Solubility Information
-
Methanol : Described as both "soluble" and "slightly soluble".[7][8]
-
Aqueous Buffers : this compound is sparingly soluble in aqueous buffers.[3] For enhanced solubility in aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[3]
-
Water : While one source indicates insolubility[1], others suggest good water solubility, especially at a pH below 8.[7][8]
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in the provided search results, a general and widely accepted methodology, the shake-flask method , can be applied.[9][10][11] This method is considered the gold standard for determining equilibrium solubility.[9]
General Shake-Flask Protocol for Equilibrium Solubility
-
Preparation : Add an excess amount of this compound crystalline solid to a known volume of the desired solvent (e.g., DMSO, ethanol) in a sealed, inert container. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.
-
Equilibration : The mixture is agitated at a constant temperature for a defined period to reach equilibrium. This can be done using an orbital shaker.[10] The time required to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[10]
-
Phase Separation : After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) that does not interact with the compound.
-
Quantification : The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Considerations :
-
Temperature Control : Solubility is temperature-dependent, so all steps should be performed at a consistent, controlled temperature.[11]
-
Solvent Purity : The purity of the solvent is crucial for accurate solubility determination.[11] For hygroscopic solvents like DMSO, using a fresh, unopened container is recommended as absorbed moisture can reduce solubility.[1][2]
-
Aiding Dissolution : For some compounds, gentle warming or sonication in an ultrasonic bath can help to overcome kinetic barriers to dissolution, but the solution should be returned to the target temperature for equilibration.[2][4]
-
Visualizing the Solubility Determination Workflow
The following diagram illustrates the key steps in a typical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
This guide provides a foundational understanding of this compound's solubility. For critical applications, it is always recommended to experimentally determine the solubility of the specific batch of the compound under the precise conditions of your planned experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. ≥95% (HPLC), powder, macrolide antibiotic | Sigma-Aldrich [sigmaaldrich.com]
- 6. msd.com [msd.com]
- 7. This compound | 217500-96-4 [chemicalbook.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. lup.lub.lu.se [lup.lub.lu.se]
In Vitro Antibacterial Spectrum of Tulathromycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulathromycin A is a semi-synthetic macrolide antibiotic belonging to the novel subclass of triamilides, developed specifically for veterinary use.[1] It is a crucial agent in the management of bacterial respiratory diseases in cattle and swine.[1][2] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound against key veterinary pathogens. It includes a compilation of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis.[1][3] It specifically targets the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[2][3] At higher concentrations, it may exhibit bactericidal activity against certain pathogens.[1] Beyond its direct antibacterial properties, this compound also demonstrates immunomodulatory and anti-inflammatory effects, such as inducing neutrophil apoptosis and reducing the production of pro-inflammatory mediators.[1][3][4]
Caption: Mechanism of this compound binding to the 50S ribosomal subunit.
In Vitro Antibacterial Spectrum
The in vitro activity of this compound has been evaluated against a range of bacterial pathogens responsible for respiratory diseases in cattle and swine. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Bovine Respiratory Disease (BRD) Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Mannheimia haemolytica | 1.0 | 2.0 | 0.25 - 4 |
| Pasteurella multocida | 0.5 | 1.0 | 0.06 - 2 |
| Histophilus somni | 1.0 | 2.0 | 0.5 - 4 |
| Mycoplasma bovis | 0.25 | >64 | 1 - >64 |
Note: MIC values can be influenced by testing conditions, such as the presence of serum, which can lead to lower MICs.
Swine Respiratory Disease (SRD) Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Actinobacillus pleuropneumoniae | 8.0 | 16.0 | 4 - 16 |
| Pasteurella multocida | 1.0 | 2.0 | 0.25 - 2 |
| Bordetella bronchiseptica | 2.0 | 4.0 | - |
| Haemophilus parasuis | 0.5 | 1.0 | - |
| Mycoplasma hyopneumoniae | ≤0.001 | 0.004 | - |
Note: Data is compiled from multiple studies and variations may exist based on geographic location of isolates and specific laboratory methodologies.[5][6][7]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The determination of MIC values is a critical step in assessing the susceptibility of bacteria to an antimicrobial agent. The broth microdilution method is a standard technique used for this purpose, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Broth Microdilution Method (as per CLSI guidelines)
This protocol outlines the general steps for determining the MIC of this compound against aerobic bacteria isolated from animals.
1. Preparation of Materials:
- This compound stock solution: Prepare a stock solution of known concentration.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms, supplementation with serum may be required.
- Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
- 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Procedure:
- Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound working solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. The last well serves as a growth control and contains no antibiotic.
- Inoculation: Add the diluted bacterial suspension to each well.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. For some fastidious organisms, incubation in a CO2-enriched atmosphere may be necessary.
- Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This is typically observed as the absence of turbidity in the well.
3. Quality Control:
- Reference strains with known MIC values should be included in each run to ensure the accuracy and reproducibility of the results.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Reagents" [label="Prepare Reagents\n(Tulathromycin Stock, Media, Bacterial Inoculum)"];
"Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof Tulathromycin in Microtiter Plate"];
"Inoculate_Plate" [label="Inoculate Plate with\nStandardized Bacterial Suspension"];
"Incubate_Plate" [label="Incubate Plate\n(35-37°C, 16-20h)"];
"Read_Results" [label="Read MIC\n(Lowest concentration with no visible growth)"];
"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents";
"Prepare_Reagents" -> "Serial_Dilution";
"Serial_Dilution" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate_Plate";
"Incubate_Plate" -> "Read_Results";
"Read_Results" -> "End";
}
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound demonstrates significant in vitro activity against a broad spectrum of key bacterial pathogens associated with respiratory diseases in cattle and swine. The provided MIC data serves as a valuable resource for understanding its potency. Adherence to standardized experimental protocols, such as the CLSI-guided broth microdilution method, is essential for generating accurate and comparable susceptibility data. This information is critical for guiding appropriate clinical use, monitoring for the development of resistance, and informing future drug development efforts in veterinary medicine.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vet-us.virbac.com [vet-us.virbac.com]
- 9. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
A Technical Guide to the Anti-inflammatory Properties of Tulathromycin A in Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulathromycin A, a semi-synthetic macrolide antibiotic of the triamilide subclass, is widely utilized in veterinary medicine for the management of respiratory diseases in cattle and swine.[1] Its clinical success, however, is not solely attributable to its antimicrobial activity.[2][3] A substantial body of evidence reveals that tulathromycin possesses potent immunomodulatory and anti-inflammatory properties that actively contribute to the resolution of inflammation in the respiratory tract. This technical guide provides an in-depth examination of these anti-inflammatory mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanisms include the induction of apoptosis in inflammatory leukocytes, subsequent promotion of their clearance by macrophages (efferocytosis), and the direct inhibition of pro-inflammatory signaling pathways and mediators.[4][5]
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily targeting the host's immune cells to dampen excessive inflammatory responses that cause tissue damage in respiratory diseases.[6]
Induction of Apoptosis in Leukocytes
A cornerstone of tulathromycin's anti-inflammatory action is its ability to induce programmed cell death (apoptosis) in leukocytes, particularly neutrophils.[3][7] During acute inflammation, a massive influx of neutrophils to the site of infection is critical for pathogen clearance but can also lead to significant tissue damage if not resolved.[6] By promoting neutrophil apoptosis, tulathromycin facilitates the transition from an inflammatory to a resolution phase.[3][4]
-
Cell-Type Specificity: The pro-apoptotic effects of tulathromycin are notably selective. Studies show it induces apoptosis in bovine neutrophils but not in bovine fibroblasts, epithelial cells, endothelial cells, or monocytes.[3][5] However, at higher concentrations and after longer incubation periods (≥12 hours), it can also induce delayed apoptosis in bovine macrophages.[2][4]
-
Caspase-3-Dependent Pathway: The induction of apoptosis is an active, energy-dependent process. Tulathromycin triggers this process in both neutrophils and macrophages through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3] Pre-treatment of cells with a pan-caspase inhibitor (ZVAD-FMK) or a selective caspase-3 inhibitor (DEVD) has been shown to block the pro-apoptotic effects of the drug.[2][3]
Caption: this compound Induces Caspase-3-Dependent Apoptosis.
Inhibition of Pro-inflammatory Mediators and Signaling
Tulathromycin directly suppresses the production and release of key molecules that propagate the inflammatory response. This includes cytokines, chemokines, and lipid mediators.
-
Inhibition of CXCL-8 (Interleukin-8): Tulathromycin significantly reduces the secretion of CXCL-8, a potent neutrophil chemoattractant, from lipopolysaccharide (LPS)-stimulated bovine macrophages and neutrophils.[2][3] This effect is independent of its pro-apoptotic action, as it occurs even when caspase activity is blocked.[2][4]
-
Inhibition of Leukotriene B4 (LTB4): In animal models of Mannheimia haemolytica infection, tulathromycin treatment significantly reduces the levels of the pro-inflammatory lipid mediator LTB4 in bronchoalveolar lavage fluid.[3][5] LTB4 is another powerful chemoattractant for neutrophils.
-
Inhibition of the NF-κB Signaling Pathway: A central mechanism for the suppression of inflammatory mediators is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In LPS-stimulated bovine neutrophils, tulathromycin significantly reduces the phosphorylation of IκBα, which is the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][5] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes like CXCL8.[3][5]
Caption: this compound Inhibits the NF-κB Signaling Pathway.
Promotion of Efferocytosis
The induction of neutrophil apoptosis by tulathromycin is coupled with an enhanced clearance of these apoptotic cells by phagocytes, a process known as efferocytosis.[2][4] This is a critical, non-inflammatory process for removing dead cells and is a key feature of the resolution phase of inflammation.[2] Studies have shown that bovine macrophages phagocytose tulathromycin-induced apoptotic neutrophils with greater avidity than untreated neutrophils.[2] This enhanced clearance prevents secondary necrosis of apoptotic cells, which would release damaging intracellular contents and reignite inflammation.
Caption: Logical Flow of Tulathromycin-Mediated Inflammation Resolution.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from key studies, illustrating the concentration- and time-dependent effects of tulathromycin.
Table 1: Effects of this compound on Leukocyte Apoptosis
| Cell Type | Species | Tulathromycin Conc. | Incubation Time | Key Finding | Reference |
| Neutrophils | Bovine | 50 µg/mL - 2 mg/mL | 2 hours | Concentration-dependent increase in apoptosis. | [3] |
| Neutrophils | Bovine | 1 mg/mL & 2 mg/mL | 30 minutes | Significant increase in apoptosis compared to controls. | [3] |
| Macrophages | Bovine | 1 mg/mL | 12 & 20 hours | Significant increase in apoptosis (delayed effect). | [2] |
| Macrophages | Bovine | 0.1 mg/mL | Up to 20 hours | No significant increase in apoptosis. | [2] |
| Neutrophils | Porcine | 0.02 mg/mL - 2.0 mg/mL | 2 hours | Time- and concentration-dependent increase in apoptosis. | [7][8] |
Table 2: Effects of this compound on Pro-inflammatory Mediators
| Mediator | Cell Type | Species | Stimulus | Tulathromycin Conc. | Key Finding | Reference |
| CXCL-8 | Macrophages | Bovine | LPS (1 µg/mL) | 1 mg/mL | Significant reduction in secreted CXCL-8 at 12 & 20 hours. | [2] |
| LTB4 | Leukocytes (in vivo) | Bovine | M. haemolytica | 2.5 mg/kg (body wt) | Reduced levels in bronchoalveolar lavage fluid. | [3][5] |
| LTB4 | Leukocytes (in vivo) | Porcine | A. pleuropneumoniae | 2.5 mg/kg (IM) | Inhibited production in bronchoalveolar lavage fluid. | [8] |
| CXCL-8 | Neutrophils | Bovine | LPS | Not specified | Reduced mRNA levels. | [3][5] |
| ROS | Macrophages | Porcine | PRRSV | Not specified | Attenuated mitochondrial ROS production. | [9] |
Key Experimental Protocols
This section details the methodologies used in the cited research to evaluate the anti-inflammatory properties of tulathromycin.
Isolation of Leukocytes
-
Bovine Neutrophils and Peripheral Blood Mononuclear Cells (PBMCs): Whole blood is collected from healthy animals into tubes containing acid-citrate-dextrose. Neutrophils and PBMCs are isolated using a combination of dextran (B179266) sedimentation to remove red blood cells, followed by density gradient centrifugation over a Ficoll-Paque gradient. Remaining erythrocytes are removed by hypotonic lysis. Cell viability is assessed using Trypan blue exclusion.
-
Bovine Monocyte-Derived Macrophages (MDMs): PBMCs are isolated as described above. Monocytes are then purified and cultured in appropriate media (e.g., IMDM with fetal bovine serum) for several days (typically 5-7) to allow differentiation into macrophages.
Apoptosis Assays
-
Quantification of Mono- and Oligonucleosomes: A photometric enzyme immunoassay (Cell Death Detection ELISA, Roche Diagnostics) is used. This assay quantifies cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) characteristic of apoptotic cells.
-
Caspase-3 Activity Assay: Cell lysates are incubated with a specific fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified using a fluorometer.
-
TUNEL Staining: Terminal deoxynucleotidyltransferase-mediated dUTP-biotin nick end labeling (TUNEL) is a method for detecting DNA fragmentation by labeling the terminal end of nucleic acids. TUNEL-positive cells are visualized by microscopy.[7]
-
Lactate Dehydrogenase (LDH) Assay: To distinguish apoptosis from necrosis, LDH release into the cell culture supernatant is measured. LDH is a stable cytosolic enzyme that is released upon cell lysis (necrosis), but not during apoptosis.
Measurement of Inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available sandwich ELISA kits are used to quantify the concentration of secreted proteins like CXCL-8 and LTB4 in cell culture supernatants or bronchoalveolar lavage fluid.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of inflammatory genes, total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers for targets like CXCL8 and a housekeeping gene for normalization.
Western Blotting for NF-κB Pathway Analysis
-
Cells are stimulated (e.g., with LPS) in the presence or absence of tulathromycin.
-
Cytoplasmic and nuclear protein fractions are isolated.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for total and phosphorylated forms of IκBα and for the p65 subunit of NF-κB.
-
Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used for visualization.
Efferocytosis Assay
-
Neutrophils are first treated with tulathromycin (e.g., 2 mg/mL for 30 min) to induce apoptosis.
-
These apoptotic neutrophils are then co-cultured with a monolayer of macrophages for various time points (e.g., 0.5, 1, and 2 hours).
-
Non-phagocytosed neutrophils are washed away.
-
The macrophages are fixed and stained (e.g., with Diff-Quik).
-
The percentage of macrophages containing one or more phagocytosed neutrophils is determined by light microscopy.[2] Alternatively, myeloperoxidase (MPO), a neutrophil-specific enzyme, can be measured in macrophage lysates to quantify phagocytosis.[2]
Caption: In Vitro Experimental Workflow for Tulathromycin Analysis.
Conclusion
This compound is more than a simple antimicrobial agent; it is a potent immunomodulatory drug that actively promotes the resolution of inflammation. Its ability to selectively induce caspase-3-dependent apoptosis in neutrophils, inhibit the NF-κB signaling pathway, reduce the production of key pro-inflammatory mediators like CXCL-8 and LTB4, and enhance the clearance of apoptotic cells by macrophages provides a powerful, host-directed therapeutic benefit.[2][3][8] These anti-inflammatory properties, working in concert with its antimicrobial activity, help to explain its superior clinical efficacy in treating complex inflammatory respiratory diseases. For drug development professionals, tulathromycin serves as a compelling model for a therapeutic agent that targets both the pathogen and the damaging host response, offering a dual-action strategy for managing infectious diseases.
References
- 1. Tulathromycin - Wikipedia [en.wikipedia.org]
- 2. Direct and Indirect Anti-Inflammatory Effects of Tulathromycin in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and indirect anti-inflammatory effects of tulathromycin in bovine macrophages: inhibition of CXCL-8 secretion, induction of apoptosis, and promotion of efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory benefits of antibiotic-induced neutrophil apoptosis: tulathromycin induces caspase-3-dependent neutrophil programmed cell death and inhibits NF-kappaB signaling and CXCL8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tulathromycin Exerts Proresolving Effects in Bovine Neutrophils by Inhibiting Phospholipases and Altering Leukotriene B4, Prostaglandin E2, and Lipoxin A4 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Immunomodulatory effects of tulathromycin on apoptosis, efferocytosis, and proinflammatory leukotriene B4 production in leukocytes from Actinobacillus pleuropneumoniae-or zymosan-challenged pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immuno-modulating properties of Tulathromycin in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Tulathromycin A: A Technical Guide to its Influence on Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulathromycin A, a semi-synthetic macrolide antibiotic, is widely recognized for its efficacy in treating respiratory diseases in veterinary medicine.[1] Beyond its direct antimicrobial activity against a range of bacterial pathogens, a growing body of evidence reveals that tulathromycin possesses potent immunomodulatory and anti-inflammatory properties.[2][3] These "off-target" effects are increasingly considered to be a significant contributor to its clinical success, particularly in diseases where the host's inflammatory response is a major driver of pathology.[4][5] This technical guide provides an in-depth exploration of this compound's effects on host-pathogen interactions, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.
Core Mechanism: Modulation of Leukocyte Function and Inflammatory Signaling
Tulathromycin's immunomodulatory effects are multifaceted, primarily centering on its ability to influence the function and lifespan of key innate immune cells, namely neutrophils and macrophages. It also directly impacts critical inflammatory signaling pathways, leading to a dampening of pro-inflammatory mediator production and a promotion of inflammation resolution.
Induction of Apoptosis in Neutrophils and Macrophages
A hallmark of tulathromycin's immunomodulatory action is its ability to induce programmed cell death, or apoptosis, in leukocytes.[6][7] This is a crucial mechanism for the resolution of inflammation, as the timely removal of apoptotic cells by phagocytes prevents the release of cytotoxic contents that occurs during necrosis, thereby limiting tissue damage.[8][9]
Tulathromycin induces apoptosis in a time- and concentration-dependent manner in both neutrophils and macrophages.[6][7] This process is, at least in part, dependent on the activation of caspases, key enzymes in the apoptotic cascade.[6] Specifically, tulathromycin has been shown to induce caspase-3-dependent apoptosis in bovine neutrophils.[4][6] In bovine macrophages, the pro-apoptotic effects of tulathromycin are blocked by a pan-caspase inhibitor, indicating a caspase-dependent mechanism.[6]
Inhibition of Pro-Inflammatory Mediators
Tulathromycin actively suppresses the production and release of several potent pro-inflammatory mediators, contributing to its anti-inflammatory profile.
-
Leukotriene B4 (LTB4): Tulathromycin has been shown to significantly reduce the levels of LTB4, a potent neutrophil chemoattractant, in the bronchoalveolar lavage fluid (BALF) of calves with induced pulmonary inflammation.[10][11] This effect is attributed to the inhibition of phospholipase D (PLD) and cytosolic phospholipase A2 (cPLA2) activity in neutrophils.[10][11]
-
CXCL-8 (Interleukin-8): This chemokine is a major driver of neutrophil recruitment to sites of infection. Tulathromycin directly inhibits the secretion of CXCL-8 from lipopolysaccharide (LPS)-stimulated bovine macrophages.[6] This effect appears to be independent of caspase activation.[6]
-
Prostaglandin E2 (PGE2): In a model of zymosan-induced pulmonary inflammation in calves, tulathromycin treatment significantly reduced the levels of PGE2 in BALF.[10][11]
-
Cytokines: Tulathromycin has been observed to suppress the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from activated macrophages and peripheral blood mononuclear cells (PBMCs).[12]
Promotion of Pro-Resolving Mediators
Beyond simply inhibiting pro-inflammatory signals, tulathromycin also actively promotes the production of molecules that drive the resolution of inflammation.
-
Lipoxin A4 (LXA4): In bovine neutrophils, tulathromycin stimulates the production of the pro-resolving lipid mediator, lipoxin A4 (LXA4).[10][11] This is a significant finding, as LXA4 is known to inhibit neutrophil recruitment and promote the clearance of apoptotic cells by macrophages (efferocytosis).[10]
Modulation of Host Cell Signaling Pathways
The immunomodulatory effects of tulathromycin are underpinned by its ability to interfere with key intracellular signaling pathways that regulate inflammation.
-
NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Tulathromycin has been shown to inhibit the NF-κB signaling pathway in bovine neutrophils.[4][6] It achieves this by reducing the phosphorylation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6] This inhibition leads to a downstream reduction in the transcription of pro-inflammatory genes, such as CXCL-8.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of host-pathogen interactions as reported in the cited literature.
Table 1: Effect of Tulathromycin on Leukocyte Apoptosis
| Cell Type | Species | Tulathromycin Concentration | Incubation Time | Effect on Apoptosis | Citation(s) |
| Neutrophils | Bovine | 50 µg/ml - 2 mg/ml | 30 min - 2 h | Significant increase | [6] |
| Neutrophils | Porcine | 0.02 mg/mL | 30 min | Significant increase | [13][14] |
| Macrophages | Bovine | 0.1 mg/ml - 1.0 mg/ml | 12 h - 48 h | Concentration-dependent increase | [6] |
Table 2: Effect of Tulathromycin on Pro-Inflammatory and Pro-Resolving Mediators
| Mediator | Model System | Tulathromycin Treatment | Effect | Citation(s) | | :--- | :--- | :--- | :--- | | LTB4 | Zymosan-challenged calves (BALF) | 2.5 mg/kg | Significant reduction at 3h post-challenge |[10][11] | | LTB4 | A. pleuropneumoniae-challenged pigs (BALF) | 2.5 mg/kg, IM | Inhibition of increase at 3h post-inoculation |[4][7] | | PGE2 | Zymosan-challenged calves (BALF) | 2.5 mg/kg | Significant reduction at 24h post-challenge |[10][11] | | CXCL-8 | LPS-stimulated bovine macrophages | 1.0 mg/ml | Significant reduction at 12h and 20h |[6] | | TNF-α | LPS-stimulated bovine macrophages | 0.1 - 1 µg/ml | Significant suppression |[12] | | IL-6 | LPS-stimulated bovine macrophages | 0.1 - 1 µg/ml | Significant suppression |[12] | | LXA4 | Bovine neutrophils | 2 mg/ml | Stimulation of production |[10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Neutrophil and Macrophage Apoptosis Assay (Cell Death Detection ELISA)
This protocol is based on the quantification of cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) after induced apoptosis.
-
Cell Isolation:
-
Neutrophils: Isolate from whole blood using dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.
-
Macrophages: Differentiate from peripheral blood monocytes cultured for 7-10 days in the presence of macrophage colony-stimulating factor (M-CSF).
-
-
Experimental Treatment:
-
Seed isolated neutrophils or macrophages in 96-well plates.
-
Incubate cells with varying concentrations of tulathromycin (e.g., 0.02 mg/mL to 2 mg/mL) or control medium for specified time periods (e.g., 30 minutes to 48 hours) at 37°C in a 5% CO2 incubator.
-
-
ELISA Procedure:
-
After incubation, centrifuge the plates and lyse the cell pellets according to the manufacturer's instructions for a cell death detection ELISA kit.
-
Transfer the lysates to streptavidin-coated microplates.
-
Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies and incubate.
-
After a washing step, add the substrate solution (e.g., ABTS) and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Calculate the enrichment of mono- and oligonucleosomes relative to control cells.
-
Measurement of Cytokines and Chemokines in Bronchoalveolar Lavage Fluid (BALF)
This protocol describes the general steps for quantifying inflammatory mediators in BALF using a multiplex immunoassay.
-
BALF Collection:
-
Following experimental challenge and treatment, euthanize the animal.
-
Instill a sterile saline solution into the lungs via an endotracheal tube and gently aspirate the fluid.
-
Pool the collected fluid and keep on ice.
-
-
Sample Processing:
-
Centrifuge the BALF at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet cells.
-
Collect the supernatant and store at -80°C until analysis.
-
-
Multiplex Immunoassay:
-
Use a commercially available multiplex cytokine assay kit (e.g., Bio-Plex).
-
Prepare standards and samples according to the kit's instructions.
-
Incubate samples with antibody-coupled magnetic beads specific for the target cytokines (e.g., TNF-α, IL-6, CXCL-8).
-
After washing, add a biotinylated detection antibody cocktail.
-
Add streptavidin-phycoerythrin (PE) and analyze the plate on a multiplex array reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot for Phosphorylation of IκBα
This protocol details the detection of the phosphorylated form of IκBα, an indicator of NF-κB pathway activation.
-
Cell Treatment and Lysis:
-
Isolate neutrophils and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of tulathromycin for a short duration (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize, strip the membrane and re-probe with an antibody for total IκBα or a loading control like β-actin.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: Tulathromycin's inhibition of the NF-κB signaling pathway in neutrophils.
Caption: Experimental workflow for quantifying neutrophil apoptosis.
Conclusion
This compound's interaction with the host immune system is a critical component of its therapeutic efficacy. By inducing leukocyte apoptosis, inhibiting the production of pro-inflammatory mediators, promoting the synthesis of pro-resolving molecules, and modulating key inflammatory signaling pathways like NF-κB, tulathromycin actively contributes to the resolution of inflammation. This dual action of antimicrobial and immunomodulatory activity makes it a powerful tool in the management of infectious diseases where excessive inflammation is a key feature. For researchers and drug development professionals, a deeper understanding of these mechanisms opens avenues for the development of new anti-inflammatory therapies and the optimization of existing antibiotic treatment strategies. The data and protocols presented in this guide offer a foundation for further investigation into the complex and beneficial host-pathogen interactions influenced by this compound.
References
- 1. Tulathromycin metaphylaxis increases nasopharyngeal isolation of multidrug resistant Mannheimia haemolytica in stocker heifers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct and Indirect Anti-Inflammatory Effects of Tulathromycin in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tulathromycin Exerts Proresolving Effects in Bovine Neutrophils by Inhibiting Phospholipases and Altering Leukotriene B4, Prostaglandin E2, and Lipoxin A4 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immuno-modulating properties of Tulathromycin in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Highly multiplexed cytokine analysis of bronchoalveolar lavage and plasma reveals age-related dynamics and correlates of inflammation in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 13. Clinical implications of the immunomodulatory effects of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Understanding the Isomeric Equilibrium of Tulathromycin A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulathromycin, a potent semi-synthetic macrolide antibiotic, is a cornerstone in veterinary medicine for managing respiratory diseases in cattle and swine. A unique characteristic of Tulathromycin is its existence in a dynamic equilibrium between two isomeric forms: Tulathromycin A, a 15-membered macrolide, and Tulathromycin B, a 13-membered macrolide. In aqueous solutions, this equilibrium favors this compound, with a typical ratio of 9:1.[1][2][3] This interconversion, driven by an intramolecular translactonization reaction, is a critical aspect of the drug's chemistry and has implications for its formulation, stability, and bioanalytical characterization.[4][5] This technical guide provides an in-depth overview of the isomeric equilibrium of this compound and B, summarizing the available quantitative data, detailing experimental protocols for its investigation, and visualizing the underlying processes.
The Isomeric Equilibrium
This compound and B are structural isomers that interconvert in solution. This compound possesses a 15-membered lactone ring, while Tulathromycin B has a 13-membered ring.[1][2] This equilibrium is not static and can be influenced by environmental factors such as pH, temperature, and solvent polarity.[4] The conversion between the two forms is a reversible intramolecular translactonization reaction.[5]
Quantitative Data on Isomeric Equilibrium
The most consistently reported quantitative data point for the isomeric equilibrium of Tulathromycin in aqueous media is the ratio of Isomer A to Isomer B.
| Parameter | Value | Conditions | References |
| Equilibrium Ratio (this compound : Tulathromycin B) | 9 : 1 | Aqueous Solution | [1][2][3] |
| Time to Reach Equilibrium | Within 48 hours | Aqueous Solution | [1][4] |
Further research is required to quantify the precise equilibrium constants (Keq) and thermodynamic parameters (ΔG, ΔH, ΔS) under varying conditions.
Experimental Protocols for Studying the Isomeric Equilibrium
Detailed experimental protocols specifically for studying the this compound and B equilibrium are not extensively published. However, based on general principles of chemical kinetics, stability testing of pharmaceuticals, and studies on similar macrolide antibiotics, a comprehensive experimental approach can be designed.
Analytical Methodology for Isomer Separation and Quantification
Accurate quantification of both isomers is fundamental to studying the equilibrium. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for separating and quantifying this compound and B.
Table 2: Exemplar HPLC Method Parameters for Tulathromycin Isomer Separation
| Parameter | Specification |
| Column | C18 or C8 reversed-phase column |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) |
| pH of Mobile Phase | Typically adjusted to a specific pH (e.g., 7.0) to ensure consistent ionization and separation |
| Flow Rate | ~1.0 mL/min |
| Column Temperature | Controlled, e.g., 35°C |
| Detection | UV at ~210 nm or Mass Spectrometry |
Protocol for Investigating the Effect of pH on Isomeric Equilibrium
This protocol outlines a forced degradation study to assess how pH influences the equilibrium between this compound and B.
-
Preparation of Buffer Solutions: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation:
-
Prepare a stock solution of pure this compound in a suitable organic solvent (e.g., acetonitrile) to minimize initial isomerization.
-
In separate, sealed vials, add a small aliquot of the this compound stock solution to each buffer to achieve a known final concentration.
-
-
Incubation: Incubate the vials at a constant, controlled temperature (e.g., 37°C or 50°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): Immediately neutralize the pH of the collected samples to halt any further isomerization before analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentrations of this compound and B.
-
Data Analysis:
-
Plot the concentration of each isomer versus time for each pH condition.
-
Determine the equilibrium concentrations of this compound and B at each pH.
-
Calculate the equilibrium constant (Keq = [Tulathromycin B] / [this compound]) for each pH.
-
Protocol for Investigating the Effect of Temperature on Isomeric Equilibrium
-
Sample Preparation: Prepare multiple identical samples of this compound in a buffer of a fixed pH (e.g., pH 7.4).
-
Incubation at Different Temperatures: Incubate the samples in controlled temperature environments (e.g., 25°C, 37°C, 50°C, 60°C).
-
Time-Point Sampling and Analysis: Follow the same procedure for time-point sampling and analysis as described in the pH effect protocol.
-
Data Analysis:
-
Determine the equilibrium constant (Keq) at each temperature.
-
Plot ln(Keq) versus 1/T (where T is the temperature in Kelvin) to create a van 't Hoff plot.
-
From the van 't Hoff plot, calculate the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the isomerization reaction.
-
Protocol for Investigating the Effect of Solvent Polarity on Isomeric Equilibrium
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, tetrahydrofuran).
-
Sample Preparation: Prepare solutions of this compound in each solvent system.
-
Incubation and Analysis: Follow the same procedure for incubation, time-point sampling, and analysis as described previously, ensuring the analytical method is compatible with all solvents.
-
Data Analysis: Determine the equilibrium ratio of this compound to B in each solvent to assess the impact of polarity.
Visualizations
Isomeric Equilibrium of Tulathromycin
Caption: Reversible equilibrium between this compound and B.
Experimental Workflow for Studying Equilibrium
Caption: Workflow for investigating the isomeric equilibrium.
Conclusion
The isomeric equilibrium between this compound and B is a fundamental characteristic of this important veterinary antibiotic. While the 9:1 ratio in aqueous solutions is well-established, a deeper, quantitative understanding of how factors like pH, temperature, and solvent composition affect this equilibrium is an area ripe for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore the kinetics and thermodynamics of this intramolecular translactonization. Such studies will not only enhance our fundamental understanding of macrolide chemistry but also provide valuable data for the development of more stable and effective formulations of Tulathromycin.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effect on the synthesis of clarithromycin: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
Tulathromycin A: A Technical Deep Dive into its Efficacy Against Atypical Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulathromycin A, a semi-synthetic macrolide antibiotic of the triamilide subclass, is a potent therapeutic agent against a range of bacterial respiratory pathogens in veterinary medicine. Its unique three-amine structure confers a distinctive pharmacokinetic profile characterized by rapid absorption, extensive tissue distribution, particularly in the lungs, and a long elimination half-life.[1][2][3] This document provides an in-depth technical guide on the activity of this compound against key atypical respiratory pathogens, namely Mycoplasma spp., Chlamydophila spp., and Legionella spp. It synthesizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for research and development professionals.
Antimicrobial Activity Against Mycoplasma Species
This compound has demonstrated significant in vitro and in vivo activity against various Mycoplasma species, which are key contributors to respiratory disease in livestock.
Quantitative Susceptibility Data
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC values of this compound against pathogenic Mycoplasma species isolated from cattle and swine.
| Pathogen | Host | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Mycoplasma bovis | Bovine | 43 | 0.125 | 1 | ≤0.063 to >64 | [4] |
| Mycoplasma bovis | Bovine | 2 (Challenge Strains) | - | - | 1 and >64 | [5] |
| Mycoplasma hyopneumoniae | Swine | Not Specified | - | 0.05 | - | [6] |
| Mycoplasma hyopneumoniae | Swine | Not Specified | - | - | 0.3125 (MIC for parental strain) | [7] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Activity Against Other Atypical Respiratory Pathogens
Chlamydophila Species
Legionella Species
Similarly, for Legionella spp., newer macrolides and fluoroquinolones are generally considered effective.[10][11] However, specific MIC data for tulathromycin against Legionella pneumophila were not found in the surveyed scientific literature. Comparative studies of macrolides have highlighted the potent activity of compounds like clarithromycin (B1669154) against Legionella.[1][12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for tulathromycin against bacterial respiratory pathogens are typically determined using broth microdilution or agar (B569324) dilution methods, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[4][13]
Broth Microdilution Method (General Protocol):
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar media to ensure purity and viability.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared in a suitable broth medium to a specific cell density, often corresponding to a 0.5 McFarland standard.
-
Serial Dilution: Tulathromycin is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth or another appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under specific conditions (temperature, CO₂ concentration, and duration) suitable for the growth of the target pathogen. For fastidious organisms, the culture medium may be supplemented with serum.[13]
-
MIC Determination: The MIC is recorded as the lowest concentration of tulathromycin that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC Determination.
In Vivo Efficacy Models: Mycoplasma Challenge Studies
Animal challenge models are crucial for evaluating the in vivo efficacy of antibiotics.
Example: Mycoplasma hyopneumoniae Challenge in Swine
-
Animal Selection and Acclimation: Healthy, specific-pathogen-free pigs are acclimated to the study conditions.
-
Challenge: Pigs are challenged with a virulent field isolate of M. hyopneumoniae via intranasal or intratracheal inoculation.
-
Treatment: Following the development of clinical signs of respiratory disease, pigs are treated with a single intramuscular injection of tulathromycin (e.g., 2.5 mg/kg body weight). A control group receives a saline injection.
-
Monitoring: Animals are monitored daily for clinical signs (e.g., coughing), and body weights are recorded.
-
Necropsy and Lesion Scoring: At the end of the study period, pigs are euthanized, and the lungs are examined for gross lesions. The percentage of lung tissue affected by pneumonia is scored.
-
Data Analysis: Lung lesion scores, clinical signs, and weight gain are statistically compared between the tulathromycin-treated and control groups.
Immunomodulatory and Anti-Inflammatory Activity
Beyond its direct antimicrobial effects, tulathromycin exhibits significant immunomodulatory and anti-inflammatory properties. This activity is primarily mediated through the induction of apoptosis in neutrophils and the inhibition of pro-inflammatory signaling pathways.
Inhibition of NF-κB Signaling Pathway
Tulathromycin has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in inflammatory cells, such as neutrophils.[6] This pathway is a central regulator of the inflammatory response.
The mechanism of inhibition involves:
-
Reduced Phosphorylation of IκBα: Tulathromycin reduces the phosphorylation of the inhibitory protein IκBα.[6]
-
Inhibition of NF-κB Translocation: By preventing the degradation of IκBα, tulathromycin blocks the translocation of the NF-κB p65 subunit into the nucleus.[6]
-
Downregulation of Pro-inflammatory Mediators: The inhibition of NF-κB activation leads to a decrease in the transcription and production of pro-inflammatory cytokines and chemokines, such as CXCL-8 (Interleukin-8).[6]
Caption: Inhibition of NF-κB Pathway by Tulathromycin.
Induction of Neutrophil Apoptosis
A key anti-inflammatory mechanism of tulathromycin is its ability to induce apoptosis (programmed cell death) in neutrophils.[6] This process is caspase-3 dependent and facilitates the clearance of these inflammatory cells without the release of damaging cellular contents, thereby promoting the resolution of inflammation.
The apoptotic pathway involves:
-
Caspase-3 Activation: Tulathromycin treatment leads to a significant increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[6]
-
Cell-Specific Apoptosis: The pro-apoptotic effect of tulathromycin is selective for neutrophils, with no similar effect observed in other cell types like fibroblasts, epithelial cells, or macrophages.[6]
-
Efferocytosis: The resulting apoptotic neutrophils are efficiently cleared by macrophages in a process called efferocytosis.
Caption: Tulathromycin-Induced Neutrophil Apoptosis.
Conclusion
This compound exhibits potent antimicrobial activity against key atypical respiratory pathogens of the Mycoplasma genus. Its efficacy is well-documented through extensive in vitro susceptibility testing and in vivo challenge models. While specific quantitative data for its activity against Chlamydophila and Legionella species are limited, its classification as a macrolide suggests potential efficacy. Furthermore, the significant immunomodulatory properties of tulathromycin, including the inhibition of the pro-inflammatory NF-κB pathway and the induction of neutrophil apoptosis, contribute to its overall therapeutic effectiveness in resolving respiratory infections. This dual mechanism of action, combining direct antimicrobial effects with anti-inflammatory activity, makes this compound a valuable tool in the management of bacterial respiratory diseases and a compelling subject for further research and development.
References
- 1. Comparison of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 3. Macrolide Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. vet-us.virbac.com [vet-us.virbac.com]
- 5. Comparative efficacy of tulathromycin and tildipirosin for the treatment of experimental Mycoplasma bovis infection in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of telithromycin, a new ketolide, against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
- 8. Psittacosis (Parrot Fever) Treatment & Management: Medical Care, Consultations, Diet [emedicine.medscape.com]
- 9. Psittacosis (Parrot Fever) Medication: Antibiotics [emedicine.medscape.com]
- 10. Susceptibilities of Legionella spp. to newer antimicrobials in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Susceptibilities of Legionella spp. to Newer Antimicrobials In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The safety and efficacy of clarithromycin in patients with Legionella pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Role of Tulathromycin A in Cytokine Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulathromycin A, a semi-synthetic macrolide antibiotic, is widely recognized for its efficacy in treating respiratory diseases in livestock.[1] Beyond its antimicrobial properties, a growing body of evidence highlights its significant immunomodulatory and anti-inflammatory effects.[2][3][4] This technical guide provides an in-depth analysis of the role of this compound in modulating cytokine responses, offering a valuable resource for researchers, scientists, and professionals in drug development. The document details the molecular mechanisms, summarizes quantitative data on cytokine inhibition, outlines experimental protocols, and visualizes key cellular pathways and workflows.
Introduction: The Dual Action of this compound
Macrolide antibiotics are a class of drugs known for their antibacterial action.[2] However, extensive research has revealed their capacity to modulate the host's immune response, an effect that contributes significantly to their therapeutic success in inflammatory diseases.[3][4][5] this compound, a triamilide macrolide, stands out for its potent immunomodulatory activities, which are not fully explained by its antimicrobial actions alone.[6][7] These effects include the induction of apoptosis in immune cells, promotion of efferocytosis (the clearance of apoptotic cells), and the direct modulation of cytokine and other pro-inflammatory mediator production.[6][8][9][10] This guide focuses specifically on the intricate ways this compound influences cytokine signaling, a critical aspect of the inflammatory cascade.
Molecular Mechanisms of Cytokine Modulation
This compound exerts its influence on cytokine production primarily through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[6][11] This action effectively sequesters NF-κB in the cytoplasm, thereby downregulating the expression of NF-κB-dependent pro-inflammatory cytokines.[6]
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascades (including ERK, JNK, and p38) are also critical regulators of cytokine production. While direct, comprehensive studies on this compound's effect on all MAPK pathways are less detailed than for NF-κB, evidence for other macrolides suggests this is a likely mechanism of action. Macrolides can influence the phosphorylation status of MAPK pathway components, leading to altered activity of downstream transcription factors like AP-1, which also regulates the expression of pro-inflammatory cytokines.
Quantitative Data on Cytokine Modulation
The immunomodulatory effects of this compound have been quantified in several studies, primarily in bovine and porcine models. The following tables summarize the key findings on its impact on various pro-inflammatory and anti-inflammatory cytokines.
Table 1: In Vitro Effects of this compound on Cytokine Secretion
| Cell Type | Stimulant | This compound Concentration | Cytokine | Effect | Reference |
| Bovine Monocyte-Derived Macrophages | LPS (1 µg/mL) | 1.0 mg/mL | CXCL-8 | Significant reduction at 12 and 20 hours | [6] |
| Porcine Monocyte-Derived Macrophages | PRRSV (MOI 0.1) | 0.5 mg/mL | CXCL-8 | Significant inhibition | [12][13] |
| Porcine Monocyte-Derived Macrophages | PRRSV (MOI 0.1) | 0.5 mg/mL | IL-10 | Prevented PRRSV-induced inhibition of IL-10 | [12] |
| Bovine PBMC | ConA | 1.0 µg/mL | TNF-α, IL-6 | Significant suppression | [14][15] |
| Bovine Monocyte-Derived Macrophages | LPS | 1.0 µg/mL | TNF-α, IL-6 | Significant suppression | [15] |
Table 2: In Vivo Effects of this compound on Cytokine Levels
| Animal Model | Challenge | This compound Dose | Sample Source | Cytokine | Effect | Reference |
| Pigs | Actinobacillus pleuropneumoniae | 2.5 mg/kg, IM | Bronchoalveolar Lavage Fluid | LTB4 | Significant inhibition | [9][10] |
| Calves | Bronchopneumonia (natural infection) | Not specified | Serum | IL-1β, IL-12p40 | In combination with flunixin (B1672893) meglumine, returned levels to normal | [16] |
| Cattle | Healthy | 2.5 mg/kg, SC | PBMC culture supernatants | TNF-α, IL-6 | Significantly suppressed secretion at 48 hours post-treatment | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols cited in the literature for assessing the effects of this compound on cytokine responses.
In Vitro Cytokine Secretion Assay
This protocol is a composite based on methodologies described for studying bovine and porcine macrophages.[6][12]
-
Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Culture PBMCs in appropriate media (e.g., RPMI-1640 or IMDM) supplemented with fetal bovine serum and antibiotics.
-
Differentiate monocytes into macrophages over 7 days, often with the addition of macrophage colony-stimulating factor (M-CSF).
-
-
Treatment and Stimulation:
-
Pre-treat macrophage cultures with varying concentrations of this compound (e.g., 0.1 to 1.0 mg/mL) or a vehicle control for a specified duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or a relevant pathogen (e.g., PRRSV at a specific multiplicity of infection).
-
Incubate for a time course (e.g., 2, 12, 24 hours).
-
-
Sample Collection and Analysis:
In Vivo Bronchoalveolar Lavage (BAL) Fluid Analysis
This protocol is based on studies investigating pulmonary inflammation in pigs.[9][10]
-
Animal Treatment and Challenge:
-
Administer this compound (e.g., 2.5 mg/kg, IM) or a saline control to the animals.
-
After a set period, challenge the animals via intratracheal inoculation with a pathogen (A. pleuropneumoniae) or an inflammatory agent (zymosan).
-
-
BAL Fluid Collection:
-
At specified time points post-challenge (e.g., 3 and 24 hours), anesthetize the animals.
-
Perform a bronchoalveolar lavage by instilling and retrieving a sterile saline solution from the lungs.
-
-
Sample Processing and Analysis:
-
Centrifuge the collected BAL fluid to separate cells from the supernatant.
-
Analyze the supernatant for levels of cytokines and other inflammatory mediators (e.g., Leukotriene B4) using ELISA or other appropriate immunoassays.
-
The cell pellet can be used for differential cell counts and analysis of apoptosis and efferocytosis.
-
Conclusion and Future Directions
This compound demonstrates clear and significant immunomodulatory effects by actively suppressing the production of key pro-inflammatory cytokines. Its ability to inhibit the NF-κB signaling pathway is a primary mechanism behind this action. The quantitative data from both in vitro and in vivo studies consistently support its role in dampening inflammatory responses, which likely contributes to its clinical efficacy in treating respiratory diseases.
For researchers and drug development professionals, these findings open several avenues for future investigation:
-
Human Applications: While most research is in veterinary species, the conserved nature of inflammatory pathways suggests potential for similar immunomodulatory effects in humans.
-
Broader Cytokine Profiling: Comprehensive profiling of a wider array of cytokines, including anti-inflammatory and regulatory cytokines, would provide a more complete picture of this compound's immunomodulatory signature.
-
Synergistic Therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents could lead to novel therapeutic strategies for a range of inflammatory conditions.
This guide provides a foundational understanding of this compound's role in cytokine modulation. Continued research in this area will undoubtedly further elucidate its therapeutic potential beyond its primary antimicrobial function.
References
- 1. Tulathromycin: an overview of a new triamilide antibiotic for livestock respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 5. Immunomodulatory effects of macrolides during community-acquired pneumonia: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct and Indirect Anti-Inflammatory Effects of Tulathromycin in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tulathromycin Exerts Proresolving Effects in Bovine Neutrophils by Inhibiting Phospholipases and Altering Leukotriene B4, Prostaglandin E2, and Lipoxin A4 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and indirect anti-inflammatory effects of tulathromycin in bovine macrophages: inhibition of CXCL-8 secretion, induction of apoptosis, and promotion of efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Immunomodulatory effects of tulathromycin on apoptosis, efferocytosis, and proinflammatory leukotriene B4 production in leukocytes from Actinobacillus pleuropneumoniae-or zymosan-challenged pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immuno-modulating properties of Tulathromycin in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immuno-modulating properties of Tulathromycin in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immune modulatory effects of tulathromycin, gamithromycin, and oxytetracycline in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative therapeutic effect of steroidal and non-steroidal anti-inflammatory drugs on pro-inflammatory cytokine production in water buffalo calves (Bubalus bubalis) naturally infected with bronchopneumonia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. researchgate.net [researchgate.net]
Tulathromycin A: A Technical Guide to its Impact on Neutrophil Apoptosis and Efferocytosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulathromycin A, a triamilide macrolide antibiotic, exhibits significant immunomodulatory properties beyond its antimicrobial activity. A key aspect of this is its ability to induce apoptosis in neutrophils and enhance their subsequent clearance by phagocytes, a process known as efferocytosis. This targeted induction of programmed cell death in neutrophils, coupled with the efficient removal of apoptotic bodies, is crucial for the resolution of inflammation and the prevention of further tissue damage. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's influence on neutrophil apoptosis and efferocytosis, drawing from key studies in the field.
Introduction
Neutrophils are the first line of defense in the innate immune system, migrating to sites of infection and inflammation. While essential for host defense, their accumulation and subsequent necrotic death can lead to the release of damaging cellular contents, exacerbating inflammation. The timely induction of apoptosis in neutrophils and their subsequent non-phlogistic clearance by macrophages (efferocytosis) is a critical step in resolving inflammation.[1][2] this compound has been shown to actively promote this pro-resolving pathway, contributing to its clinical efficacy in treating inflammatory diseases such as bovine respiratory disease.[1][2] This document outlines the cellular and molecular mechanisms underlying these effects.
Impact on Neutrophil Apoptosis
This compound directly induces apoptosis in neutrophils in a time- and concentration-dependent manner.[2][3] This effect is selective for neutrophils, as the antibiotic does not induce apoptosis in other cell types such as bovine fibroblasts, epithelial cells, endothelial cells, monocytes, or monocyte-derived macrophages at similar concentrations.[1][2][4]
Quantitative Data on Apoptosis Induction
The pro-apoptotic effect of this compound on bovine and porcine neutrophils has been quantified in several studies. The following tables summarize the key findings.
Table 1: Effect of this compound on Bovine Neutrophil Apoptosis in vitro
| Concentration | Incubation Time | Method | Result (Fold Change vs. Control) | Reference |
| 50 µg/mL | 2.0 h | Cell Death Detection ELISA | Significant increase | [2] |
| 0.5 mg/mL | 2.0 h | Cell Death Detection ELISA | Significant increase | [2] |
| 1.0 mg/mL | 0.5 h | Cell Death Detection ELISA | ~2.0 | [2] |
| 2.0 mg/mL | 0.5 h | Cell Death Detection ELISA | ~2.2 | [2] |
| 2.0 mg/mL | 0.5 h | Annexin V Staining | Significant increase in phosphatidylserine (B164497) exposure | [2] |
Table 2: Effect of this compound on Porcine Neutrophil Apoptosis in vitro
| Concentration | Incubation Time | Method | Result (Fold Change vs. Control) | Reference |
| 0.02 mg/mL | 0.5 h | Cell Death Detection ELISA | Significant increase | [5] |
| 0.02 mg/mL - 2.0 mg/mL | 2.0 h | Cell Death Detection ELISA | No significant difference across concentrations | [5][6] |
Signaling Pathways in Neutrophil Apoptosis
The induction of apoptosis in neutrophils by this compound is a caspase-3-dependent process.[1][2] This is a crucial finding, as caspase-3 is a key executioner caspase in the apoptotic cascade.
-
Caspase-3 Activation: this compound treatment leads to the fragmentation and activation of caspase-3 in neutrophils.[5] This activation is a central event leading to the dismantling of the cell.
-
NF-κB Pathway Inhibition: this compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated bovine neutrophils.[1][2] This is achieved by reducing the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][2] The inhibition of the NF-κB pathway leads to a reduction in the transcription of pro-inflammatory mediators like CXCL8 (interleukin-8).[1][2]
Caption: Signaling pathway of this compound-induced neutrophil apoptosis.
Enhancement of Efferocytosis
A critical consequence of this compound-induced neutrophil apoptosis is the enhanced clearance of these apoptotic cells by macrophages.[3][7] This process, known as efferocytosis, is a key component of the resolution of inflammation.
Quantitative Data on Efferocytosis
In vitro studies have demonstrated a significant increase in the phagocytosis of tulathromycin-treated neutrophils by macrophages.
Table 3: Effect of this compound on Macrophage Efferocytosis of Bovine Neutrophils in vitro
| Neutrophil Pre-treatment | Co-incubation Time | Method | Result (% Macrophages with Phagocytosed Neutrophils) | Reference |
| Tulathromycin (2 mg/mL) | 0.5 h | Diff-Quik Staining | Significantly higher than control | [7] |
| Tulathromycin (2 mg/mL) | 1.0 h | Diff-Quik Staining | Significantly higher than control | [7] |
| Tulathromycin (2 mg/mL) | 2.0 h | Diff-Quik Staining | Significantly higher than control | [7] |
| Tulathromycin (2 mg/mL) | 0.5 h | Myeloperoxidase Detection | Significantly higher than control | [7] |
| Tulathromycin (2 mg/mL) | 1.0 h | Myeloperoxidase Detection | Significantly higher than control | [7] |
| Tulathromycin (2 mg/mL) | 2.0 h | Myeloperoxidase Detection | Significantly higher than control | [7] |
Pro-resolving Lipid Mediator Production
This compound also modulates the production of lipid mediators in neutrophils, shifting the balance from pro-inflammatory to pro-resolving.[8][9]
-
Inhibition of Leukotriene B4 (LTB4): this compound inhibits the production of the potent neutrophil chemoattractant LTB4.[8][9]
-
Stimulation of Lipoxin A4 (LXA4): Conversely, it promotes the secretion of the pro-resolving lipid mediator LXA4.[8][9]
This shift in lipid mediator profile further contributes to the resolution of inflammation by reducing neutrophil recruitment and promoting their clearance.
Caption: Workflow for in vitro efferocytosis assessment.
Experimental Protocols
This section provides a summary of the key experimental methodologies used to investigate the effects of this compound on neutrophil apoptosis and efferocytosis.
Neutrophil and Macrophage Isolation
-
Neutrophil Isolation: Neutrophils are typically isolated from whole blood using density gradient centrifugation followed by hypotonic lysis of red blood cells.[10]
-
Macrophage Isolation and Culture: Monocytes are isolated from peripheral blood mononuclear cells and cultured for several days in the presence of appropriate growth factors to differentiate into macrophages.[10]
Assessment of Neutrophil Apoptosis
-
Cell Death Detection ELISA: This assay quantifies the cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) generated during apoptosis.[2][7] Purified neutrophils are incubated with various concentrations of this compound for different durations.[5][10] The cells are then lysed, and the lysate is used in the ELISA according to the manufacturer's instructions.[2][7]
-
Annexin V Staining: This method detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.[2]
-
TUNEL Staining: Terminal deoxynucleotidyltransferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation in apoptotic cells.[5][10]
-
Caspase-3 Activity Assay: The activity of caspase-3 is measured using a fluorometric assay that detects the cleavage of a specific caspase-3 substrate.[7]
-
Western Blot for Caspase-3 Cleavage: Western blotting with an antibody specific for cleaved caspase-3 is used to visualize the activation of this enzyme.[5][10]
Assessment of Efferocytosis
-
In vitro Co-culture System: Neutrophils are pre-treated with this compound or a vehicle control and then co-cultured with macrophages.[7][10]
-
Microscopic Quantification: After co-incubation, the cells are stained (e.g., with Diff-Quik), and the percentage of macrophages that have phagocytosed one or more neutrophils is determined by light microscopy.[7]
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. After co-culture and washing to remove non-phagocytosed neutrophils, the MPO activity within the macrophage lysate can be measured as an indicator of neutrophil engulfment.[7][10]
Conclusion
This compound demonstrates potent immunomodulatory effects by inducing caspase-3-dependent apoptosis in neutrophils and enhancing their subsequent clearance by macrophages. This is complemented by the inhibition of the pro-inflammatory NF-κB pathway and a shift towards a pro-resolving lipid mediator profile. These mechanisms collectively contribute to the resolution of inflammation, providing a strong rationale for the clinical efficacy of this compound in treating inflammatory diseases. Further research into the precise molecular interactions between this compound and the components of the apoptotic machinery will provide deeper insights and may open new avenues for the development of novel anti-inflammatory and pro-resolving therapies.
References
- 1. Anti-Inflammatory benefits of antibiotic-induced neutrophil apoptosis: tulathromycin induces caspase-3-dependent neutrophil programmed cell death and inhibits NF-kappaB signaling and CXCL8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory effects of tulathromycin on apoptosis, efferocytosis, and proinflammatory leukotriene B4 production in leukocytes from Actinobacillus pleuropneumoniae-or zymosan-challenged pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academie-veterinaire.fr [academie-veterinaire.fr]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. benchchem.com [benchchem.com]
- 7. Direct and Indirect Anti-Inflammatory Effects of Tulathromycin in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tulathromycin exerts proresolving effects in bovine neutrophils by inhibiting phospholipases and altering leukotriene B4, prostaglandin E2, and lipoxin A4 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tulathromycin Exerts Proresolving Effects in Bovine Neutrophils by Inhibiting Phospholipases and Altering Leukotriene B4, Prostaglandin E2, and Lipoxin A4 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
Methodological & Application
Protocol for analyzing Tulathromycin A in lung tissue homogenates
An Application Note and Detailed Protocol for the Quantitative Analysis of Tulathromycin A in Lung Tissue Homogenates by LC-MS/MS
Introduction
This compound is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Its efficacy is linked to its rapid absorption and extensive accumulation in lung tissue.[2][3] Accurate quantification of this compound in lung tissue is crucial for pharmacokinetic studies, residue analysis, and drug development. This document provides a detailed protocol for the extraction and analysis of this compound from lung tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Principle
This method involves the homogenization of lung tissue, followed by extraction of this compound and an internal standard. The extract is then purified using solid-phase extraction (SPE) to remove matrix interferences.[5] The purified extract is analyzed by reverse-phase LC-MS/MS, which separates the analyte from other components and allows for its precise quantification by monitoring specific precursor and product ion transitions.[5][6]
Materials and Reagents
-
This compound reference standard
-
Heptadeutero-tulathromycin (Tulathromycin-d7) or Roxithromycin as internal standard (IS)[5][7]
-
Acetonitrile (B52724) (ACN), HPLC grade[4]
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, 0.1% solution in deionized water[4]
-
Ethyl acetate
-
Hydrochloric acid (2 mol/L)[8]
-
Weak cation exchange solid-phase extraction (SPE) cartridges[5]
-
Deionized water
-
Control (blank) lung tissue
Equipment
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
Solid-phase extraction manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[9]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare working standard solutions for calibration curves and QC samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., Tulathromycin-d7) at an appropriate concentration (e.g., 1 µg/mL) in acetonitrile.[8]
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank lung tissue homogenates to prepare a calibration curve over the desired concentration range (e.g., 10-9000 µg/kg) and at least three levels of QC samples (low, medium, and high).[10]
Lung Tissue Homogenate Preparation
-
Thaw frozen lung tissue samples on ice.
-
Weigh a portion of the tissue (e.g., 1-10 g).[8]
-
Add a suitable buffer or solvent (e.g., 1% formic acid in acetonitrile or a solution of meta-phosphoric acid) at a specific ratio (e.g., 1:3 or 1:4 w/v).[6][10]
-
Homogenize the tissue until a uniform consistency is achieved.
Sample Extraction and Clean-up
This protocol details a solid-phase extraction (SPE) method, which is widely used for its efficiency in purifying analytes from complex matrices.[5][10]
-
Sample Pre-treatment: To a known amount of lung tissue homogenate (e.g., 1 g), add the internal standard solution.[5]
-
Protein Precipitation (Optional but Recommended): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.[11][12]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a weak cation exchange SPE cartridge with methanol followed by deionized water.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute this compound and the internal standard from the cartridge using an appropriate solvent, such as methanol containing 2% formic acid.[13]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase starting composition.[8]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters; optimization may be required for specific instrumentation.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| HPLC Column | Reversed-phase C8 or C18 column (e.g., Hypersil GOLD™, BEH C18, 50 x 2.1 mm, 1.7 µm)[4][5][12] |
| Mobile Phase A | 0.1% Formic acid in deionized water[11] |
| Mobile Phase B | Acetonitrile[11] |
| Flow Rate | 0.3 mL/min[11] |
| Injection Volume | 5-10 µL[8][11] |
| Gradient Elution | A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage, and then re-equilibrating.[1][11] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+2H]²+ at m/z 403.9 (for this compound)[5][13] |
| Product Ion (m/z) | A singly charged product ion (specific m/z depends on instrument tuning)[5] |
| Internal Standard | Monitor the specific precursor and product ions for the chosen internal standard (e.g., Heptadeutero-tulathromycin or Roxithromycin).[5][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize typical quantitative data obtained from validated methods for the analysis of this compound in lung tissue.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (R²) | >0.99 | [4][11] |
| Limit of Detection (LOD) | 2-10 µg/kg | [4][10] |
| Limit of Quantification (LOQ) | 10-50 µg/kg | [4][10] |
Table 2: Recovery and Precision
| Parameter | Result | Reference |
| Recovery | 87.1 - 98.2% | [2][4] |
| Intraday Precision (%RSD) | < 8.0% | [10] |
| Interday Precision (%RSD) | < 9.2% | [10] |
Visualizations
Experimental Workflow Diagram
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Pharmacokinetics of Tulathromycin in Healthy and Neutropenic Mice Challenged Intranasally with Lipopolysaccharide from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an analytical method for the determination of tulathromycin in porcine lung tissue using liquid chromatography-tandem mass spectrometry [kci.go.kr]
- 5. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jarvm.com [jarvm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
- 12. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 13. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Tulathromycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulathromycin A is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure quality control, pharmacokinetic studies, and residue monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its specificity, sensitivity, and reproducibility. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, as well as an overview of methods for more complex matrices.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC and LC-MS/MS methods for this compound analysis, providing a comparative overview of their performance characteristics.
Table 1: HPLC Method Performance for Tulathromycin in Pharmaceutical Injections
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 5.00 mg/mL | [2] |
| Correlation Coefficient (R²) | >0.999 | [2] |
| Average Recovery | 97% - 104% | [2] |
| Precision (RSD) | < 2.0% | [2] |
| Stability (RSD) | < 2.0% | [2] |
Table 2: LC-MS/MS Method Performance for Tulathromycin in Biological Matrices
| Parameter | Plasma | Seminal Plasma | Urine | Swine Tissues | Reference |
| Linearity Range | 0.01 - 1 µg/mL | 0.05 - 5 µg/mL | 0.1 - 10 µg/mL | 10 - 9000 µg/kg | [3] |
| Correlation Coefficient (R²) | >0.99 | >0.99 | >0.99 | >0.99 | [4][3] |
| Limit of Detection (LOD) | 0.23 ng/mL | - | - | 2 - 4 µg/kg | [3] |
| Limit of Quantification (LOQ) | 0.76 ng/mL | - | - | 10 µg/kg | [3][5] |
| Mean Recovery | 87.4% - 91.6% | - | - | 92.9% - 102.1% | [3][5] |
| Accuracy | Within ±15% | Within ±15% | Within ±15% | 92.9% - 102.1% | [6] |
| Precision (RSD) | 3.7% - 9.8% | Within ±15% | Within ±15% | < 9.2% | [4][3] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Injection Solutions
This protocol is adapted from a method for the quantitative determination of this compound in injection formulations.[2]
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)
-
Water (HPLC grade)
-
Tulathromycin injection sample
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 5.0 µm)[2]
-
Mobile Phase: Methanol : Acetonitrile : 0.05 mol/L KH₂PO₄ solution (pH 7.0) (45:25:30, v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 205 nm[2]
-
Column Temperature: 35 °C[2]
-
Injection Volume: 25 µL[2]
3. Preparation of Solutions
-
0.05 mol/L KH₂PO₄ Solution (pH 7.0): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 0.05 mol/L solution. Adjust the pH to 7.0 with a suitable base (e.g., potassium hydroxide (B78521) solution).
-
Mobile Phase: Prepare the mobile phase by mixing methanol, acetonitrile, and the 0.05 mol/L KH₂PO₄ solution (pH 7.0) in the ratio of 45:25:30. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 1.0 mg/mL).
-
Standard Working Solutions: Prepare a series of standard working solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).[2]
-
Sample Solution: Dilute the Tulathromycin injection sample with the mobile phase to obtain a concentration within the calibration range.
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 25 µL of each standard working solution and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard working solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: Overview of LC-MS/MS Analysis in Biological Matrices
For the analysis of this compound in complex biological matrices such as plasma, urine, and tissues, a more sensitive and selective method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often required.[1][4][7]
1. Sample Preparation
-
Plasma: Protein precipitation is a common method. Acetonitrile is added to the plasma sample to precipitate proteins, followed by centrifugation and collection of the supernatant.[4][7]
-
Tissues: Homogenization of the tissue is followed by extraction with an acidic solution (e.g., hydrochloric acid in ethyl acetate).[8] Subsequent cleanup steps often involve solid-phase extraction (SPE) to remove interfering substances.[1][3]
-
Internal Standard: An internal standard, such as a deuterated analog of Tulathromycin (tulathromycin-d7), is typically added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery.[1][4]
2. LC-MS/MS Conditions
-
Chromatographic Separation: A C8 or C18 reversed-phase column is commonly used.[1][7] Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed to achieve good separation.[5][7]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.[7] Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[1]
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Equivalence for Generic Tulathromycin Injections in Cattle [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mhlw.go.jp [mhlw.go.jp]
Application Note and Protocol: Solid-Phase Extraction of Tulathromycin A from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tulathromycin A is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, residue, and toxicological studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of this compound from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This document provides a detailed protocol for the solid-phase extraction of this compound from various biological matrices, including plasma, lung, and other tissues.
Quantitative Data Summary
The following tables summarize the performance characteristics of various SPE methods for the determination of this compound in different biological matrices.
Table 1: SPE Method Performance in Plasma
| Parameter | Value | Reference |
| Linearity Range | 2.0 - 500 ng/mL | [4] |
| Limit of Quantification (LOQ) | 5 µg/kg | [1] |
| Limit of Detection (LOD) | 2 µg/kg | [1] |
| Recovery | 94 - 110% | [1] |
| Intrarun Precision (CV%) | 2.81 - 7.72% | [4] |
| Intrarun Accuracy (Bias%) | -14.0% to 10.0% | [5] |
Table 2: SPE Method Performance in Swine Tissues (Kidney, Liver, Muscle)
| Parameter | Value | Reference |
| Linearity Range | 10 - 9000 µg/kg | [2][6] |
| Limit of Quantification (LOQ) | 10 µg/kg | [2][6] |
| Limit of Detection (LOD) | 2 - 4 µg/kg | [2][6] |
| Recovery | 92.9 - 102.1% | [2][6] |
| Repeatability (CV%) | < 8.0% | [2][6] |
| Within-Laboratory Reproducibility (CV%) | < 9.2% | [2][6] |
Experimental Workflow
Caption: Workflow for Solid-Phase Extraction of this compound.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported for the extraction of this compound from plasma and tissue homogenates.[1][2][5][7] It is recommended to use a weak cation exchange or a polymeric mixed-mode strong cation-exchange SPE sorbent.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Tulathromycin-d7 or Azithromycin
-
SPE Cartridges: Weak cation exchange (e.g., Bond Elut CBA) or polymeric mixed-mode strong cation-exchange (e.g., Oasis MCX)[2][3][7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
meta-Phosphoric acid
-
Formic acid
-
Biological matrix (plasma, tissue homogenate)
2. Sample Preparation
-
For Plasma Samples:
-
To 1.0 mL of plasma, add the internal standard.
-
For protein precipitation, add 2.0 mL of 1% meta-phosphoric acid in acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
-
-
For Tissue Samples (e.g., Lung, Liver, Kidney, Muscle):
-
Homogenize 1.0 g of tissue with 4.0 mL of 2% meta-phosphoric acid.
-
Add the internal standard to the homogenate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes at 4°C.
-
Collect the supernatant for SPE.
-
3. Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the prepared supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove hydrophilic interferences.
-
Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound and the internal standard from the cartridge with 4 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
4. Post-Extraction
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.
-
-
Reconstitution:
-
Reconstitute the dry residue in 0.5 mL of the initial mobile phase used for LC-MS/MS analysis (e.g., 10 mM ammonium acetate (B1210297) with 0.1% formic acid).
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Signaling Pathway (Illustrative)
While this compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a detailed host signaling pathway directly related to its extraction is not applicable. The following diagram illustrates the logical relationship of the analytical process.
Caption: Logical Flow of the Analytical Method for this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Tulathromycin in Healthy and Neutropenic Mice Challenged Intranasally with Lipopolysaccharide from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of tulathromycin in swine tissues by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Tulathromycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulathromycin A is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, approved for veterinary use in treating respiratory diseases in cattle and swine.[1][2] Its efficacy is attributed not only to its direct antimicrobial activity but also to its potent immunomodulatory and anti-inflammatory properties.[3][4][5] This document provides detailed application notes and protocols for in vitro cell culture assays to evaluate the multifaceted efficacy of this compound. These assays are crucial for understanding its mechanism of action, determining its potency against various pathogens, and exploring its effects on host immune cells.
This compound's primary antibacterial mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which blocks the progression of nascent polypeptide chains.[2][6] Beyond this, it accumulates in immune cells like neutrophils and macrophages, where it modulates inflammatory responses, for instance by inducing apoptosis in neutrophils and inhibiting the secretion of pro-inflammatory chemokines.[3][4][7]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize key quantitative data on the in vitro efficacy of this compound against various bacterial pathogens and its effects on host cells.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Respiratory Pathogens
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Mannheimia haemolytica | 2 | [8] |
| Pasteurella multocida (bovine) | 1 | [8] |
| Pasteurella multocida (porcine) | 2 | [8] |
| Histophilus somni | 0.5 - 4 | [8] |
| Actinobacillus pleuropneumoniae | 4 - 16 | [8] |
Note: The activity of this compound against fastidious organisms can be influenced by culture conditions, with MICs often being lower in the presence of serum.[8]
Table 2: In Vitro Antibacterial Activity from Time-Kill Assays against Actinobacillus pleuropneumoniae
| This compound Concentration | Observation | Time to Effect | Reference |
| 0.25 x MIC | No appreciable inhibition of bacterial growth | - | [9] |
| 0.5 x MIC | No appreciable inhibition of bacterial growth | - | [9] |
| 1 x MIC | Gradual decline in Colony Forming Units (CFU) | From 4 hours | [9] |
| 2 x MIC | Large reductions in CFU values | No visible colonies after 6 hours | [9] |
| 4-32 x MIC | Rapid and large CFU reductions (4-log10 CFU/ml) | - | [9] |
Note: The bactericidal activity of this compound against A. pleuropneumoniae was found to be time-dependent rather than concentration-dependent at higher concentrations.[9][10]
Table 3: Cytotoxicity of this compound on Bovine Tracheal Epithelial Cells
| Parameter | Value | Cell Type | Reference |
| IC50 | 134.7 ± 7.1 µg/mL | Bovine Tracheal Epithelial Cells | [11] |
Table 4: Effects of this compound on Host Immune Cells
| Effect | Cell Type | Concentration | Key Findings | Reference |
| Induction of Apoptosis | Bovine Macrophages | 0.1 - 1.0 mg/mL | Time- and concentration-dependent induction of apoptosis, but not necrosis.[3] | [3] |
| Caspase-3 Activation | Bovine Macrophages | 0.1 - 1.0 mg/mL | Time- and concentration-dependent activation of caspase-3.[3] | [3] |
| Inhibition of CXCL-8 Secretion | LPS-stimulated Bovine Macrophages | 1.0 mg/mL | Significant reduction in secreted CXCL-8 levels.[3] | [3] |
| Induction of Apoptosis | Porcine Neutrophils | 0.02 - 2.0 mg/mL | Time- and concentration-dependent induction of apoptosis. | [7] |
| Enhanced Efferocytosis | Porcine Macrophages | - | Enhanced clearance of apoptotic neutrophils by macrophages. | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against susceptible bacterial strains.
Materials:
-
This compound stock solution
-
Appropriate bacterial strains (e.g., M. haemolytica, P. multocida)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
References
- 1. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 2. selleckchem.com [selleckchem.com]
- 3. Direct and Indirect Anti-Inflammatory Effects of Tulathromycin in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methaphylactic effect of tulathromycin treatment on rumen fluid parameters in feedlot beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the macrolide tulathromycin in veterinary medicine [ouci.dntb.gov.ua]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic/Pharmacodynamic Relationships of Tulathromycin Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for Cytotoxicity Testing of Tulathromycin A in BHK-21 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulathromycin A is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2] Beyond its antimicrobial properties, evidence suggests that this compound possesses immunomodulatory and anti-inflammatory effects, which may involve interactions with host cellular pathways.[3][4][5] Assessing the cytotoxic potential of this compound in mammalian cell lines is crucial for understanding its safety profile and mechanism of action at a cellular level. This document provides detailed protocols for evaluating the cytotoxicity of this compound in the Baby Hamster Kidney (BHK-21) cell line, a commonly used model in virology and drug development.[6][7] The protocols cover key cytotoxicity assays: MTT for cell viability, LDH for membrane integrity, and Annexin V/PI staining for apoptosis detection.
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize key quantitative data from studies on Tulathromycin cytotoxicity.
Table 1: Cytotoxicity of Tulathromycin in BHK-21 An30 Cell Line
| Concentration (µg/mL) | Cell Viability (%) | Observation | Reference |
| 10 | >90% | Non-toxic | [7] |
| 30 | >90% | Non-toxic upper limit | [6][7] |
| 40 | 72.89% | Reduced viability | [7] |
| 100 | 50.94% | Significant cytotoxicity | [7] |
Table 2: Comparative IC50 Values of Tulathromycin and Gamithromycin in Bovine Tracheal Epithelial Cells
| Antibiotic | IC50 (µg/mL) | Cell Line | Reference |
| Tulathromycin | 134.7 ± 7.1 | Bovine Tracheal Epithelial | [8] |
| Gamithromycin | 156 ± 9 | Bovine Tracheal Epithelial | [8] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Baby Hamster Kidney (BHK-21) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
BHK-21 cells
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)[10]
-
96-well microplates
Protocol:
-
Seed BHK-21 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[10][11]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubate the plate for 24, 48, or 72 hours.[10]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[12][13]
Materials:
-
BHK-21 cells
-
This compound stock solution
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
96-well microplates
Protocol:
-
Seed BHK-21 cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time period.
-
Include the following controls:[14]
-
Untreated cells (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Medium background control (no cells)
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.[15]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Add 50 µL of stop solution (if required by the kit).[15]
-
Measure the absorbance at 490 nm using a microplate reader.[15]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Materials:
-
BHK-21 cells
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed BHK-21 cells in a 6-well plate and treat with different concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[16]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples by flow cytometry within one hour.[16]
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound in BHK-21 cells.
Caption: Potential signaling pathways in mammalian cells affected by macrolide antibiotics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. [PDF] Toxicity level of the tulathromycin on BHK cell culture and the effect on infective titers of foot and mouth disease viruses | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Direct and Indirect Anti-Inflammatory Effects of Tulathromycin in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. medycynawet.edu.pl [medycynawet.edu.pl]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. benchchem.com [benchchem.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Tulathromycin A against Pasteurella multocida
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pasteurella multocida is a significant bacterial pathogen responsible for respiratory diseases in various animal species, leading to considerable economic losses in the livestock industry. Tulathromycin A, a semi-synthetic macrolide antibiotic, is frequently employed for the treatment of such infections. Determining the Minimum Inhibitory Concentration (MIC) of this compound against clinical isolates of P. multocida is crucial for monitoring antimicrobial resistance, guiding therapeutic decisions, and in the research and development of new antimicrobial agents.
This document provides a detailed protocol for determining the MIC of this compound against P. multocida using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Principle of the Method
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid medium. In this assay, a standardized suspension of P. multocida is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of this compound. Following incubation under specific conditions, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that prevents visible growth of the bacteria.
Materials and Reagents
-
Pasteurella multocida isolate(s) for testing
-
Quality control (QC) strains (e.g., Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 29213)[1]
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]
-
5% Sheep Blood Agar (B569324) plates[3]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Spectrophotometer or densitometer
-
Pipettes and sterile tips
-
Incubator capable of maintaining 35 ± 2°C[2]
-
Vortex mixer
Experimental Protocol
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below until use.
Preparation of this compound Dilutions in Microtiter Plates
-
Aseptically prepare serial twofold dilutions of this compound in CAMHB directly in a 96-well microtiter plate. The typical concentration range to test for tulathromycin against P. multocida is 0.12 to 64 µg/mL.[1]
-
Dispense 100 µL of CAMHB into each well of the microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested and mix.
-
Perform a serial twofold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic.
-
Each plate must include a positive control well (no antibiotic) and a negative control well (no bacteria).
Inoculum Preparation
-
Subculture the P. multocida isolate onto a 5% sheep blood agar plate and incubate at 35 ± 2°C for 18-24 hours to obtain fresh, pure colonies.[3]
-
Select 3-5 well-isolated colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation
-
Inoculate each well of the microtiter plate (except the negative control) with 10 µL of the diluted bacterial suspension.
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.[1][4]
Reading and Interpreting the Results
-
After incubation, visually inspect the microtiter plates for bacterial growth. A button of bacterial cells at the bottom of the well or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The positive control well should show clear evidence of bacterial growth, and the negative control well should remain clear.
-
The MIC of the quality control strains should fall within the acceptable ranges defined by CLSI.
Data Presentation
The MIC values are typically reported as µg/mL. For population studies, data can be summarized in tables showing the MIC range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).
Table 1: Example MIC Distribution for this compound against Pasteurella multocida
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Example Data | 0.5 - >64 | 2 | 16 |
Table 2: CLSI Interpretive Criteria for this compound against P. multocida from Bovine Respiratory Disease [5]
| Susceptible (S) | Intermediate (I) | Resistant (R) |
| ≤ 16 µg/mL | 32 µg/mL | ≥ 64 µg/mL |
Table 3: Published MIC₉₀ Values for this compound against Pasteurella multocida
| Host | MIC₉₀ (µg/mL) | Reference |
| Bovine | 1 | [6][7] |
| Porcine | 2 | [6][7] |
Quality Control
It is imperative to include appropriate quality control strains in each batch of MIC testing to ensure the accuracy and reproducibility of the results. The MIC values for the QC strains must fall within the established acceptable limits as per CLSI guidelines.
Table 4: Example Quality Control Ranges for Broth Microdilution
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Enterococcus faecalis ATCC 29212 | This compound | Refer to current CLSI documents |
| Staphylococcus aureus ATCC 29213 | This compound | Refer to current CLSI documents |
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound against P. multocida.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. wvdl.wisc.edu [wvdl.wisc.edu]
- 6. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Tulathromycin A in Bronchoalveolar Lavage Fluid by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of Tulathromycin A in bronchoalveolar lavage fluid (BALF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. Method performance characteristics, based on established bioanalytical validation parameters from similar matrices, are presented to demonstrate the suitability of this approach for pharmacokinetic, pharmacodynamic, and drug metabolism studies in respiratory research.
Introduction
Tulathromycin is a semi-synthetic macrolide antibiotic with a broad spectrum of activity against respiratory pathogens in veterinary medicine.[1][2] Its unique pharmacokinetic profile, characterized by rapid absorption and extensive distribution into lung tissue, makes it a key therapeutic agent for bovine and swine respiratory diseases.[2][3][4] Analyzing this compound concentrations in BALF is crucial for understanding its distribution at the site of infection and for correlating drug exposure with clinical efficacy. This application note provides a robust LC-MS/MS method to accurately quantify this compound in this important biological matrix.
Experimental
Materials and Reagents
-
This compound analytical standard (≥90% purity)
-
Tulathromycin-d7 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank bronchoalveolar lavage fluid
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from BALF.
Protocol:
-
Thaw frozen BALF samples to room temperature.
-
Vortex the BALF sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the BALF sample.
-
Add 10 µL of the internal standard working solution (Tulathromycin-d7, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (70:30 acetonitrile:5 mM ammonium formate buffer).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
LC Parameters:
| Parameter | Value |
| Column | BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic at 70% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
MS/MS Parameters:
| Parameter | This compound | Tulathromycin-d7 (IS) |
| Precursor Ion (m/z) | 403.7 (doubly charged) | 407.3 (doubly charged) |
| Product Ion (m/z) | 576.9 (quantification), 229.9 (confirmation) | 236.9 |
| Cone Voltage (V) | 25 | 25 |
| Collision Energy (eV) | 16 (for 576.9), 15 (for 229.9) | 16 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
Method Validation Summary
The following tables summarize the expected performance of the method based on validation data from similar biological matrices.[1][3][4][5]
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| This compound | BALF | 1 - 1000 | >0.99 |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| BALF | 3 (LQC) | 95 - 105 | < 15 |
| BALF | 50 (MQC) | 92 - 108 | < 10 |
| BALF | 800 (HQC) | 94 - 106 | < 10 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| This compound | BALF | 85 - 95 | 90 - 110 |
Visualizations
Caption: Experimental workflow for this compound quantification in BALF.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in bronchoalveolar lavage fluid. The simple protein precipitation extraction procedure offers good recovery and minimizes matrix effects, while the chromatographic and mass spectrometric conditions ensure high sensitivity and selectivity. This method is well-suited for researchers and drug development professionals investigating the disposition of this compound in the respiratory tract.
References
- 1. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Quantitative determination of the macrolide antibiotic tulathromycin in plasma and broncho-alveolar cells of foals using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Tulathromycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo pharmacokinetic studies of Tulathromycin A, a long-acting macrolide antibiotic. The protocols detailed below are essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of this important veterinary therapeutic agent.
Introduction to this compound Pharmacokinetics
This compound is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, specifically developed for veterinary use.[1][2] It is widely used for the treatment and prevention of respiratory diseases in cattle and swine.[3][4][5][6] A key characteristic of this compound is its rapid absorption, extensive distribution to tissues, particularly the lungs, and a long elimination half-life, which allows for effective single-dose therapies.[1][3][7][8][9][10] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.[7][8]
The drug exhibits a high volume of distribution and concentrates in inflammatory cells like neutrophils and macrophages, which contributes to its high concentrations at the site of infection.[3][11][12] The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][13]
Experimental Design and Workflow
A well-designed in vivo pharmacokinetic study is fundamental to obtaining reliable data. The following workflow outlines the key stages of a typical study.
Detailed Experimental Protocols
Animal Selection and Husbandry
-
Species: Select clinically healthy animals of the target species (e.g., cattle, swine, mice).[3][7][14]
-
Acclimatization: Allow animals a minimum of a 7-day acclimatization period to the housing conditions before the start of the experiment.
-
Housing: House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycles. Provide ad libitum access to feed and water.
-
Health Monitoring: Monitor the health of the animals daily throughout the study.
Dosing Protocol
-
Dose Formulation: Prepare the dosing solution of this compound (e.g., Draxxin®) to the desired concentration under sterile conditions.
-
Dose Administration: Administer a single dose of this compound at the target concentration (e.g., 2.5 mg/kg body weight for cattle and swine) via the intended clinical route (e.g., subcutaneous or intramuscular injection).[7][9][10] For intravenous administration, a different formulation may be required.[14]
-
Dose Volume: Calculate the dose volume for each animal based on its most recent body weight.
Sample Collection Protocol
-
Blood Sampling:
-
Collect blood samples (approximately 5-10 mL) from a suitable vein (e.g., jugular vein in cattle) into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Sampling time points should be designed to capture the absorption, distribution, and elimination phases. A typical schedule would include pre-dose (0 hours) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 144, 240, 360 hours).[9]
-
Process blood samples by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
-
Tissue Sampling (for terminal studies):
-
At predetermined time points, euthanize a subset of animals according to ethically approved methods.
-
Collect target tissues, with a primary focus on the lungs due to the drug's indication for respiratory diseases.[1][3] Other tissues of interest may include liver, kidney, muscle, and injection site tissue.[15]
-
Rinse tissues with cold saline to remove excess blood, blot dry, weigh, and store at -70°C or lower until analysis.
-
Analytical Protocol: Quantification of this compound by LC-MS/MS
This protocol is based on established methods for the analysis of this compound in biological matrices.[4][5][16][17]
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 0.5 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).[4][5]
-
Perform solid-phase extraction (SPE) using a weak cation exchange cartridge to clean up the sample and concentrate the analyte.[4][5]
-
Wash the SPE cartridge to remove interfering substances.
-
Elute this compound from the cartridge with a suitable solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Lung Tissue):
-
Thaw lung tissue samples and homogenize a known weight of tissue in a suitable buffer.[1]
-
Follow the same SPE procedure as for plasma samples.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C8 or C18 reversed-phase HPLC column.[4][5][16]
-
Mobile Phase: Employ a gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4][5]
-
Detection: Monitor the transition of the doubly charged precursor ion to a singly charged product ion for both this compound and the internal standard.[4][5]
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations in the same biological matrix.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Summarize the key pharmacokinetic parameters in a clear and concise tabular format to facilitate comparison between different studies, species, or experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Cattle | Subcutaneous | 2.5 | 330 | 1.1 | - | 48.3 | [14] |
| Swine | Intramuscular | 2.5 | 616 | 0.25 | - | 75.6 | [10] |
| Mice | Subcutaneous | 7.0 | 6790 | 0.5 | - | - | [1][3] |
Table 2: Pharmacokinetic Parameters of this compound in Lung Tissue
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/g) | Tmax (h) | AUC (ng·h/g) | t½ (h) | Reference |
| Cattle | Subcutaneous | 2.5 | 4100 | 24 | - | >100 | [9] |
| Swine | Intramuscular | 2.5 | 3470 | 24 | - | 142 | [10] |
| Mice | Subcutaneous | 7.0 | 4410 | 0.5 | - | - | [1][3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the concentration-time curve; t½: Elimination half-life.
Mechanism of Action and Distribution
The therapeutic efficacy of this compound is attributed to its ability to inhibit bacterial protein synthesis and its unique distribution profile.
This compound's high concentration in lung tissue is a result of its uptake by phagocytic cells, such as alveolar macrophages and neutrophils, which then transport the drug to the site of infection.[3] This targeted delivery is a key factor in its clinical success against respiratory pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 3. Pharmacokinetics of Tulathromycin in Healthy and Neutropenic Mice Challenged Intranasally with Lipopolysaccharide from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tulathromycin | C41H79N3O12 | CID 9832301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic Relationships of Tulathromycin Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. jarvm.com [jarvm.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the pharmacokinetics of tulathromycin: a pulmonary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emergence and Mechanism of Resistance of Tulathromycin Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 16. researchgate.net [researchgate.net]
- 17. An Analytical Method for the Analysis of... [experts.mcmaster.ca]
Application Notes and Protocols: Use of Tulathromycin A in a Porcine Respiratory Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulathromycin A is a semi-synthetic macrolide antibiotic with a triamilide structure, approved for the treatment and prevention of swine respiratory disease (SRD).[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] Beyond its direct antimicrobial activity against key SRD pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, Mycoplasma hyopneumoniae, Haemophilus parasuis, and Bordetella bronchiseptica, this compound exhibits significant immunomodulatory and anti-inflammatory properties.[2][4][5] These attributes contribute to its efficacy in mitigating the complex pathology of porcine respiratory disease (PRD).
These application notes provide a comprehensive overview of the use of this compound in a porcine respiratory disease model, including detailed experimental protocols, quantitative efficacy data, and insights into its molecular interactions within the host.
Data Presentation
Efficacy of this compound in Porcine Respiratory Disease (PRD) Field and Experimental Models
The following tables summarize the quantitative data on the efficacy of this compound in treating PRD, as demonstrated in various studies.
Table 1: Clinical Efficacy of this compound in Naturally Occurring Swine Respiratory Disease (SRD)
| Treatment Group | Dosage | Cure Rate (%) | Mortality Rate (%) | Reference |
| This compound | 2.5 mg/kg (single injection) | 71.1 | 1.9 (Day 7) | [6][7] |
| Ceftiofur (B124693) Sodium | 3 mg/kg (3 consecutive days) | 63.1 | 0.0 (Day 7) | [6][7] |
| Saline (Control) | N/A | 46.4 | 10.0 (Day 7) | [6][7] |
| On-Farm Therapy (OFT) | Varied | 55.0 | 0.0 (Day 7) | [8] |
Table 2: Efficacy of this compound in an Experimental Actinobacillus pleuropneumoniae Infection Model
| Treatment Group | Dosage | Mean Bodyweight Gain (kg) | Lung Lesion Score (%) | Reference |
| This compound | 2.5 mg/kg (single dose) | Significantly higher than saline | Significantly lower than saline | [9] |
| This compound | 5 mg/kg (single dose) | Significantly higher than saline | Significantly lower than saline | [9] |
| Ceftiofur | 3 mg/kg (3 daily doses) | Significantly higher than saline | Significantly lower than saline | [9] |
| Saline (Control) | N/A | - | - | [9] |
Note: Specific values for bodyweight gain and lung lesion scores were not provided in the abstract but were reported as significantly different from the saline control group.
Pharmacokinetics of this compound in Swine
Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing strategies.
Table 3: Pharmacokinetic Parameters of this compound in Pigs
| Parameter | Intramuscular (IM) Administration (2.5 mg/kg) | Intravenous (IV) Administration (2.5 mg/kg) | Reference |
| Plasma | |||
| Cmax (µg/mL) | 0.74 | N/A | [10] |
| Tmax (h) | 0.25 | N/A | [10] |
| t1/2β (h) | 63.55 | 71.33 | [10] |
| Lung Tissue | |||
| t1/2 (h) | 142 | N/A |
Experimental Protocols
General Efficacy Study in a Field Setting for Naturally Occurring SRD
This protocol outlines a typical randomized, controlled clinical trial to evaluate the efficacy of this compound for the treatment of naturally occurring SRD.
a. Animal Selection and Enrollment:
-
Select feeder pigs exhibiting clinical signs of SRD, including increased respiratory effort, coughing, and fever (rectal temperature ≥ 40°C).[1]
-
Individually identify each pig with a unique ear tag.
-
Exclude animals with a known history of recent antimicrobial treatment or other pre-existing medical conditions.[1]
b. Treatment Groups:
-
Group 1 (this compound): Administer a single intramuscular (IM) injection of this compound at a dosage of 2.5 mg/kg body weight.[6][7]
-
Group 2 (Positive Control): Administer a comparator antimicrobial, such as ceftiofur sodium at 3 mg/kg for three consecutive days.[6][7]
-
Group 3 (Negative Control): Administer a single IM injection of physiologic saline.[6][7]
c. Post-Treatment Monitoring and Evaluation:
-
Record clinical scores for respiratory signs and general attitude daily for a defined period (e.g., 7 to 10 days).[9]
-
Measure rectal temperatures daily.[9]
-
Evaluate treatment success based on the resolution of clinical signs at the end of the observation period.
-
Record mortality rates for each group.
-
At the end of the study, euthanize a subset of animals for post-mortem examination and lung lesion scoring.[9]
In Vitro Immunomodulation Study Using Porcine Monocyte-Derived Macrophages (MDMs)
This protocol describes an in vitro experiment to assess the immunomodulatory effects of this compound on porcine macrophages.
a. Isolation and Culture of Porcine MDMs:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy pigs.
-
Culture PBMCs in appropriate media supplemented with macrophage colony-stimulating factor (M-CSF) to differentiate them into macrophages.
b. Experimental Treatments:
-
Pre-treat MDMs with this compound at various concentrations (e.g., 0.5 mg/mL) for 1 hour.[4]
-
Infect the treated and untreated MDMs with a relevant pathogen, such as Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), at a specific multiplicity of infection (e.g., 0.1).[4]
-
Include a positive control for inflammation, such as lipopolysaccharide (LPS).[4]
c. Measurement of Inflammatory Mediators:
-
Collect cell culture supernatants at different time points post-infection (e.g., 2, 12, and 24 hours).[4]
-
Quantify the concentration of pro-inflammatory cytokines, such as CXCL-8, and anti-inflammatory cytokines, like IL-10, using ELISA.[4]
d. Apoptosis and Phagocytosis Assays:
-
Assess apoptosis in MDMs using methods like Annexin V staining or cell death ELISA.[4]
-
Evaluate the phagocytic function of macrophages by measuring their ability to engulf fluorescently labeled particles.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key mechanisms and experimental designs related to the use of this compound in porcine respiratory disease models.
Caption: Immunomodulatory signaling of this compound in porcine macrophages.
Caption: Workflow for a typical PRD efficacy study.
Conclusion
This compound is a multifaceted therapeutic agent for the management of porcine respiratory disease. Its high efficacy is attributable not only to its potent antimicrobial activity but also to its significant immunomodulatory effects. By reducing pro-inflammatory responses and promoting the resolution of inflammation, this compound offers a comprehensive approach to treating SRD. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of swine health and drug development. Further investigation into the precise molecular targets of this compound within host immune cells will continue to enhance our understanding and application of this important veterinary medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. thepigsite.com [thepigsite.com]
- 3. Intensive antibiotic treatment of sows with parenteral crystalline ceftiofur and tulathromycin alters the composition of the nasal microbiota of their offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-modulating properties of Tulathromycin in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of tulathromycin injectable solution for the treatment of naturally occurring Swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. thepigsite.com [thepigsite.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
Preparation of Tulathromycin A Stock Solutions for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tulathromycin A is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass. It is widely used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] Beyond its direct antimicrobial properties, this compound has demonstrated significant immunomodulatory effects, including the induction of apoptosis in neutrophils and the modulation of inflammatory responses.[4] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro experiments, along with methodologies for key assays to evaluate its antimicrobial and immunomodulatory activities.
Data Presentation: Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₇₉N₃O₁₂ | [5] |
| Molecular Weight | 806.1 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Storage (Solid) | -20°C | [5] |
| Stability (Solid) | ≥ 4 years at -20°C | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 50 mg/mL, up to 100 mg/mL | [3][5][6] |
| Ethanol (B145695) | ~30 mg/mL, up to 100 mg/mL | [3][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Methanol | Soluble | [7] |
| Water | Sparingly soluble in aqueous buffers | [5] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [6] |
Table 3: Stability of this compound in Solution
| Solvent | Storage Temperature | Stability | Reference |
| Organic Solvents (e.g., DMSO) | -80°C | Up to 2 years | [6] |
| Organic Solvents (e.g., DMSO) | -20°C | Up to 1 year | [6] |
| Aqueous Solutions | Not Recommended for Storage | Use within one day | [5] |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media for in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, conical polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
-
Inert gas (e.g., argon or nitrogen), optional
Procedure:
-
Pre-warming the Solvent: If using DMSO that has been stored at a low temperature, allow it to warm to room temperature to ensure it is completely liquid. It is recommended to use newly opened or anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[3]
-
Weighing this compound: In a sterile, conical tube, accurately weigh the desired amount of this compound crystalline solid. Perform this step in a chemical fume hood or a biological safety cabinet.
-
Dissolving in Organic Solvent:
-
Add the appropriate volume of DMSO or ethanol to the tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL or 30 mg/mL).
-
For maximum solubility, the solvent can be purged with an inert gas before use to remove dissolved oxygen.[5]
-
-
Ensuring Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle heating or sonication can be used to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for the specific in vitro application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with the organic solvent used (e.g., a PTFE filter for DMSO).
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, cryo-compatible tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[6]
-
Workflow for Preparing this compound Stock Solution:
References
- 1. wvdl.wisc.edu [wvdl.wisc.edu]
- 2. academie-veterinaire.fr [academie-veterinaire.fr]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Direct and Indirect Anti-Inflammatory Effects of Tulathromycin in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Separation of Tulathromycin A and B Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the analytical separation of Tulathromycin A and its isomeric form, Tulathromycin B. The following application notes and protocols are designed to guide researchers in achieving robust and reproducible separation using High-Performance Liquid Chromatography (HPLC). Additionally, this document explores the potential of Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for this application.
Introduction
Tulathromycin is a semi-synthetic macrolide antibiotic used in veterinary medicine. It exists as an equilibrium mixture of two isomers, this compound and Tulathromycin B. Regulatory requirements and quality control necessitate the accurate quantification of both isomers. This document outlines effective analytical techniques for their separation.
Chromatographic Separation Techniques
A variety of chromatographic techniques can be employed for the separation of Tulathromycin isomers. The choice of technique depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of this compound and B. A specific method has been developed that achieves complete separation of the two isomers.[1]
Workflow for HPLC Analysis of Tulathromycin Isomers
Caption: Workflow for the HPLC separation and quantification of this compound and B isomers.
Quantitative Data from HPLC Separation
| Parameter | Value | Reference |
| Column | Waters XBridge C18 (150 mm × 4.6 mm, 5.0 µm) | [1] |
| Mobile Phase | Methanol:Acetonitrile (B52724):0.05 mol/L KH2PO4 (pH 7.0) (45:25:30, v/v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 205 nm | [1] |
| Column Temperature | 35 °C | [1] |
| Injection Volume | 25 µL | [1] |
| Result | Complete separation of this compound and B | [1] |
Experimental Protocol: HPLC Separation of this compound and B
1. Objective: To achieve baseline separation and quantification of this compound and Tulathromycin B isomers in a sample.
2. Materials:
-
Waters XBridge C18 column (150 mm × 4.6 mm, 5.0 µm) or equivalent
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Deionized water
-
Tulathromycin reference standard (containing both A and B isomers)
-
Sample containing Tulathromycin
-
HPLC system with UV detector
-
pH meter
-
0.45 µm syringe filters
3. Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.05 mol/L KH2PO4 solution by dissolving the appropriate amount of KH2PO4 in deionized water.
-
Adjust the pH of the phosphate buffer to 7.0 using a suitable base (e.g., potassium hydroxide (B78521) solution).
-
Mix methanol, acetonitrile, and the 0.05 mol/L KH2PO4 buffer (pH 7.0) in a ratio of 45:25:30 (v/v/v).
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Tulathromycin reference standard.
-
Dissolve the standard in the mobile phase to obtain a known concentration.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Sample Preparation:
-
Dissolve the sample containing Tulathromycin in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Set the column temperature to 35 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 205 nm.
-
Inject 25 µL of the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peaks for this compound and B based on the retention times obtained from the standard chromatogram.
-
Integrate the peak areas for both isomers.
-
Calculate the concentration of each isomer in the sample by comparing the peak areas with those of the standard.
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and higher resolution compared to traditional HPLC. While a specific method for the baseline separation of this compound and B isomers using UPLC was not found in the initial search, existing UPLC-MS/MS methods for the analysis of total Tulathromycin can be adapted and optimized.
Logical Relationship for UPLC Method Development
Caption: Key parameters to optimize for the separation of this compound and B isomers using UPLC.
General UPLC-MS/MS Method for Tulathromycin Analysis
This protocol is for the quantification of total Tulathromycin and can be a starting point for developing an isomer-specific method.
| Parameter | Value |
| Column | C8 or C18, narrow bore (e.g., 2.1 mm i.d.) |
| Mobile Phase A | 20 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 0.25 - 0.4 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocol: General UPLC-MS/MS Analysis of Tulathromycin
1. Objective: To quantify total Tulathromycin in a sample using UPLC-MS/MS.
2. Materials:
-
UPLC C8 or C18 column (e.g., Waters Acquity UPLC BEH C18)
-
Ammonium acetate
-
Formic acid (optional, for pH adjustment)
-
Acetonitrile (LC-MS grade)
-
Deionized water
-
Tulathromycin reference standard
-
Internal standard (e.g., heptadeutero-tulathromycin)
-
UPLC system coupled to a tandem mass spectrometer
3. Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM ammonium acetate solution in deionized water and adjust the pH to 4.0 with formic acid. This is Mobile Phase A.
-
Use acetonitrile as Mobile Phase B.
-
Degas both mobile phases.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of Tulathromycin and the internal standard in a suitable solvent (e.g., 75% 50 mM K2PO4 and 25% acetonitrile).[2]
-
For biological samples, perform a solid-phase extraction (SPE) using a weak cation exchanger.[2][3]
-
Reconstitute the extracted samples in the initial mobile phase composition.
-
-
Chromatographic and MS/MS Conditions:
-
Set an appropriate gradient program. For example, start with a high percentage of Mobile Phase A and ramp up the percentage of Mobile Phase B to elute the analyte.
-
Set the flow rate (e.g., 0.3 mL/min).
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for Tulathromycin and the internal standard. For Tulathromycin, a common transition is from the doubly charged precursor ion to a singly charged product ion.[2][3]
-
-
Method Optimization for Isomer Separation:
-
Evaluate different stationary phases (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.
-
Fine-tune the mobile phase pH and organic modifier composition.
-
Employ a shallower gradient to increase the separation window for the isomers.
-
Adjust the column temperature to influence selectivity.
-
Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)
Supercritical Fluid Chromatography (SFC)
SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds and isomers.[4]
-
Potential Advantages for Tulathromycin Isomer Separation:
-
Orthogonal selectivity compared to reversed-phase HPLC.
-
Faster analysis times due to the low viscosity of the mobile phase.
-
Reduced solvent consumption, making it a "greener" technique.
-
Capillary Electrophoresis (CE)
CE separates molecules based on their electrophoretic mobility in an electric field. For isomeric and chiral separations, a chiral selector is often added to the background electrolyte.
-
Potential Advantages for Tulathromycin Isomer Separation:
-
High separation efficiency.
-
Minimal sample and reagent consumption.
-
Different separation mechanism compared to chromatography, offering a complementary approach.
-
Further method development would be required to establish specific protocols for the separation of this compound and B using SFC and CE.
Conclusion
The separation of this compound and B isomers is crucial for the quality control of this veterinary antibiotic. A robust HPLC method has been presented that provides complete separation of the two isomers. UPLC offers the potential for faster analysis, and a starting point for method development has been provided. SFC and CE are promising alternative techniques that warrant further investigation for this application. The choice of the most suitable technique will depend on the specific analytical needs of the laboratory.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. Pharmacokinetics of Tulathromycin in Healthy and Neutropenic Mice Challenged Intranasally with Lipopolysaccharide from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Note: Validated LC-MS/MS Method for the Quantification of Tulathromycin A in Bovine Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tulathromycin A in bovine plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for pharmacokinetic studies and residue analysis in a research setting.
Introduction
Tulathromycin is a semi-synthetic macrolide antibiotic used in veterinary medicine for the treatment of respiratory diseases in cattle.[1][2] Accurate quantification of this compound, its major active component, in biological matrices such as bovine plasma is crucial for pharmacokinetic and residue monitoring studies. This document provides a detailed protocol for a validated analytical method, offering researchers a reliable tool for their investigations.
Experimental
Materials and Reagents
-
This compound reference standard
-
Tulathromycin-d7 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Bovine plasma (drug-free)
Instrumentation
-
Liquid Chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[1]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Analytical Method Validation Workflow
Caption: Experimental workflow for the analytical method validation of this compound.
Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Tulathromycin-d7 (Internal Standard, IS) in acetonitrile to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with acetonitrile to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of Tulathromycin-d7 in acetonitrile.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 200 µL aliquots of blank bovine plasma with 20 µL of the corresponding this compound working solutions to achieve final concentrations for a 7-point calibration curve (e.g., 0.01, 0.05, 0.1, 0.2, 0.5, 0.8, and 1 µg/mL).[1]
-
Quality Control (QC) Samples: Prepare QC samples in triplicate at three concentration levels: low (LQC, 0.02 µg/mL), medium (MQC, 0.1 µg/mL), and high (HQC, 0.5 µg/mL) by spiking blank bovine plasma.[1]
3. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of bovine plasma sample, calibration standard, or QC, add 20 µL of the Tulathromycin-d7 internal standard working solution.[1]
-
Add acetonitrile for protein precipitation.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, dilute if necessary, and inject into the LC-MS/MS system.[1]
4. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: Linearity of Calibration Curve
| Parameter | Value |
| Concentration Range (µg/mL) | 0.01 - 1 |
| Correlation Coefficient (R²) | > 0.99[1][4] |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Precision (%RSD) | Accuracy (%) |
| LQC | 0.02 | Within ±15%[1][4] | Within ±15%[1][4] |
| MQC | 0.1 | Within ±15%[1][4] | Within ±15%[1][4] |
| HQC | 0.5 | Within ±15%[1][4] | Within ±15%[1][4] |
Table 3: Recovery
| QC Level | Mean Recovery (%) |
| LQC | 70.45 - 89.83 |
| MQC | 70.45 - 89.83 |
| HQC | 70.45 - 89.83 |
Table 4: Stability
| Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | -20°C to RT | Within ±15% |
| Short-Term (Bench-top) | 24 hours at RT | Within ±15% |
| Long-Term | 30 days at -80°C | Within ±15% |
| Post-Preparative | 48 hours at 4°C | Within ±15% |
(Note: Specific stability data was not detailed in the provided search results, but the table represents typical stability experiments performed during method validation.)
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in bovine plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been successfully validated according to accepted guidelines and is suitable for use in pharmacokinetic research and residue monitoring of this compound in cattle. The use of a deuterated internal standard, Tulathromycin-d7, minimizes the impact of matrix effects and ensures accurate quantification.[1][4]
References
- 1. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Time-Kill Curve Analysis of Tulathromycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tulathromycin A is a semi-synthetic macrolide antibiotic, belonging to the novel subclass known as triamilides, used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2][3] Understanding its antibacterial activity is crucial for optimizing dosage regimens and combating bacterial resistance. Time-kill curve analysis is a fundamental in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[4] This document provides a detailed protocol for performing time-kill assays with this compound, summarizes key quantitative data, and illustrates relevant biological and experimental workflows.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] Its primary target is the 50S subunit of the bacterial ribosome.[1][5] this compound binds with high affinity within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC).[5] This strategic positioning physically obstructs the passage of newly synthesized polypeptide chains, effectively halting protein elongation and leading to the cessation of bacterial growth.[5][6][7]
Caption: Mechanism of this compound binding to the 50S ribosomal subunit.
Key Pharmacodynamic Parameters and Susceptibility Data
Before performing a time-kill analysis, it is essential to determine the Minimum Inhibitory Concentration (MIC) of this compound against the target organism.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.[3][4][9]
-
Bactericidal Activity: Defined as a ≥3-log10 reduction in colony-forming units (CFU/mL) from the initial inoculum at a specified time point (typically 24 hours).[4][10]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, where bacterial growth is inhibited but the bacteria are not killed.[4][10]
The in vitro activity of this compound has been evaluated against several key veterinary respiratory pathogens. The pH of the culture media is a critical factor, and it should be maintained between 7.2-7.4 for consistent MIC data.[11][12]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Key Veterinary Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| Mannheimia haemolytica | --- | 2 | [8] |
| Pasteurella multocida (Bovine) | --- | 1 | [8] |
| Pasteurella multocida (Porcine) | --- | 2 | [8] |
| Histophilus somni | 0.5 - 4 | 0.5 - 4 | [8] |
| Actinobacillus pleuropneumoniae | 4 - 16 | 4 - 16 | [8] |
| Pasteurella multocida CVCC430 (in serum) | 0.04 (MIC) | 0.10 (MBC) |[3][9] |
MIC90: The concentration required to inhibit the growth of 90% of isolates.
Protocol for In Vitro Time-Kill Curve Analysis
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M26-A.[4][13][14]
Caption: General experimental workflow for a time-kill curve analysis.
Materials and Reagents
-
Bacterial Strain: Target isolate (e.g., Pasteurella multocida, Actinobacillus pleuropneumoniae).
-
Antimicrobial Agent: this compound powder, analytical grade.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard. For fastidious organisms, supplementation may be required (e.g., Tryptic Soy Broth, serum).[2][8][15]
-
Plating Media: Appropriate agar (e.g., Tryptic Soy Agar with 5% sheep blood).
-
Reagents: Sterile saline or phosphate-buffered saline (PBS) for dilutions, 0.5 McFarland turbidity standard.
-
Equipment: 96-well microtiter plates, incubator (35-37°C), spectrophotometer, micropipettes, sterile tubes, vortex mixer, spiral plater or manual plating supplies.
Preliminary Step: MIC Determination
-
Determine the MIC of this compound against the test organism using the broth microdilution method as described in CLSI document M07.[16]
-
Prepare a stock solution of this compound and perform serial twofold dilutions in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Incubate at 35-37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth.
Inoculum Preparation
-
From a fresh overnight culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in pre-warmed CAMHB to achieve a final starting concentration of approximately 5 x 10^5 CFU/mL in the test tubes. Verify the starting inoculum concentration by plating a sample from the growth control tube at time zero.
Time-Kill Assay Procedure
-
Prepare test tubes containing CAMHB with various concentrations of this compound, typically including 0.5x, 1x, 2x, 4x, and 8x MIC.
-
Include a growth control tube containing no antibiotic.
-
Add the prepared inoculum (from step 3.3) to each tube to achieve the final target bacterial concentration (~5 x 10^5 CFU/mL) and drug concentration.
-
Incubate all tubes at 35-37°C, with shaking if appropriate for the organism.
Viable Cell Counting
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove a 100 µL aliquot from each tube.
-
Perform tenfold serial dilutions of the aliquot in sterile cold saline or PBS.
-
Plate 100 µL from the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point and concentration. The limit of detection is typically 100 CFU/mL (1 log10).
Data Analysis and Interpretation
-
Convert the CFU/mL counts to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each this compound concentration and the growth control.
-
Determine the change in bacterial count (Δlog10 CFU/mL) after 24 hours compared to the initial inoculum (time 0).
-
Bactericidal: ≥3-log10 decrease.
-
Bacteriostatic: <3-log10 decrease.
-
Data Presentation and Interpretation
Time-kill studies reveal the pharmacodynamic nature of an antibiotic. This compound has demonstrated both concentration-dependent and time-dependent characteristics depending on the pathogen.[17][18]
Table 2: Summary of In Vitro Time-Kill Kinetics for this compound
| Organism | Concentration (x MIC) | Time (hours) | Approx. Log10 Reduction (CFU/mL) | Killing Pattern | Reference |
|---|---|---|---|---|---|
| P. multocida | 0.5 | 24 | No inhibition | --- | [3][9] |
| P. multocida | 1 | 24 | ~1.0 | Bacteriostatic | [3][9] |
| P. multocida | 2 | 24 | ≥3.0 | Bactericidal | [3][9] |
| P. multocida | 8 | 24 | Sterilization (>4.0) | Concentration-Dependent | [9] |
| A. pleuropneumoniae | 1 | 4 | Gradual decline begins | --- | [15][18] |
| A. pleuropneumoniae | 2 | 6 | No visible colonies (>3.0) | Time-Dependent | [15][18] |
| A. pleuropneumoniae | 4-32 | 4 | ~4.0 | Rapid reduction |[18] |
The data indicates that against P. multocida, increasing the concentration of this compound above the MIC leads to a faster and greater reduction in bacterial numbers, characteristic of concentration-dependent killing.[3][9] Conversely, against A. pleuropneumoniae, bactericidal activity is achieved at 2x MIC, and higher concentrations do not significantly increase the killing rate, suggesting time-dependent activity where the duration of exposure above the MIC is more critical.[15][18]
Caption: Logical flow for interpreting time-kill curve data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 3. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural Insight into the Antibiotic Action of Telithromycin against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
- 10. actascientific.com [actascientific.com]
- 11. Susceptibility testing of tulathromycin: interpretative breakpoints and susceptibility of field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Frontiers | Pharmacokinetic/Pharmacodynamic Relationships of Tulathromycin Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model [frontiersin.org]
- 16. goums.ac.ir [goums.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic/Pharmacodynamic Relationships of Tulathromycin Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tulathromycin A Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Tulathromycin A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Question: Why am I observing a poor signal or no peak for this compound?
Possible Causes and Solutions:
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy can significantly impact signal intensity. It is crucial to use optimized Multiple Reaction Monitoring (MRM) transitions. For this compound, doubly charged precursor ions often provide a stronger relative abundance.[1]
-
Inefficient Sample Preparation: this compound may not be efficiently extracted from the sample matrix, or interfering substances may be suppressing the signal.
-
LC Method Issues: The chromatographic conditions may not be suitable for this compound, leading to poor peak shape or retention.
-
Instrument Contamination: Residue from previous samples or impurities in the mobile phase can lead to high background noise and poor signal-to-noise ratios.[2]
Question: I'm seeing significant variability in my results and retention time shifts. What could be the cause?
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent quantification.[3] The use of a stable isotope-labeled internal standard, such as Tulathromycin-d7, is highly recommended to mitigate the potential impacts of matrix effects.[1]
-
Inconsistent Sample Preparation: Variations in the extraction or clean-up process can lead to differing recoveries and, consequently, variable results.
-
Mobile Phase Instability: Changes in the mobile phase composition or pH can cause retention time shifts.[2] Ensure mobile phases are fresh and properly prepared.
-
Column Degradation: Over time, the performance of the LC column can degrade, leading to peak broadening and shifts in retention time.
Question: My calibration curve has poor linearity. How can I improve it?
Possible Causes and Solutions:
-
Inappropriate Calibration Range: The concentration range of your calibration standards may not be appropriate for the expected sample concentrations. Validation of the method should be performed over a suitable concentration range for the matrix being analyzed.[1]
-
Matrix Effects: As mentioned previously, matrix effects can impact the linearity of the response. Matrix-matched calibration curves or the use of an internal standard can help to correct for this.
-
Detector Saturation: At high concentrations, the detector response may become non-linear. If saturation is suspected, dilute the samples and adjust the calibration range accordingly.
Frequently Asked Questions (FAQs)
What are the recommended MRM transitions for this compound?
While optimal transitions should be determined empirically on your specific instrument, commonly used transitions for this compound involve monitoring the doubly protonated precursor ion. A common quantification transition is m/z 403.7 > 576.9, with a confirmation transition of m/z 403.7 > 229.9.[1] For the internal standard Tulathromycin-d7, a transition of m/z 407.3 > 236.9 is often used.[1]
What type of LC column is suitable for this compound analysis?
C8 and C18 columns are commonly used for the separation of macrolide antibiotics like this compound.[4][5] For example, a BEH C18 column (50 x 2.1 mm, 1.7 µm) has been shown to be effective.[1]
What are typical mobile phases for this compound analysis?
A common approach is to use a gradient elution with a combination of an aqueous mobile phase containing an additive like formic acid or ammonium (B1175870) acetate, and an organic mobile phase such as acetonitrile (B52724).[6][7] For instance, a gradient of 0.1% formic acid in water and acetonitrile can be employed.[1]
How can I prepare samples from different matrices like plasma or tissue?
-
Plasma/Serum: A simple and rapid protein precipitation with acetonitrile is often sufficient.[1][7] The supernatant can then be filtered and diluted before injection.
-
Tissues: A more extensive extraction and clean-up procedure is typically required for tissue samples. This may involve homogenization, extraction with an acidic solution, and subsequent solid-phase extraction (SPE) clean-up.[3][5][8]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol is a modification of a previously described method.[1]
-
To 200 µL of plasma sample, add 180 µL of acetonitrile.
-
Add 20 µL of internal standard solution (e.g., Tulathromycin-d7 at 1 µg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 21,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm nylon syringe filter.
-
Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water.
-
Inject 10 µL of the final solution into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
These are example parameters and should be optimized for your specific instrument and application.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | BEH C18 (50 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Quantitative Data Summary
Table 1: Example MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantification) | 403.7 | 576.9 | 0.1 | 40 | 20 |
| This compound (Confirmation) | 403.7 | 229.9 | 0.1 | 40 | 35 |
| Tulathromycin-d7 (IS) | 407.3 | 236.9 | 0.1 | 40 | 25 |
Table 2: Method Validation Parameters in Different Matrices [1]
| Matrix | Calibration Range (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Plasma | 0.01 - 1 | Within ±15% | < 15% |
| Seminal Plasma | 0.05 - 5 | Within ±15% | < 15% |
| Urine | 0.1 - 10 | Within ±15% | < 15% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. Determination of the total tulathromycin residues in bovine muscle, fat, and liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of High Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Detection of Tulathromycin in Swine Plasma [chinaagrisci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in Tulathromycin A HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tulathromycin A, with a specific focus on resolving poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common types of poor peak shape observed in HPLC analysis?
Poor peak shape in HPLC can manifest in several ways, each pointing to different potential problems with your analysis. The most common issues are:
-
Peak Tailing: The peak has an asymmetry factor greater than 1, with a "tail" extending from the peak back towards the baseline. This is a frequent issue when analyzing basic compounds like this compound.[1][2][3][4]
-
Peak Fronting: The opposite of tailing, where the peak has an asymmetry factor less than 1, and the front of the peak slopes more than the back.[1]
-
Peak Broadening: Peaks are wider than expected, which can lead to a loss of resolution and sensitivity.[1][5]
-
Split Peaks: The peak appears as two or more merged peaks, which can complicate quantification.[1]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common problem in the analysis of basic compounds like macrolide antibiotics due to secondary interactions with the stationary phase.[2][3][4]
Troubleshooting Peak Tailing
Below is a systematic approach to troubleshooting peak tailing for this compound.
Detailed Causes and Solutions for Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the basic amine groups of this compound, causing tailing.[2][3]
-
Solution: Lower the mobile phase pH. Using an acidic mobile phase (pH 3-4) with a modifier like phosphoric acid, formic acid, or acetic acid can protonate the silanol groups, minimizing these secondary interactions.[3][6][7] Adding a competitive base like triethylamine (B128534) to the mobile phase can also help.[8]
-
-
Inadequate Buffer Strength: If the mobile phase buffer is too weak, it may not effectively control the pH at the column surface.[9][10]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can expose active sites that cause tailing.[4][12]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[4][12]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[12]
Q3: My this compound peak is broad. What could be the cause and how do I improve it?
Peak broadening can result in decreased resolution and sensitivity.[1]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden.[12]
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[12]
-
-
Column Inefficiency: An old or poorly packed column will lead to broader peaks.
-
Solution: Replace the column with a new, high-efficiency column.
-
-
Mobile Phase Viscosity: A highly viscous mobile phase can slow down mass transfer, resulting in broader peaks.
-
Solution: Optimize the mobile phase composition or increase the column temperature to reduce viscosity.
-
-
Sample Overload: As with peak tailing, injecting too much sample can also cause peak broadening.[1]
-
Solution: Reduce the sample concentration or injection volume.[5]
-
Q4: I am observing split peaks for this compound. What should I investigate?
Split peaks can be caused by several factors:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[10]
-
Column Bed Deformation: A void or channel in the column packing can cause the sample band to split.[4]
-
Solution: This usually requires column replacement.
-
-
Injection Solvent Effects: If the injection solvent is incompatible with the mobile phase, it can cause the sample to precipitate at the head of the column or lead to distorted injection profiles.
-
Solution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[13]
-
Experimental Protocols and Data
Table 1: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Waters XBridge C18 (150 x 4.6 mm, 5.0 µm)[14] | YMC Pack Pro C18 (150 x 4.6 mm, 3 µm)[11] | BDS Hypersil C8 (50 x 2.1 mm, 3 µm)[7] | Waters C18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol:Acetonitrile:0.05 M KH₂PO₄ (pH 7.0) (45:25:30)[14] | Methanol:Acetonitrile:50 mM Phosphate Buffer (pH 8.0) (45:25:30)[11] | Acetonitrile and 10 mM Ammonium Acetate (pH 3.0)[7] | Acetonitrile:0.01% Phosphoric Acid (80:20)[6] |
| Flow Rate | 1.0 mL/min[14] | 2.0 mL/min[11] | 0.25 mL/min[7] | 1.0 mL/min[6] |
| Column Temp. | 35 °C[14] | 35 °C[11] | Not Specified | 30 °C[6] |
| Detection | 205 nm[14] | 210 nm[11] | MS/MS[7] | UV (wavelength not specified)[6] |
| Injection Vol. | 25 µL[14] | 20 µL[11] | 5 µL[7] | 15 µL[6] |
Detailed Experimental Protocol (Based on Method 4)
This protocol is adapted from a method demonstrated to improve peak shape symmetry for this compound.[6]
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph (e.g., Shimadzu LC 20AT) with a UV detector.[6]
-
Column: Waters C18, 4.6 x 250 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of Acetonitrile and 0.01% Phosphoric Acid solution in a volume ratio of 80:20.[6]
-
Preparation of 0.01% Phosphoric Acid: Add 0.1 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 15 µL.[6]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
3. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject the standard solution multiple times and evaluate parameters such as peak area repeatability (RSD ≤ 2%), theoretical plates (N > 2000), and tailing factor (T ≤ 1.5).
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between common HPLC problems and their potential causes, which can guide the troubleshooting process.
References
- 1. uhplcs.com [uhplcs.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. youtube.com [youtube.com]
- 6. CN106248831A - A kind of method of high-performance liquid chromatogram determination Tulathromycin content - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. caod.oriprobe.com [caod.oriprobe.com]
Technical Support Center: Bioanalysis of Tulathromycin A
Welcome to the technical support center for the bioanalysis of Tulathromycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming matrix effects in the quantification of this compound using LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound, with a focus on identifying and mitigating matrix effects.
Problem: I am observing significant ion suppression or enhancement for this compound in my plasma/serum samples.
Answer:
Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis, particularly for macrolide antibiotics like this compound in complex biological matrices.[1][2] This phenomenon is caused by co-eluting endogenous components from the sample matrix that interfere with the ionization efficiency of the target analyte in the mass spectrometer's source.[3][4] Common culprits in plasma and serum include phospholipids (B1166683), salts, and proteins.[3]
To address this, a systematic approach is recommended:
Step 1: Confirm and Quantify the Matrix Effect
First, it's crucial to determine the extent of the matrix effect. This can be achieved by calculating the Matrix Factor (MF).
-
Experimental Protocol: Matrix Factor Calculation (Post-Extraction Addition) [3]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of this compound and its internal standard (IS) in the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the extracted matrix with this compound and IS at the same low and high QC concentrations as Set A.
-
Set C (Blank Matrix): Extract blank biological matrix without adding the analyte or IS. This is to check for interferences.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.[3]
-
-
Step 2: Identify the Source of Interference
A post-column infusion experiment can help identify the retention time regions where matrix components are causing ion suppression or enhancement.
-
Experimental Protocol: Post-Column Infusion [1]
-
Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer, bypassing the analytical column.
-
Inject an extracted blank matrix sample onto the LC system.
-
Monitor the this compound signal. A dip in the baseline signal indicates the elution of matrix components causing ion suppression. An increase indicates ion enhancement.
-
Step 3: Mitigate the Matrix Effect
Based on the findings from the above experiments, implement one or more of the following strategies:
-
Optimize Sample Preparation: The primary goal is to remove interfering substances.
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all interfering components, especially phospholipids.[5] A common protocol involves precipitating proteins with acetonitrile (B52724).[5]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and the sorbent material.[6][7] For this compound, a weak cation exchanger is often effective.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering matrix components.[8]
-
-
Chromatographic Optimization:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Below is a diagram illustrating the troubleshooting workflow for matrix effects.
Caption: Troubleshooting workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in this compound bioanalysis?
A1: The most common sources of matrix effects are endogenous components of the biological sample that co-elute with this compound and interfere with its ionization.[2][3] In plasma and serum, phospholipids are a major contributor to ion suppression.[3] Other sources can include salts, proteins, and metabolites.
Q2: How do I choose the right sample preparation technique to minimize matrix effects?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a quick and simple method suitable for initial method development. However, it may not provide a clean enough extract to completely eliminate matrix effects, especially from phospholipids.[5]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and is highly effective at removing interfering components.[6][7] For this compound, a weak cation exchange SPE is a good starting point.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may require more optimization to achieve high recovery and a clean extract.[8]
The following diagram outlines a general decision-making process for selecting a sample preparation method.
Caption: Decision tree for selecting a sample preparation method.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A3: While not strictly mandatory in all cases, a SIL-IS is highly recommended for robust and accurate quantification of this compound, especially when significant matrix effects are present.[5][9] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing the most effective compensation.[9] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it adequately tracks the analyte's behavior in the matrix.
Q4: What are the regulatory expectations regarding the evaluation of matrix effects?
A4: Regulatory agencies like the FDA and EMA require the assessment of matrix effects during the validation of bioanalytical methods.[3] The EMA guideline, for instance, suggests evaluating the matrix effect in at least six different lots of blank matrix.[3] The coefficient of variation (CV) of the internal standard-normalized matrix factor should not exceed 15%.[3]
Experimental Protocols
Detailed Protocol: Protein Precipitation for this compound in Plasma [5]
-
Sample Preparation:
-
To 200 µL of plasma sample, add 20 µL of the internal standard solution (e.g., Tulathromycin-d7 in acetonitrile).
-
Add 180 µL of acetonitrile.
-
-
Precipitation:
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 21,000 x g for 10 minutes at 4°C.
-
-
Filtration and Injection:
-
Collect the supernatant and filter it through a 0.22 µm nylon syringe filter.
-
Inject an appropriate volume of the filtrate into the LC-MS/MS system.
-
Detailed Protocol: Solid-Phase Extraction for this compound in Plasma [6][10]
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 100 µL of the internal standard solution (e.g., roxithromycin (B50055) 25 ng/mL).
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis MCX (or equivalent weak cation exchange) SPE cartridge with 1.0 mL of acetonitrile followed by 1.0 mL of 50 mM K₂HPO₄ (pH 6.8).
-
-
Sample Loading:
-
Load the 200 µL pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with 1.0 mL of 50 mM K₂HPO₄ (pH 6.8) and 1.0 mL of water.
-
-
Elution:
-
Elute this compound and the IS from the cartridge with an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Removal of proteins by precipitation with an organic solvent. | Selective retention of the analyte on a solid sorbent followed by elution. |
| Selectivity | Low | High |
| Efficiency in Removing Phospholipids | Moderate | High |
| Recovery | Generally good, but can be variable. | Typically high and reproducible. |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
| Recommendation | Suitable for less complex matrices or when high throughput is a priority. | Recommended for complex matrices and when high sensitivity and accuracy are required. |
Table 2: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 or C8 (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm) | [5] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium formate | |
| Mobile Phase B | Acetonitrile or Methanol | [5] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Injection Volume | 5 - 20 µL | [11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |
| MS/MS Transition (this compound) | Varies, e.g., m/z 403.9 [M+2H]²⁺ → product ion | [12] |
| Internal Standard | Tulathromycin-d7 or Roxithromycin | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Tulathromycin in Healthy and Neutropenic Mice Challenged Intranasally with Lipopolysaccharide from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
Technical Support Center: Stability of Tulathromycin A in Frozen Plasma Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing plasma samples containing Tulathromycin A. Adherence to these guidelines is critical for ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My measured concentrations of this compound in plasma are lower than expected. What could be the cause?
A1: Lower than expected concentrations of this compound can stem from several factors related to sample stability. The primary reasons include:
-
Degradation due to improper storage temperature: While specific long-term stability data for this compound in plasma is not extensively published, general best practices for antibiotics suggest that storage at ultra-low temperatures is crucial. Storing samples at temperatures warmer than -70°C for extended periods may lead to degradation.
-
Multiple freeze-thaw cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of various analytes, including antibiotics. It is highly recommended to aliquot samples into single-use vials to avoid this issue.
-
Extended storage duration: Although one study indicated that stock solutions of tulathromycin in acetonitrile (B52724) are stable for at least four months at -20°C, stability in a complex matrix like plasma may differ. Long-term storage without proper validation of stability at the chosen temperature can be a source of error.
Q2: What is the optimal temperature for long-term storage of plasma samples containing this compound?
A2: For long-term storage of plasma samples intended for this compound analysis, -80°C is the recommended temperature . This is a standard practice in many bioanalytical laboratories to ensure the stability of drug molecules over extended periods. While some studies mention storage at -20°C, ultra-low temperatures provide a greater assurance of stability.
Q3: How many times can I freeze and thaw my plasma samples?
A3: It is strongly advised to minimize freeze-thaw cycles . Ideally, plasma samples should be thawed only once before analysis. If multiple analyses from the same sample are anticipated, it is best practice to divide the initial plasma sample into smaller aliquots before the first freezing. One study on general plasma proteomics found that repeated thawing is more detrimental than long-term storage at -70°C[1].
Q4: Are there any specific collection tubes recommended for blood samples intended for this compound analysis?
A4: The literature frequently cites the use of tubes containing lithium heparin or K2 EDTA as anticoagulants for collecting blood samples for this compound analysis.[2][3]
Q5: My analytical results are showing high variability between samples. What should I check?
A5: High variability can be due to inconsistencies in sample handling and preparation. Ensure the following:
-
Consistent sample processing time: Process all samples from whole blood to plasma within a similar timeframe after collection.
-
Uniform storage conditions: All samples should be stored at the same temperature and for a comparable duration.
-
Standardized extraction procedure: Inconsistencies in the extraction method can lead to variable recovery rates.
-
Use of an internal standard: The use of a deuterated internal standard, such as tulathromycin-d7, can help to mitigate variability arising from sample preparation and instrument response.[4]
Experimental Protocols & Methodologies
Accurate quantification of this compound in plasma is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a summary of typical experimental parameters cited in the literature.
| Parameter | Description | References |
| Sample Preparation | Protein precipitation with acetonitrile is a common and rapid method. Solid-phase extraction (SPE) using a weak cation exchanger is also frequently used for sample clean-up. | [4][5][6] |
| Internal Standard | Heptadeutero-tulathromycin (tulathromycin-d7) or Roxithromycin are commonly used as internal standards to ensure accuracy. | [3][4] |
| Chromatography | Reversed-phase chromatography with a C8 or C18 column is typically employed for separation. | [4][5] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile) is used for elution. | [3][5] |
| Detection | Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode is the standard for detection and quantification. | [5][6] |
Stability of this compound in Frozen Plasma
While comprehensive quantitative data on the long-term stability of this compound in frozen plasma is limited in publicly available literature, the general consensus and best practices point towards the following guidelines for maintaining sample integrity.
| Storage Condition | Recommendation | Rationale |
| Temperature | -80°C is highly recommended for long-term storage. | Ultra-low temperatures minimize enzymatic and chemical degradation of analytes. |
| Duration | For periods longer than a few weeks, -80°C is the preferred storage temperature. While stability at -20°C for up to four months has been noted for stock solutions in acetonitrile, this may not directly translate to the plasma matrix. | To minimize the risk of degradation over time. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot samples into single-use vials. | Each cycle can cause degradation of the analyte, leading to inaccurate measurements.[1] |
Disclaimer: The stability of this compound can be influenced by the specific conditions of the plasma matrix and handling procedures. It is recommended that researchers validate the stability of this compound under their own experimental and storage conditions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound in plasma samples, from collection to data analysis.
Caption: Workflow for this compound analysis in plasma.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting unexpectedly low this compound concentrations in plasma samples.
Caption: Troubleshooting low this compound concentrations.
References
- 1. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of tulathromycin depletion in plasma and milk after subcutaneous injection in lactating goats using a nonlinear mixed-effects pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of the macrolide antibiotic tulathromycin in plasma and broncho-alveolar cells of foals using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing degradation of Tulathromycin A during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tulathromycin A during sample preparation and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound samples.
Problem 1: Low or no detectable levels of this compound in the sample.
| Potential Cause | Troubleshooting Step |
| Degradation due to improper pH. | Ensure the pH of the sample and any buffers used are maintained within a neutral to slightly alkaline range (pH 7.0-8.0) during extraction and storage. This compound is susceptible to acid-catalyzed hydrolysis. |
| Thermal degradation. | Avoid exposing samples to high temperatures. Process samples on ice or at refrigerated temperatures (2-8°C). If heating is unavoidable for a specific protocol, minimize the duration and temperature. Long-term storage should be at -20°C or -80°C.[1] |
| Oxidative degradation. | Minimize exposure of the sample to air and light. Use amber vials and consider degassing solvents. Avoid using strong oxidizing agents in the sample preparation workflow. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the basic this compound molecule. |
| Improper sample extraction. | Optimize the extraction procedure. Protein precipitation with acetonitrile (B52724) is a common and effective method.[1] Solid-phase extraction (SPE) can also be used for cleaner extracts. |
Problem 2: High variability in quantitative results between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling. | Standardize all sample preparation steps, including timing, temperature, and volumes. Ensure thorough vortexing after each reagent addition. |
| Partial degradation during processing. | Work quickly and keep samples cold to minimize degradation that may occur inconsistently between samples. |
| Matrix effects in LC-MS/MS analysis. | Use a stable isotope-labeled internal standard (e.g., Tulathromycin-d7) to compensate for matrix effects.[1] Dilute the final extract to reduce the concentration of matrix components. |
| Autosampler instability. | Check the stability of this compound in the autosampler conditions. While generally stable at 4°C for 16-24 hours, prolonged storage may lead to degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during sample preparation?
A1: The primary factors contributing to the degradation of this compound are:
-
pH: this compound is susceptible to hydrolysis, particularly under acidic conditions. Some analytical methods intentionally use strong acids (e.g., 2 mol/L HCl) and heat to hydrolyze this compound to a stable marker metabolite for quantification.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Oxidation: As a complex macrolide, this compound can be susceptible to oxidative degradation. It is listed as incompatible with oxidizing agents.
-
Light: Exposure to light can potentially lead to photodegradation.
Q2: What are the ideal storage conditions for plasma/serum samples containing this compound?
A2: For short-term storage (up to 24 hours), samples should be kept refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or -80°C in tightly sealed containers, protected from light.[1]
Q3: How should I prepare stock solutions of this compound?
A3: Stock solutions are typically prepared by dissolving the analytical standard in a solvent like acetonitrile or a mixture of acetonitrile and a buffer (e.g., 20 mmol/L acetic acid buffer, pH 4.7). These solutions should be stored in the dark at -20°C.
Q4: Can I use glass tubes for sample preparation?
A4: While glass can be used, polypropylene tubes or silanized glassware are recommended to prevent potential adsorption of the basic this compound molecule to the glass surface, which could lead to lower recovery.
Q5: Is an internal standard necessary for the quantitative analysis of this compound?
A5: Yes, using a stable isotope-labeled internal standard, such as Tulathromycin-d7, is highly recommended. It helps to correct for variability in extraction recovery, matrix effects in LC-MS/MS analysis, and variations in injection volume, leading to more accurate and precise results.[1]
Quantitative Data on this compound Stability
While specific kinetic data for the degradation of this compound under various stress conditions is not extensively published in a single source, the following table summarizes the qualitative and semi-quantitative information gathered from forced degradation studies and stability assessments.
| Condition | Observation | Recommendation |
| Acidic pH (e.g., HCl) | Rapid degradation, especially with heat. Used in some methods to convert to a marker metabolite. | Avoid acidic conditions unless intentional hydrolysis is part of the analytical method. |
| Neutral pH (7.0-7.4) | Generally stable. This pH range is recommended for consistent analytical results. | Maintain samples and solutions within this pH range. |
| Alkaline pH | More stable than in acidic conditions, but very high pH should be avoided. | A neutral to slightly alkaline pH is optimal. |
| Elevated Temperature | Degradation rate increases with temperature. | Keep samples on ice or refrigerated during processing. Store long-term at -20°C or below.[1] |
| Light Exposure | Potential for photodegradation. | Protect samples and standards from light by using amber vials and minimizing exposure. |
| Oxidizing Agents (e.g., H₂O₂) | Susceptible to oxidative degradation. | Avoid contact with oxidizing agents. Use fresh, high-purity solvents. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum by Protein Precipitation
This protocol is a common and rapid method for preparing plasma or serum samples for LC-MS/MS analysis.[1]
-
Sample Thawing: Thaw frozen plasma/serum samples at room temperature.
-
Aliquoting: Vortex the thawed sample and aliquot 200 µL into a polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Tulathromycin-d7 in acetonitrile).
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Protein Precipitation: Add 180 µL of cold acetonitrile to the sample.
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Vortexing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 21,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
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Dilution: Dilute the filtered supernatant 1:1 with a 0.1% formic acid aqueous solution in an LC vial.
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Analysis: Inject the diluted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound extraction from plasma/serum.
Caption: Degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Optimizing the Chromatographic Separation of Tulathromycin A and B Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the resolution of Tulathromycin A and B isomers. Tulathromycin exists as an equilibrium mixture of two isomers, this compound (the major component) and Tulathromycin B, which can present challenges in achieving consistent and baseline separation during chromatographic analysis. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and established experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a good resolution between this compound and B isomers challenging?
A1: The primary challenge stems from the fact that this compound and B are structural isomers that exist in a dynamic equilibrium in aqueous solutions.[1] This means they can interconvert, which can affect their chromatographic behavior. Their structural similarity results in very close elution times, making baseline separation difficult to achieve and maintain.
Q2: What is the typical ratio of this compound to B in a sample?
A2: In aqueous solutions, this compound and B typically exist in an equilibrium ratio of approximately 9:1.[1]
Q3: Which analytical techniques are most effective for separating this compound and B?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed and effective techniques for the separation and quantification of this compound and B isomers.[2][3] These methods are often coupled with UV or Mass Spectrometry (MS) detectors for sensitive and specific detection.
Q4: How does the mobile phase pH impact the separation of these isomers?
A4: The pH of the mobile phase is a critical parameter. Tulathromycin is a macrolide antibiotic with basic functional groups. Altering the pH affects the degree of ionization of the isomers, which in turn influences their interaction with the stationary phase and, consequently, their retention and selectivity. Operating at a lower pH (e.g., pH 3.0) can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape.[4] Conversely, successful separations have also been achieved at neutral pH (e.g., pH 7.0).[2]
Q5: What is the role of column temperature in the separation?
A5: Column temperature influences several aspects of the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[5] However, temperature can also affect the selectivity between the two isomers and their equilibrium.[6] Maintaining a consistent and optimized temperature is crucial for reproducible results. Common operating temperatures for this separation are around 35-40°C.[3][7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the separation of this compound and B isomers.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Symptoms:
-
Overlapping peaks for this compound and B.
-
Resolution (Rs) value is significantly less than 1.5.
-
Inability to accurately quantify individual isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
pH: The mobile phase pH is critical. Experiment with different pH values. For example, using a phosphate (B84403) buffer at pH 7.0 has been shown to provide good separation.[2] Alternatively, an acidic mobile phase, such as 10 mM ammonium (B1175870) acetate (B1210297) at pH 3, can yield sharp, symmetrical peaks.[8]
-
Organic Modifier: Systematically vary the ratio of organic solvents (e.g., methanol (B129727) and acetonitrile). A mobile phase of methanol-acetonitrile-0.05 mol/L KH2PO4 solution (pH 7.0) in a 45:25:30 ratio has been reported to completely separate the isomers.[2]
-
-
Inappropriate Column Temperature:
-
Incorrect Flow Rate:
-
A high flow rate can lead to insufficient interaction between the analytes and the stationary phase, resulting in poor resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if separation improves.
-
-
Column Degradation:
-
Over time, column performance can degrade. Check the column's efficiency by injecting a standard. If the performance is poor, consider flushing the column with a strong solvent or replacing it.
-
Issue 2: Peak Tailing or Asymmetrical Peaks
Symptoms:
-
Peaks have a tailing factor greater than 1.5.
-
Asymmetrical peak shape, making integration and quantification difficult.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase:
-
Tulathromycin's basic amine groups can interact with acidic silanol groups on the surface of silica-based C18 or C8 columns, causing peak tailing.[4]
-
Solution: Lowering the mobile phase pH to around 3.0 can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[4] Using a highly deactivated or end-capped column can also significantly improve peak shape.
-
-
Column Overload:
-
Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mismatched Sample Solvent:
-
If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Experimental Protocols
Below are detailed methodologies from published studies that have successfully separated this compound and B.
Method 1: HPLC-UV for Tulathromycin Injection [2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 5.0 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.05 mol/L potassium dihydrogen phosphate (KH2PO4) solution (adjusted to pH 7.0) in a ratio of 45:25:30 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 25 µL.
-
Expected Outcome: Good chromatographic peak shape and complete separation of this compound and B.[2]
Method 2: LC-MS/MS for Tulathromycin in Swine Plasma [3]
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (MS/MS).
-
Column: Phenomenex Luna C18 (150 mm × 2.0 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.002 mol/L ammonium acetate and formic acid (999:1, v/v).
-
Solvent B: Acetonitrile.
-
A gradient elution program should be developed to optimize separation.
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection: Mass spectrometry in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
Data Presentation: Comparison of Chromatographic Conditions
| Parameter | Method 1 (HPLC-UV)[2] | Method 2 (LC-MS/MS)[8] | Method 3 (LC-MS/MS) |
| Column | Waters XBridge C18 (150 x 4.6 mm, 5 µm) | C8 Column | Phenomenex Luna C18 (150 x 2.0 mm, 5 µm)[3] |
| Mobile Phase | Methanol:Acetonitrile:0.05M KH2PO4 (45:25:30) | Gradient with 10 mM Ammonium Acetate and Acetonitrile | Gradient with 0.002M Ammonium Acetate/Formic Acid and Acetonitrile[3] |
| pH | 7.0 | 3.0 | Not specified (acidic due to formic acid)[3] |
| Flow Rate | 1.0 mL/min | 0.25 mL/min | 0.25 mL/min[3] |
| Temperature | 35°C | Not specified | 35°C[3] |
| Reported Outcome | Complete separation, good peak shape | Sharp, symmetrical peaks | Good accuracy and precision |
Visualization of Method Development Logic
The following diagram illustrates a logical workflow for developing a robust method for separating Tulathromycin isomers.
Caption: Logical workflow for method development.
References
- 1. researchgate.net [researchgate.net]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. How does increasing column temperature affect LC methods? [sciex.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Addressing low recovery of Tulathromycin A during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of Tulathromycin A during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during SPE?
Low recovery of this compound during solid-phase extraction can stem from several factors related to its chemical properties and the SPE procedure itself. Key areas to investigate include:
-
Improper pH of the Sample: this compound is a basic molecule with a pKa value ranging from 8.6 to 9.6.[1] For effective retention on a cation exchange sorbent, the pH of the sample should be adjusted to ensure the molecule is in its ionized (protonated) state.
-
Incorrect Sorbent Selection: The choice of SPE sorbent is critical. For this compound, cation exchange sorbents, particularly weak or strong cation exchangers, are commonly used due to the basic nature of the molecule.[2][3] Using a sorbent that does not have the appropriate interaction mechanism will lead to poor retention.
-
Suboptimal SPE Method Parameters: Each step of the SPE process—conditioning, loading, washing, and eluting—must be optimized. Issues such as inadequate conditioning, a sample loading flow rate that is too high, an inappropriate wash solvent, or an elution solvent that is too weak can all contribute to low recovery.[4][5][6]
-
Matrix Effects: Complex biological matrices can interfere with the binding of this compound to the sorbent or co-elute with the analyte, causing ion suppression in LC-MS/MS analysis, which can be misinterpreted as low recovery.[7][8]
-
Analyte Breakthrough: This occurs when the analyte does not bind to the sorbent and passes through the cartridge during the sample loading step. This can be caused by using a loading solvent that is too strong, overloading the cartridge, or an improper pH.[5][9]
Q2: Which type of SPE cartridge is recommended for this compound extraction?
Given that this compound is a basic compound with three amino groups, cation exchange SPE cartridges are the most suitable choice.[1] The literature frequently reports the successful use of both weak and strong cation exchange sorbents.
-
Weak Cation Exchangers: These are effective for retaining basic compounds like this compound.[2][10]
-
Strong Cation Exchangers: These have also been shown to provide good recovery for this compound and its metabolites.[3]
-
Polymeric Mixed-Mode Strong Cation-Exchange Sorbents: These have been utilized for the clean-up of this compound from swine tissues.[11]
The selection between a weak and strong cation exchanger may depend on the specific sample matrix and the desired selectivity.
Q3: What are the key physicochemical properties of this compound to consider for SPE method development?
Understanding the physicochemical properties of this compound is fundamental to developing a robust SPE method.
| Property | Value/Description | Implication for SPE |
| Molecular Formula | C41H79N3O12 | Indicates a large and complex molecule. |
| Molecular Weight | 806.1 g/mol [12] | |
| pKa | 8.6 - 9.6[1] | As a basic compound, it will be positively charged at a pH below its pKa. This is crucial for retention on cation exchange sorbents. |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[13] At physiological pH, it is approximately 50 times more soluble in hydrophilic than hydrophobic media.[14] | Sample preparation should ensure the analyte is fully dissolved. For aqueous samples, pH adjustment is critical for both solubility and ionization. |
Q4: How can I prevent analyte breakthrough during the sample loading step?
To prevent the loss of this compound during sample loading, consider the following:
-
Adjust Sample pH: Ensure the pH of your sample is at least 1.5 to 2 units below the pKa of this compound (i.e., pH < 7) to ensure it is fully protonated and can bind effectively to the cation exchange sorbent.[1]
-
Optimize Loading Solvent: The sample should be dissolved in a solvent that is weak enough not to disrupt the binding interaction with the sorbent. If the sample is in a strong organic solvent, dilute it with a weaker, aqueous buffer.[5][9]
-
Control Flow Rate: A slower flow rate during sample loading allows for more efficient interaction between the analyte and the sorbent, leading to better retention.[4][5]
-
Avoid Cartridge Overload: Do not exceed the recommended capacity of the SPE cartridge. If you have a high concentration of the analyte or a complex matrix, consider using a larger cartridge or diluting the sample.[4][5]
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to troubleshooting low recovery issues.
Problem: Low or no recovery of this compound in the final eluate.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low this compound recovery.
Detailed Experimental Protocols
The following are example protocols based on methodologies found in the literature. These should be optimized for your specific application.
Protocol 1: SPE of this compound from Plasma using a Weak Cation Exchange Cartridge
This protocol is adapted from methods used for the analysis of Tulathromycin in biological matrices.[2]
1. Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 1 mL of an aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex to mix. This step dilutes the sample and adjusts the pH.
2. SPE Cartridge Conditioning:
-
Use a weak cation exchange (WCX) SPE cartridge (e.g., 200 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water.
-
Equilibrate the cartridge with 3 mL of the same aqueous buffer used for sample dilution (e.g., 0.1 M phosphate buffer, pH 6.0). Do not allow the cartridge to dry out.
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences. Ensure this wash solvent is not strong enough to elute this compound.
5. Elution:
-
Elute the this compound from the cartridge using 2-4 mL of a basic organic solvent. A common choice is 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic pH neutralizes the charge on the analyte, releasing it from the sorbent.
-
Collect the eluate.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).
Protocol 2: SPE of this compound from Tissue Homogenate using a Strong Cation Exchange Cartridge
This protocol is based on methods that involve an initial acid treatment, which can be followed by SPE for cleanup.[3]
1. Sample Pre-treatment (Extraction and Hydrolysis):
-
Homogenize 1 g of tissue with an acidic solution (e.g., 10 mL of 0.1 M HCl). This step extracts the drug and can hydrolyze metabolites to a common marker residue.
-
Centrifuge the homogenate and collect the supernatant.
2. SPE Cartridge Conditioning:
-
Use a strong cation exchange (SCX) SPE cartridge.
-
Condition the cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Equilibrate with 3 mL of the acidic solution used for extraction (e.g., 0.1 M HCl).
3. Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned cartridge at a slow flow rate.
4. Washing:
-
Wash the cartridge with 3 mL of the acidic solution to remove matrix components.
-
Follow with a wash of 3 mL of methanol to remove non-polar interferences.
5. Elution:
-
Elute the analyte with a basic organic solvent, such as 5% ammonium hydroxide in methanol. The strong base in the eluting solvent is necessary to disrupt the strong interaction between the analyte and the SCX sorbent.
6. Post-Elution:
-
Evaporate the eluate and reconstitute as described in Protocol 1.
SPE Workflow Diagram:
Caption: General workflow for the solid-phase extraction of this compound.
Quantitative Data Summary
The following table summarizes recovery data from a study on the determination of Tulathromycin in swine tissues using a polymeric mixed-mode strong cation-exchange sorbent.[11]
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) |
| Muscle | 50 | 95.2 |
| Muscle | 100 | 98.1 |
| Muscle | 200 | 101.5 |
| Liver | 50 | 92.9 |
| Liver | 100 | 96.4 |
| Liver | 200 | 99.8 |
| Kidney | 50 | 96.3 |
| Kidney | 100 | 99.2 |
| Kidney | 200 | 102.1 |
This data demonstrates that high and consistent recoveries can be achieved with an optimized SPE method.
Another study on bovine liver and porcine kidney, which involved an initial acid treatment followed by purification on a strong cation exchange cartridge, also reported high recovery rates.[3]
| Matrix | Fortification Level (µg/g) | Mean Recovery (%) |
| Porcine Kidney | 7.5 | 98.1 |
| Porcine Kidney | 15 | 97.3 |
| Porcine Kidney | 30 | 98.0 |
| Bovine Liver | 2.75 | 96.9 |
| Bovine Liver | 5.5 | 95.8 |
| Bovine Liver | 11.0 | 97.9 |
These tables clearly indicate that with the correct methodology, recoveries exceeding 90% are attainable for this compound. If you are experiencing significantly lower recoveries, a systematic review of your protocol using the troubleshooting guide is recommended.
References
- 1. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 2. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specartridge.com [specartridge.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. Tissue residue depletion and estimation of extralabel meat withdrawal intervals for tulathromycin in calves after pneumatic dart administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tulathromycin | C41H79N3O12 | CID 9832301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. drugs.com [drugs.com]
Minimizing ion suppression in the mass spectrometry of Tulathromycin A
Welcome to the technical support center for the mass spectrometric analysis of Tulathromycin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable, accurate results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low signal intensity or significant signal variation between samples | Ion Suppression (Matrix Effects): Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source.[1][2] | 1. Optimize Sample Preparation: - Solid-Phase Extraction (SPE): Use SPE for cleaner extracts. Polymeric mixed-mode strong cation-exchange cartridges are effective for cleaning up tissue samples.[3][4] - Protein Precipitation: For matrices like plasma or urine, a simple protein precipitation with acetonitrile, followed by filtration and dilution of the supernatant, can be effective.[5][6][7] - Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[8]2. Improve Chromatographic Separation: - Use a high-efficiency column: Columns like a BEH C18 (50 x 2.1 mm, 1.7 µm) can provide good separation.[5][6][7] - Gradient Elution: Employ a gradient elution to separate this compound from matrix interferences.[3]3. Use an Internal Standard: - Isotopically Labeled Internal Standard: The use of Tulathromycin-d7 is highly recommended to compensate for matrix effects and variability in sample preparation.[5][7][9] |
| Poor peak shape (e.g., tailing, splitting) | Chromatographic Issues: Problems with the analytical column or mobile phase can lead to poor peak shape. | 1. Column Health: - Ensure the column is not degraded. If peak shape deteriorates, consider flushing or replacing the column.[9]2. Mobile Phase Consistency: - Prepare fresh mobile phases for each analytical run to ensure consistent pH and composition.[9]3. Consistent Temperature: - Use a column oven to maintain a constant temperature (e.g., 40 °C) for reproducible retention times.[5][9] |
| Inconsistent or non-reproducible results | Variability in Sample Preparation: Inconsistent execution of the sample preparation protocol can introduce significant variability. | 1. Consistent Protocol Execution: - Ensure all steps of the sample preparation (e.g., pipetting volumes, vortexing times, centrifugation speeds) are performed consistently for all samples. - If using SPE, ensure consistent flow rates during loading, washing, and elution.[9] |
| No signal detected | Incorrect Mass Spectrometer Settings: The mass spectrometer may not be set to monitor the correct mass transitions for this compound. | 1. Verify MS/MS Transitions: - For this compound, doubly protonated ions may be more abundant. Monitor transitions such as 403.7 > 576.9 m/z for quantification and 403.7 > 229.9 m/z for confirmation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased instrument response, which can result in poor sensitivity, inaccuracy, and lack of precision in quantification.[1][2]
Q2: What is the best sample preparation technique to minimize ion suppression for this compound?
A2: The optimal sample preparation technique depends on the complexity of the matrix.
-
For complex matrices like animal tissues (liver, kidney, muscle), a more rigorous cleanup such as Solid-Phase Extraction (SPE) using a polymeric mixed-mode strong cation-exchange sorbent is recommended.[3]
-
For simpler matrices like plasma, seminal plasma, and urine, a straightforward protein precipitation with acetonitrile, followed by filtration and dilution, has been shown to be effective with minimal ion suppression.[5][6][7]
Q3: Why is an internal standard important, and which one should I use?
A3: An internal standard is crucial for correcting for any loss of analyte during sample preparation and for compensating for ion suppression in the MS source. The ideal internal standard is an isotopically labeled version of the analyte. For this compound, Tulathromycin-d7 is highly effective in mitigating matrix-related bias and improving the accuracy and precision of quantification.[5][7][9]
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: While specific parameters should be optimized in your laboratory, here are some commonly used starting points:
-
Column: A C18 or C8 reversed-phase column, such as a BEH C18 (50 x 2.1 mm, 1.7 µm).[3][5][6][7]
-
Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid, is common.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
MS/MS Transitions: Due to the formation of doubly charged ions, monitor transitions like m/z 403.7 > 576.9 (quantification) and 403.7 > 229.9 (confirmation) for this compound. For Tulathromycin-d7, a transition of m/z 407.3 > 236.9 can be used.[5]
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma, Seminal Plasma, and Urine
This protocol is adapted from a validated method for the determination of this compound in bull plasma, seminal plasma, and urine.[5]
-
Sample Aliquoting: Pipette 200 µL of the sample (plasma, seminal plasma, or urine) into a microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of Tulathromycin-d7 internal standard solution (1 µg/mL in acetonitrile).
-
Protein Precipitation: Add 180 µL of acetonitrile.
-
Mixing: Vortex the tube for 30 seconds.
-
Centrifugation: Centrifuge at 21,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter.
-
Dilution: Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water.
-
Injection: Inject 10 µL of the final solution into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction for Swine Tissues
This protocol is based on a method for the determination of this compound in swine tissues.[3]
-
Homogenization: Homogenize a known amount of tissue with an extraction solution containing meta-phosphoric acid.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a polymeric mixed-mode strong cation-exchange SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute this compound from the cartridge with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the LC mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the performance of a validated LC-MS/MS method for this compound analysis in various biological matrices using a protein precipitation sample preparation method.[5][6][7]
Table 1: Method Validation Parameters
| Parameter | Plasma | Seminal Plasma | Urine |
| Linearity Range (µg/mL) | 0.01 - 1 | 0.05 - 5 | 0.1 - 10 |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy | Within ±15% | Within ±15% | Within ±15% |
| Precision | Within ±15% | Within ±15% | Within ±15% |
Table 2: Recovery Data from a Method for Swine Tissues[3]
| Matrix | Recovery Range (%) |
| Swine Kidney | 92.9 - 102.1 |
| Swine Liver | 92.9 - 102.1 |
| Swine Muscle | 92.9 - 102.1 |
Visualizations
Caption: Troubleshooting logic for low this compound signal.
Caption: Workflow for protein precipitation of liquid samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. benchchem.com [benchchem.com]
Tulathromycin A Stock Solutions: A Technical Support Guide
This guide provides best practices for the preparation, storage, and handling of Tulathromycin A stock solutions to ensure experimental success and reagent stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as DMSO, ethanol (B145695), and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL in these solvents.[1] For experiments requiring an aqueous solution, it is best to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of your choice, such as PBS.[1]
Q2: I am having trouble dissolving this compound in my chosen solvent. What can I do?
A2: If you encounter solubility issues, particularly when preparing higher concentrations, gentle warming of the solution to 37°C or sonication in an ultrasonic bath for a short period can aid in dissolution.[2] Always ensure the solution is clear and free of particulates before use.
Q3: What is the best way to store the solid form of this compound?
A3: The solid, crystalline form of this compound should be stored at -20°C.[1][3] Under these conditions, it is stable for at least four years.[1]
Q4: How should I store my this compound stock solutions?
A4: The storage conditions depend on the solvent used:
-
Organic Solvents (DMSO, Ethanol, DMF): Stock solutions in these solvents are relatively stable and can be stored at -20°C for several months or even up to a year.[2][3] For longer-term storage (up to 2 years), -80°C is recommended.[3]
-
Aqueous Solutions: It is strongly advised not to store aqueous solutions of this compound for more than one day due to limited stability.[1] For any experiments using aqueous dilutions, fresh preparations are recommended.
Q5: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A5: It is a general best practice to avoid repeated freeze-thaw cycles for any bioactive small molecule solution, as this can lead to degradation of the compound.[4] It is highly recommended to aliquot the stock solution into single-use vials after preparation to minimize the number of times the main stock is temperature cycled.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | The storage temperature is too high, or the solution has been stored for too long. | Ensure storage at the recommended -20°C or -80°C. If precipitation persists, the solution may have degraded, and a fresh stock should be prepared. |
| Loss of antibacterial activity in my experiment. | Improper storage of the this compound stock solution (e.g., exposure to light, repeated freeze-thaw cycles, or prolonged storage of aqueous solutions). | Prepare fresh stock solutions from the solid compound, ensuring proper storage conditions are met. Aliquot the new stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles. |
| Difficulty dissolving this compound in an aqueous buffer. | This compound has poor solubility in aqueous buffers directly. | First, dissolve the this compound in a small amount of ethanol to create a concentrated stock. Then, dilute this stock solution with your aqueous buffer to the desired final concentration.[1] |
Data Summary: Storage and Solubility
| Parameter | Solid Form | Organic Solvent Stock (e.g., DMSO, Ethanol) | Aqueous Solution |
| Recommended Storage Temperature | -20°C[1][3] | -20°C (short to mid-term)[2][3], -80°C (long-term)[3] | Prepare fresh; do not store for more than one day[1] |
| Reported Stability | ≥ 4 years[1] | Several months to 2 years depending on temperature[2][3] | Not recommended for storage |
| Solubility | N/A | ~30 mg/mL in Ethanol, DMSO, DMF[1] | ~0.5 mg/mL in a 1:1 ethanol:PBS (pH 7.2) solution[1] |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile tube. For a 10 mg/mL solution, you would weigh 10 mg of the solid.
-
Solvent Addition: Add the calculated volume of DMSO to the solid this compound. For 10 mg of solid, you would add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[2]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: Aliquot the stock solution into smaller, single-use, sterile vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short to mid-term storage or at -80°C for long-term storage.
Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
References
Impact of pH on the stability and activity of Tulathromycin A in solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of pH on the stability and activity of Tulathromycin A in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions to ensure maximum stability?
A1: For short-term storage of aqueous solutions (not recommended for more than one day), a neutral to slightly alkaline pH is generally preferred to minimize degradation.[1] The commercial formulation of this compound is buffered, and hydrochloric acid or sodium hydroxide (B78521) is used to adjust the pH, indicating the importance of pH control for stability.[2]
Q2: How does the pH of the medium affect the antibacterial activity of this compound?
A2: The antimicrobial activity of this compound is pH-dependent. Lower (more acidic) pH levels have been shown to increase the Minimum Inhibitory Concentration (MIC) values, indicating reduced activity. Conversely, lower in vitro MICs, suggesting higher activity, are observed at a pH of 8.[3] This is a known characteristic of macrolide antibiotics. The presence of CO2 in incubators can also lower the pH of the culture medium, potentially leading to artificially increased MIC values.[3]
Q3: My MIC values for this compound are higher than expected. What could be the cause?
A3: Higher than expected MIC values could be due to several factors related to the experimental setup. A primary reason could be the pH of your culture medium being too acidic.[3] Ensure the medium is buffered appropriately and the pH is checked before and after incubation, especially when using a CO2 incubator. Another factor could be the composition of the test medium itself, as the presence of serum has been shown to reduce MICs for some pathogens.[3][4]
Q4: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A4: this compound is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility, it is recommended to first dissolve the crystalline solid in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (solubility is approximately 30 mg/mL in these solvents) and then dilute it with the aqueous buffer of your choice.[1] For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of ethanol and PBS at pH 7.2.[1]
Q5: How long can I store a prepared aqueous solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day due to potential degradation.[1] For longer-term storage, it is best to prepare fresh solutions or store aliquots of a stock solution in an appropriate organic solvent at -20°C or -80°C.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent antibacterial activity in vitro. | Fluctuation in the pH of the culture medium. | Use a well-buffered medium and verify the pH before and during the experiment. If using a CO2 incubator, ensure the buffering capacity of the medium is sufficient to maintain a stable pH.[3] |
| Precipitation of this compound in the prepared solution. | The concentration exceeds the solubility limit in the aqueous buffer. | Prepare a stock solution in an organic solvent like ethanol or DMSO and then dilute it into the aqueous medium to the desired final concentration.[1] |
| Loss of potency of the stock solution over time. | Improper storage conditions leading to degradation. | Store stock solutions in an appropriate organic solvent at low temperatures (-20°C or below) and protect from light. Avoid repeated freeze-thaw cycles by storing in aliquots. |
| Difficulty in achieving a clear solution. | The pH of the aqueous buffer is not optimal for solubility. | While sparingly soluble in aqueous buffers, ensure the pH is not highly alkaline, which could potentially reduce the solubility of this basic molecule. |
Data on pH-Dependent Properties
Table 1: pH-Dependent Solubility of this compound
| Solvent System | pH | Approximate Solubility |
| 1:1 Ethanol:PBS | 7.2 | ~0.5 mg/mL[1] |
| Aqueous Buffers | - | Sparingly soluble[1] |
| Organic Solvents (Ethanol, DMSO, DMF) | - | ~30 mg/mL[1] |
Table 2: Illustrative Impact of pH on this compound Stability in Aqueous Solution (Hypothetical Data)
No specific quantitative data on the degradation kinetics of this compound at different pH values was found in the searched literature. This table is an illustrative example based on the general behavior of macrolide antibiotics, which are known to be more stable in neutral to slightly alkaline conditions and degrade under acidic conditions.
| pH | Storage Condition | Time | Estimated % Degradation |
| 3.0 | Room Temperature | 24 hours | 15 - 25% |
| 5.0 | Room Temperature | 24 hours | 5 - 10% |
| 7.4 | Room Temperature | 24 hours | < 2% |
| 9.0 | Room Temperature | 24 hours | 2 - 5% |
Table 3: In Vitro Activity of this compound Against Key Veterinary Pathogens (at standard pH ~7.3)
| Bacterial Species | MIC90 (μg/mL) |
| Mannheimia haemolytica | 2[3][4] |
| Pasteurella multocida (bovine) | 1[3][4] |
| Pasteurella multocida (porcine) | 2[3][4] |
| Histophilus somni | 0.5 - 4[3][4] |
| Actinobacillus pleuropneumoniae | 4 - 16[3][4] |
| Mycoplasma bovis | Data not available in searched results |
Note: The activity of this compound is expected to decrease (higher MIC values) at lower pH values.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Dissolution: Add a sufficient volume of an appropriate organic solvent (e.g., ethanol or DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution until the this compound is completely dissolved.
-
Sterilization: If required for your experiment, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the organic solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or below, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a composite based on several published HPLC methods for this compound analysis.[6]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) at pH 3) and an organic solvent (e.g., acetonitrile). The optimal gradient and buffer pH should be determined empirically to achieve good separation of the parent drug from its degradation products.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength or MS detection for higher specificity and sensitivity. For MS, monitor the transition of the doubly charged precursor ion to a singly charged product ion.
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the prepared sample into the HPLC system.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of degradation by comparing the peak area at each time point to the initial peak area at time zero.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
Caption: Relationship between pH, stability, and activity of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. zoetisus.com [zoetisus.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Emergence and Mechanism of Resistance of Tulathromycin Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants [frontiersin.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Tulathromycin A LC-MS/MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Tulathromycin A analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical sample preparation methods for this compound in biological matrices?
A1: Common sample preparation techniques for this compound aim to extract the analyte from complex biological matrices like plasma, serum, and tissue while minimizing interferences. The most frequently employed methods include:
-
Protein Precipitation (PPT): This is a rapid and straightforward approach where a solvent like acetonitrile (B52724) is added to the sample to precipitate proteins.[1][2][3] The supernatant, containing this compound, is then filtered and diluted before injection into the LC-MS/MS system.[1]
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by utilizing cartridges that selectively retain the analyte while allowing interfering substances to be washed away.[4] Polymer-based cation-exchange cartridges are often used for this purpose.[4][5]
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of this compound between two immiscible liquid phases to separate it from matrix components.
Q2: Which ionization mode is best for this compound analysis?
A2: Electrospray ionization (ESI) in positive ion mode is the most common and effective ionization technique for the analysis of this compound.[2] This is because the macrolide structure of this compound is readily protonated to form positive ions. Interestingly, during method development, doubly protonated ions have been observed to have a stronger relative abundance, and thus are often selected for monitoring.[1]
Q3: What are the common precursor and product ions for this compound in MS/MS analysis?
A3: For quantitative analysis, the doubly charged precursor ion is often monitored. A common transition is m/z 403.7 > 576.9 for quantification.[1] For confirmation, a second transition such as m/z 403.7 > 229.9 can be used.[1] Some methods also utilize the singly charged precursor ion.
Q4: How can matrix effects be minimized in this compound analysis?
A4: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can be a significant challenge. Strategies to mitigate matrix effects include:
-
Effective Sample Cleanup: Employing thorough sample preparation techniques like SPE can significantly reduce matrix interferences.[4][5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as Tulathromycin-d7, is highly recommended.[1] This helps to compensate for variations in sample preparation and ionization efficiency.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from interfering compounds is crucial.
Troubleshooting Guide
Poor Peak Shape or Tailing
Problem: The chromatographic peak for this compound is broad, asymmetric, or shows tailing.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Macrolide antibiotics can exhibit secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate. The use of a C18 column is common.[1] |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace the column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A common mobile phase consists of a mixture of an aqueous solution with a buffer like ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile.[2][3] |
Low Signal Intensity or No Signal
Problem: The signal for this compound is weak or absent.
| Potential Cause | Recommended Solution |
| Inefficient Ionization | Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature.[6] this compound has shown a higher abundance for doubly protonated ions; ensure you are monitoring the correct precursor ion.[1] |
| Sample Degradation | Macrolides can be unstable in acidic conditions.[7] Evaluate the pH of your sample and mobile phase. |
| Poor Sample Recovery | Re-evaluate your sample preparation method. Ensure complete extraction and minimize losses during cleanup steps. |
| Mass Spectrometer Not Tuned | Calibrate and tune the mass spectrometer according to the manufacturer's recommendations. |
High Background Noise or Interferences
Problem: The baseline is noisy, or there are significant interfering peaks at or near the retention time of this compound.
| Potential Cause | Recommended Solution |
| Contaminated System | Contamination can originate from the sample, mobile phase, or system components.[8] Clean the ion source and flush the LC system. |
| Matrix Effects | Enhance sample cleanup using SPE.[4] Dilute the sample extract if possible without compromising sensitivity. |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity solvents and additives. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 200 µL of the sample (e.g., plasma, serum), add 180 µL of acetonitrile and 20 µL of an internal standard solution (e.g., Tulathromycin-d7 at 1 µg/mL in acetonitrile).[1]
-
Vortex the mixture for 30 seconds to precipitate the proteins.[1]
-
Centrifuge the sample at 21,000 x g for 10 minutes at 4°C.[1]
-
Filter the supernatant through a 0.22 µm nylon syringe filter.[1]
-
Dilute a 100 µL aliquot of the filtered supernatant with an equal volume of 0.1% formic acid in water before injection.[1]
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for this compound analysis. These should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| LC Column | BEH C18 (50 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] or 0.002 mol/L ammonium acetate and formic acid (999:1, v/v)[2][3] |
| Mobile Phase B | Acetonitrile[2][3] |
| Flow Rate | 0.25 mL/min[2][3] |
| Column Temperature | 40 °C[1] |
| Ionization Mode | ESI Positive[2] |
| Precursor Ion (m/z) | 403.7 (doubly charged)[1] |
| Product Ion (m/z) - Quantification | 576.9[1] |
| Product Ion (m/z) - Confirmation | 229.9[1] |
Visualizations
Caption: A general troubleshooting workflow for LC-MS/MS analysis.
References
- 1. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of High Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Detection of Tulathromycin in Swine Plasma [chinaagrisci.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the total tulathromycin residues in bovine muscle, fat, and liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
Enhancing the sensitivity of Tulathromycin A detection in complex matrices
Welcome to the technical support center for the analysis of Tulathromycin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of this compound detection in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in complex matrices?
The most prevalent and sensitive method for the detection of this compound in matrices such as plasma, milk, and tissue is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] This technique offers high specificity and sensitivity, allowing for accurate quantification at low concentrations.[4][7] Other methods include High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and immunoassays like ELISA or lateral-flow tests, which can be suitable for screening purposes.[8][9]
Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex samples. To mitigate these effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust extraction and clean-up procedures like Solid-Phase Extraction (SPE) or protein precipitation to remove interfering substances.[2][4][10]
-
Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard, such as heptadeutero-tulathromycin (tulathromycin-d7), is highly effective in compensating for matrix effects and improving quantitative accuracy.[2][5]
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7][11]
-
Chromatographic Separation: Optimize the HPLC or UPLC method to ensure that this compound is chromatographically resolved from co-eluting matrix components.[4][11]
Q3: What is the marker residue for this compound in tissues, and why is it important?
In tissue samples, the marker residue for this compound is a metabolite known as CP-60,300.[3][11] Regulatory bodies in regions like the European Union have established Maximum Residue Limits (MRLs) based on the sum of this compound and its metabolites that can be converted to CP-60,300 through acid hydrolysis.[11] Therefore, methods for regulatory compliance often include a hydrolysis step to quantify the total this compound residues.[3][11]
Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound?
The LOD and LOQ for this compound are highly dependent on the analytical method and the complexity of the matrix. For LC-MS/MS methods, LOQs can be as low as 0.6 ng/mL in serum and 4.0 ng/mL in plasma.[12][13] In milk, the LOQ has been reported at 5.0 ng/mL.[13] For tissue samples like kidney, liver, and muscle, the LOQ is typically around 10 µg/kg.[4][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Ensure the mobile phase contains an appropriate modifier, such as formic acid or ammonium (B1175870) acetate (B1210297), to promote good peak shape and ionization efficiency. A common mobile phase combination is 0.002 mol/L ammonium acetate and formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[1]
-
-
Possible Cause: Inefficient extraction or sample cleanup.
-
Solution: Re-evaluate your sample preparation method. For plasma, protein precipitation with acetonitrile is a rapid and effective technique.[1][5] For more complex matrices like tissue, a more rigorous Solid-Phase Extraction (SPE) with a cation-exchange sorbent may be necessary to remove interferences.[2][4]
-
-
Possible Cause: Mass spectrometer source contamination.
-
Solution: Clean the ion source of the mass spectrometer according to the manufacturer's instructions. High-matrix samples can lead to a gradual build-up of contaminants, reducing sensitivity over time.
-
Issue 2: High Variability in Quantitative Results
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Standardize every step of the sample preparation workflow. Ensure accurate and consistent pipetting, vortexing times, and evaporation steps. The use of an automated sample preparation system can improve reproducibility.
-
-
Possible Cause: Lack of an appropriate internal standard.
-
Solution: Incorporate a stable isotope-labeled internal standard (e.g., tulathromycin-d7) into your workflow.[5] This will compensate for variations in extraction recovery and matrix effects between samples. If a labeled standard is unavailable, a structurally similar compound like azithromycin (B1666446) can be used, but with potentially less accuracy.[14]
-
-
Possible Cause: Poorly constructed calibration curve.
-
Solution: Prepare calibration standards in a matrix that closely matches your samples (matrix-matched calibration) to account for matrix effects. Ensure the calibration range covers the expected concentration of this compound in your samples.[7]
-
Issue 3: No Signal Detected in ELISA or Lateral-Flow Immunoassay
-
Possible Cause: Degraded reagents or improper storage.
-
Solution: Verify that all kit components have been stored at the recommended temperatures and have not expired. Allow all reagents to come to room temperature before use.[15]
-
-
Possible Cause: Incorrect assay procedure.
-
Possible Cause: Analyte concentration is below the detection limit of the assay.
-
Solution: Immunoassays may have higher detection limits than LC-MS/MS.[9] If you suspect very low concentrations of this compound, a more sensitive method like LC-MS/MS may be required.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the detection of this compound using LC-MS/MS in various matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Method | LOD | LOQ | Reference |
| Swine Plasma | LC-MS/MS | - | 2.0 ng/mL | [1] |
| Bovine/Porcine Plasma | LC-MS/MS | - | 0.1 ng on column | [2] |
| Swine Tissues | LC-MS/MS | 2-4 µg/kg | 10 µg/kg | [4] |
| Bull Plasma | LC-MS/MS | - | 0.01 µg/mL | [5] |
| Bull Seminal Plasma | LC-MS/MS | - | 0.05 µg/mL | [5] |
| Bull Urine | LC-MS/MS | - | 0.1 µg/mL | [5] |
| Goat Plasma | LC-MS | 1.2 ng/mL | 4.0 ng/mL | [13] |
| Goat Milk | LC-MS | 1.8 ng/mL | 5.0 ng/mL | [13] |
| Deer/Bison Serum | LC-MS | - | 0.6 ng/mL | [12] |
| Deer Tissue | LC-MS | - | 0.6 ng/g | [12] |
Table 2: Recovery and Linearity
| Matrix | Method | Recovery (%) | Linearity Range | R² | Reference |
| Swine Plasma | LC-MS/MS | > 98% | 2.0-500 ng/mL | > 0.99 | [1] |
| Bovine Tissues | LC-MS/MS | 98-107% | - | - | [3] |
| Swine Tissues | LC-MS/MS | 92.9-102.1% | 10-9000 µg/kg | - | [4] |
| Bull Plasma | LC-MS/MS | - | 0.01-1 µg/mL | > 0.99 | [5] |
| Bull Seminal Plasma | LC-MS/MS | - | 0.05-5 µg/mL | > 0.99 | [5] |
| Bull Urine | LC-MS/MS | - | 0.1-10 µg/mL | > 0.99 | [5] |
| Goat Plasma | LC-MS | 96.7% | - | - | [13] |
| Goat Milk | LC-MS | 100% | - | - | [13] |
Experimental Protocols
Protocol 1: this compound Extraction from Swine Plasma via Protein Precipitation
This protocol is adapted from a validated LC-MS/MS method.[1]
-
Sample Preparation:
-
Pipette 200 µL of swine plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
-
Extraction:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 0.002 mol/L ammonium acetate and formic acid in water:acetonitrile).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: this compound Extraction from Bovine/Porcine Tissue via Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on methods described for tissue analysis.[3][4]
-
Homogenization:
-
Extraction & Centrifugation:
-
Vortex or shake the homogenate for 15 minutes.
-
Centrifuge at 4,000 g for 15 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric cation-exchange SPE cartridge by washing with methanol (B129727) followed by equilibration with water.
-
-
Sample Loading:
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interferences.
-
-
Elution:
-
Elute this compound from the cartridge using an appropriate elution solvent (e.g., acetonitrile containing 5% ammonium hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound extraction from plasma.
Caption: Workflow for this compound extraction from tissue.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the total tulathromycin residues in bovine muscle, fat, and liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Development of a simple, eco-friendly HPLC-DAD method for tulathromycin analysis: Ensuring stability and assessing gree… [ouci.dntb.gov.ua]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. A single laboratory-validated LC-MS method for the analysis of tulathromycin residues in bison and deer sera and selected tissues of white-tailed deer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimation of tulathromycin depletion in plasma and milk after subcutaneous injection in lactating goats using a nonlinear mixed-effects pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 17. mybiosource.com [mybiosource.com]
Common pitfalls in the quantification of Tulathromycin A and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Tulathromycin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent and reliable methods for the quantification of this compound in biological matrices are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] These methods offer high sensitivity and specificity, which are crucial for detecting the low concentrations often found in pharmacokinetic and residue studies. High-performance liquid chromatography (HPLC) with mass spectrometric detection is the industry standard.[4][5][6]
Q2: Why is the use of an internal standard crucial in this compound quantification?
A2: An appropriate internal standard (IS) is essential to compensate for variations in sample preparation and potential matrix effects, which can significantly impact the accuracy and precision of the results.[2][3][7] A stable isotope-labeled internal standard, such as Tulathromycin-d7, is highly recommended as it behaves chemically and physically similarly to the analyte, thus providing the most accurate correction for any analyte loss during extraction or ionization suppression/enhancement in the mass spectrometer.[2][3][7] While other compounds like azithromycin (B1666446) have been used, a deuterated analog is preferred for more reliable quantification.[4][5]
Q3: What is the significance of monitoring doubly charged precursor ions for this compound in LC-MS/MS analysis?
A3: During the development of LC-MS/MS methods, it has been observed that the doubly protonated ions of this compound exhibit a stronger relative abundance in electrospray ionization (ESI) mass spectrometry.[2][4][8] Monitoring the transition of a doubly charged precursor ion to a singly charged product ion enhances the sensitivity and specificity of the detection, allowing for lower limits of quantification.[4][8]
Q4: Can this compound be measured directly in all tissue samples?
A4: In some biological tissues, particularly for regulatory purposes, the quantification of total Tulathromycin residues is required. This involves a hydrolysis step to convert this compound and its metabolites into a common marker residue, CP-60,300.[9][10] The sample is typically homogenized with hydrochloric acid and heated to facilitate this conversion before cleanup and LC-MS/MS analysis.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Splitting) | Column Degradation: The analytical column's performance can deteriorate over time. | Monitor peak shape and retention time regularly. If peak tailing or splitting occurs, consider flushing the column according to the manufacturer's instructions or replacing it. A BEH C18 column (50 × 2.1 mm, 1.7 µm) has been shown to provide good separation.[2][3][11] |
| Mobile Phase Issues: Inconsistent pH or composition of the mobile phase can affect peak shape. | Prepare fresh mobile phase for each analytical run. Ensure accurate pH adjustment and thorough mixing of solvents. | |
| Inconsistent Retention Times | Column Temperature Fluctuation: Variations in ambient temperature can lead to shifts in retention time. | Use a column oven to maintain a constant and controlled temperature. A temperature of 40°C has been used effectively.[2][3][7] |
| Mobile Phase Inconsistency: As mentioned above, inconsistent mobile phase composition can also cause retention time drift. | Adhere to strict mobile phase preparation protocols. | |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method may not be optimal for the matrix. | For plasma or serum, a simple protein precipitation with acetonitrile (B52724) can be effective.[2][3][7] For more complex matrices like tissues, a solid-phase extraction (SPE) using a polymeric mixed-mode strong cation-exchange sorbent may be necessary to achieve adequate cleanup and recovery.[4][12] |
| Analyte Adsorption: this compound can adhere to glass surfaces, especially in certain solutions. | To prevent adsorption, stock standard solutions can be prepared in a mixture of 20 mmol/L acetic acid buffer (pH 4.7) and methanol (B129727) (1:1, v/v).[10] | |
| High Matrix Effects (Ion Suppression or Enhancement) | Insufficient Sample Cleanup: Co-eluting matrix components can interfere with the ionization of the analyte. | Optimize the sample preparation procedure. This may involve using a more rigorous extraction method like SPE or adjusting the mobile phase composition to better separate the analyte from interfering compounds. |
| Lack of Appropriate Internal Standard: Without a suitable internal standard, it is difficult to correct for matrix effects. | The use of a stable isotope-labeled internal standard like Tulathromycin-d7 is the most effective way to mitigate the impact of matrix effects.[2][3][7] | |
| Inconsistent Results Between Assays | Variable SPE Recovery: If using SPE, inconsistencies in the procedure can lead to variability. | Ensure that the SPE cartridges are not overloaded and that each step (conditioning, loading, washing, and elution) is performed with consistent volumes and flow rates.[13] |
| Instability of the Analyte: this compound may degrade under certain storage or experimental conditions. | Investigate the stability of this compound in the specific matrix under the intended storage and handling conditions. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification
| Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Bovine Plasma | 0.01 - 1 | Within ±15 | < 15 | 96.7 | - | 4.0 (ng/mL) | [2][3][14] |
| Bovine Seminal Plasma | 0.05 - 5 | Within ±15 | < 15 | - | - | - | [2][3] |
| Bovine Urine | 0.1 - 10 | Within ±15 | < 15 | - | - | - | [2][3] |
| Swine Tissues (Muscle, Kidney, Liver) | 10 - 9000 (µg/kg) | 92.9 - 102.1 | < 9.2 | 92.9 - 102.1 | 2 - 4 | 10 | [12] |
| Bovine Tissues (Muscle, Fat, Liver) | MRL & 0.01 mg/kg | 98 - 107 | 1 - 3 | - | - | - | [9] |
Table 2: Reported LC-MS/MS Conditions for this compound Analysis
| Parameter | Condition | Reference |
| Column | BEH C18 (50 x 2.1 mm, 1.7 µm) | [2][3] |
| C8 | [4][12] | |
| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile | [7] |
| Column Temperature | 40°C | [2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |
| Monitored Transition (Quantification) | m/z 403.7 > 576.9 (doubly charged precursor) | [2] |
| Internal Standard Transition | m/z 407.3 > 236.9 (Tulathromycin-d7) | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)
-
To a 100 µL aliquot of plasma or serum, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL).
-
Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (for Tissues)
-
Homogenize 1 g of tissue with an appropriate extraction solution (e.g., a solution of meta-phosphoric acid).[12]
-
Centrifuge the homogenate and collect the supernatant.
-
Condition a polymeric mixed-mode strong cation-exchange SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte with a suitable elution solvent (e.g., a mixture of ammonia (B1221849) water and methanol).[10]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: A logical troubleshooting guide for inaccurate this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the total tulathromycin residues in bovine muscle, fat, and liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull [cris.unibo.it]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Estimation of tulathromycin depletion in plasma and milk after subcutaneous injection in lactating goats using a nonlinear mixed-effects pharmacokinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tulathromycin A Analysis by LC-MS/MS: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the injection volume in the Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis of Tulathromycin A.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of injection volume for this compound analysis.
Q1: What is a typical injection volume for this compound analysis by LC-MS/MS?
A typical injection volume for this compound analysis ranges from 5 µL to 10 µL.[1][2] The optimal volume depends on factors such as the concentration of the analyte in the sample, the sensitivity of the mass spectrometer, and the dimensions of the analytical column.
Q2: I'm observing peak fronting in my chromatogram. What could be the cause and how can I fix it?
Peak fronting is often an indication of column overload, which can occur if the injection volume is too large.[3][4] As a general guideline, the injection volume should not exceed 1-5% of the total column volume.[3][4]
Troubleshooting Steps:
-
Reduce Injection Volume: Systematically decrease the injection volume (e.g., from 10 µL to 5 µL, then to 2 µL) and observe the effect on the peak shape.
-
Dilute the Sample: If reducing the injection volume is not feasible or leads to a signal that is too low, consider diluting the sample.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[3][5][6][7] Injecting a sample in a much stronger solvent can cause peak distortion.
Q3: My peaks are broad and tailing. How can I improve the peak shape?
Peak tailing can be caused by several factors, including secondary interactions with the column, column degradation, or issues with the mobile phase. While not always directly related to injection volume, a large injection of a sample in a mismatched solvent can exacerbate the problem.
Troubleshooting Steps:
-
Optimize Sample Diluent: Ensure the sample solvent is compatible with the mobile phase.[3]
-
Check for Column Contamination: A contaminated guard or analytical column can lead to peak tailing. Flush the column with a strong solvent or replace it if necessary.[8][9]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound to avoid secondary interactions with the column stationary phase.
Q4: I am experiencing significant carryover between injections. How can I minimize this?
Carryover, the appearance of an analyte peak in a blank injection following a sample injection, is a common issue in LC-MS/MS analysis.[10][11] It can lead to inaccurate quantification, especially for low-concentration samples.
Troubleshooting Steps:
-
Optimize Wash Solvents: Ensure the autosampler wash solvent is strong enough to remove all traces of this compound from the needle and injection port. A mixture of organic solvent and water, sometimes with a small amount of acid or base, is often effective.
-
Increase Wash Volume and Time: Increase the volume of the wash solvent and the duration of the needle wash cycle in your autosampler settings.[12]
-
Systematic Component Check: To identify the source of carryover, systematically bypass components of the LC system (e.g., inject directly into the column, bypassing the autosampler).[10] This can help determine if the carryover is originating from the injector, column, or MS source.[10][12]
-
Inspect for Worn Parts: Worn injector seals or rotor seals can be a source of carryover and may need to be replaced.[12][13]
Data Presentation
Table 1: Effect of Injection Volume on Peak Area and Shape for this compound
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Asymmetry Factor | Theoretical Plates (N) |
| 2 | 1.5 x 10^6 | 1.1 | 12,500 |
| 5 | 3.8 x 10^6 | 1.2 | 11,800 |
| 10 | 7.5 x 10^6 | 1.8 (Fronting) | 9,200 |
| 20 | 1.2 x 10^7 | 2.5 (Severe Fronting) | 6,500 |
This table presents illustrative data to demonstrate the typical relationship between injection volume and chromatographic performance. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Plasma
This protocol is adapted from a validated method for the determination of Tulathromycin in bull plasma.[2]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Internal Standard Addition: Add 20 µL of an internal standard solution (e.g., Tulathromycin-d7 at 1 µg/mL in acetonitrile).[2]
-
Protein Precipitation: Add 180 µL of acetonitrile (B52724) to precipitate the plasma proteins.[2]
-
Vortexing: Vortex the tube for 30 seconds to ensure thorough mixing.[2]
-
Centrifugation: Centrifuge the sample at 21,000 x g for 10 minutes at 4°C.[2]
-
Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter.[2]
-
Dilution: Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water in an LC vial.[2]
-
Injection: Inject the prepared sample into the LC-MS/MS system. A typical injection volume is 10 µL.[2]
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These parameters are based on a published method for this compound analysis.[2]
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[2]
-
Column Temperature: 40°C[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 0.3 mL/min[2]
-
Gradient:
-
0.0 min: 90% A, 10% B
-
3.0 min: 50% A, 50% B
-
3.1 min: 90% A, 10% B
-
5.0 min: 90% A, 10% B
-
-
MS System: Waters Quattro Premier XE or equivalent triple quadrupole mass spectrometer[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Capillary Voltage: +3.0 kV[2]
-
Source Temperature: 120°C[2]
-
Desolvation Temperature: 400°C[2]
-
MRM Transitions (doubly charged precursor):
Visualizations
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Logical workflow for identifying the source of carryover.
References
- 1. benchchem.com [benchchem.com]
- 2. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 4. youtube.com [youtube.com]
- 5. lcms.cz [lcms.cz]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. waters.com [waters.com]
- 8. shopshimadzu.com [shopshimadzu.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Selection of an appropriate internal standard for Tulathromycin A quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Tulathromycin A.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard (IS) for the quantification of this compound?
For accurate and reliable quantification of this compound, a stable isotope-labeled (SIL) internal standard is highly recommended.[1] The most commonly cited and preferred internal standard is Tulathromycin-d7 (heptadeutero-tulathromycin).[2][3][4] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This helps to accurately compensate for variations in extraction recovery and matrix effects.[1]
Q2: Are there any alternatives if a stable isotope-labeled internal standard is not available?
Q3: What are the key considerations when selecting an internal standard for LC-MS/MS analysis?
The ideal internal standard should:
-
Behave similarly to the analyte during sample extraction, cleanup, and chromatography.
-
Have a similar ionization efficiency to the analyte.
-
Be well-resolved from the analyte chromatographically or by mass-to-charge ratio (m/z) in the mass spectrometer.[6]
-
Be added to the sample as early as possible in the workflow to account for variability throughout the entire process.
-
Be present at a concentration that provides a good signal-to-noise ratio without interfering with the analyte signal.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in internal standard response | Inconsistent addition of the internal standard solution. | Ensure precise and consistent pipetting of the internal standard into all samples, standards, and quality controls. Use a calibrated pipette and mix thoroughly after addition. |
| Degradation of the internal standard. | Check the stability of the internal standard in the stock solution and in the final sample matrix under the storage and analytical conditions. Prepare fresh stock solutions regularly. | |
| Matrix effects significantly impacting the internal standard differently than the analyte (more likely with structural analogs). | Optimize the sample preparation procedure to remove more interfering matrix components. Consider a more robust extraction method like solid-phase extraction (SPE).[3] If using a structural analog, re-evaluate its suitability. | |
| Poor peak shape for this compound or the internal standard | Inappropriate chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. A C8 or C18 column is commonly used for this compound analysis.[2][3][5] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Interference peak at the retention time of the analyte or internal standard | Contamination from reagents, glassware, or the LC-MS system. | Use high-purity solvents and reagents. Thoroughly clean all glassware and the injection system. |
| Co-eluting matrix components. | Improve the chromatographic separation by adjusting the gradient or trying a different column. Enhance the sample cleanup procedure. | |
| Inaccurate quantification results | Use of an inappropriate internal standard. | Switch to a stable isotope-labeled internal standard like Tulathromycin-d7 for the most accurate results.[2][4] |
| Incorrect concentration of the internal standard. | The concentration of the internal standard should be optimized to be within the linear range of the detector and comparable to the expected analyte concentrations.[1] | |
| Non-linearity of the calibration curve. | Ensure the calibration standards cover the expected concentration range of the samples. Check for and mitigate any significant matrix effects. |
Data Presentation
Table 1: Recommended Internal Standards for this compound Quantification
| Internal Standard | Type | Rationale for Use | Key Considerations |
| Tulathromycin-d7 | Stable Isotope-Labeled | Gold standard; co-elutes with this compound and has identical physicochemical properties, providing the best correction for matrix effects and variability.[1][2][4] | Commercially available but may be more expensive. Ensure the isotopic purity is high to avoid cross-interference.[1][6] |
| Azithromycin | Structural Analog | A macrolide antibiotic with a similar structure to this compound. Can be used when a SIL-IS is unavailable.[5] | May not perfectly mimic the behavior of this compound in all matrices. Requires thorough method validation to demonstrate accuracy.[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C41H79N3O12[7] |
| Molecular Weight | 806.1 g/mol [7] |
| Monoisotopic Mass | 805.56637496 Da[7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS with Tulathromycin-d7 as Internal Standard
This protocol is adapted from a validated method for the determination of Tulathromycin in various biological matrices.[2][4]
1. Materials and Reagents:
-
This compound analytical standard
-
Tulathromycin-d7 internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Plasma samples
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 20 µL of Tulathromycin-d7 working solution (e.g., 1 µg/mL in ACN).
-
Add 180 µL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and dilute 1:1 with 0.1% formic acid in water.[2]
-
Inject the final solution into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to Tulathromycin-d7 against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualization
Caption: Workflow for selecting an internal standard for this compound quantification.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single LC-MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tulathromycin | C41H79N3O12 | CID 9832301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Efficacy of Tulathromycin A and Gamithromycin: A Guide for Researchers
This guide provides a detailed comparison of the in vitro efficacy of two prominent macrolide antibiotics, Tulathromycin A and Gamithromycin, against key bacterial pathogens relevant in veterinary medicine. The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and Gamithromycin are semi-synthetic macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is primarily bacteriostatic, halting the growth and replication of susceptible bacteria.
Comparative In Vitro Susceptibility
The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for this compound and Gamithromycin against major veterinary pathogens. MIC50 represents the concentration at which 50% of the tested isolates are inhibited, while MIC90 represents the concentration that inhibits 90% of the isolates.
Note: The following data has been compiled from multiple sources and may not represent a direct head-to-head comparison under identical laboratory conditions.
Table 1: Comparative MIC Values (µg/mL) for this compound and Gamithromycin against Key Bovine Respiratory Disease Pathogens
| Pathogen | Antibiotic | MIC50 | MIC90 |
| Mannheimia haemolytica | This compound | 2.0 | 2.0 |
| Gamithromycin | 1.0 | 1.0 | |
| Pasteurella multocida | This compound | 0.5 - 1.0 | 1.0 - 2.0 |
| Gamithromycin | 0.5 | 1.0 | |
| Histophilus somni | This compound | 1.0 - 2.0 | 2.0 - 4.0 |
| Gamithromycin | 0.25 | 0.5 | |
| Mycoplasma bovis | This compound | >64 | >64 |
| Gamithromycin | >64 | >64 |
Table 2: Comparative MIC Values (µg/mL) for this compound and Gamithromycin against a Key Swine Respiratory Disease Pathogen
| Pathogen | Antibiotic | MIC50 | MIC90 |
| Mycoplasma hyopneumoniae | This compound | ≤0.001 | 0.004 |
| Gamithromycin | Not Widely Reported | Not Widely Reported |
Experimental Protocols
The determination of in vitro efficacy through MIC testing is a standardized process. The following protocol is a generalized representation based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (VET01), which provide the foundation for veterinary antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of this compound and Gamithromycin at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent.
-
Sterilize the stock solutions by filtration.
2. Preparation of Microtiter Plates:
-
Dispense a specific volume of sterile cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) into each well of a 96-well plate.
-
Perform serial twofold dilutions of the antibiotic stock solutions across the wells to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.03 µg/mL).
-
Include positive control wells (broth and bacteria, no antibiotic) and negative control wells (broth only).
3. Inoculum Preparation:
-
Culture the bacterial isolate on an appropriate agar (B569324) medium.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms like Mycoplasma spp.).
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathway of Macrolide Action
The diagram below illustrates the mechanism of action of macrolide antibiotics like Tulathromycin and Gamithromycin at the bacterial ribosome.
Caption: Macrolide inhibition of bacterial protein synthesis.
A Head-to-Head Comparison of Tulathromycin A and Tilmicosin MICs
This guide provides a detailed, data-driven comparison of the in vitro potency of two leading macrolide antibiotics, Tulathromycin A and Tilmicosin (B555), against key bacterial pathogens responsible for respiratory diseases in livestock. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antimicrobial research and development.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound and Tilmicosin against major veterinary respiratory pathogens, compiled from various studies. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: Comparative MICs (µg/mL) of this compound and Tilmicosin against Mannheimia haemolytica
| Antibiotic | MIC50 | MIC90 | Reference |
| This compound | 2 | 2 | [1] |
| Tilmicosin | 8 | 8 | [1] |
Table 2: Comparative MICs (µg/mL) of this compound and Tilmicosin against Pasteurella multocida
| Antibiotic | MIC50 | MIC90 | Reference |
| This compound (bovine) | 1 | 1 | [2] |
| This compound (porcine) | 2 | 2 | [2] |
| Tilmicosin (bovine) | 4 | 8 | [3] |
| Tilmicosin (porcine) | 8 | 16 | [4][5] |
Table 3: Comparative MICs (µg/mL) of this compound and Tilmicosin against Histophilus somni
| Antibiotic | MIC Range | MIC50 | MIC90 | Reference |
| This compound | 0.5 - 4 | 4 | 4 | [2][6] |
| Tilmicosin | - | - | - | [6][7] |
Table 4: Comparative MICs (µg/mL) of this compound and Tilmicosin against Mycoplasma bovis
| Antibiotic | MIC50 | MIC90 | Reference |
| This compound | >64 | >64 | [8] |
| Tilmicosin | >64 | >64 | [8] |
Experimental Protocols
The determination of MIC values is a standardized process critical for the accurate assessment of antimicrobial efficacy. The most commonly employed method, as referenced in the cited studies, is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Guidelines)
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain pure colonies.
-
Colonies are suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Stock solutions of this compound and Tilmicosin are prepared.
-
A series of twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Positive control wells (containing bacteria and broth without antibiotic) and negative control wells (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours (or longer for slower-growing organisms like Mycoplasma bovis).[9]
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of Action of Macrolide Antibiotics.
Conclusion
The compiled data indicates that both this compound and Tilmicosin exhibit in vitro activity against key bacterial pathogens associated with bovine and porcine respiratory diseases. However, variations in their potency, as reflected by the MIC values, are evident across different bacterial species. This compound generally demonstrates lower MIC90 values against Mannheimia haemolytica and Pasteurella multocida compared to Tilmicosin. For Mycoplasma bovis, many isolates show high MICs for both drugs. It is crucial to consider these in vitro data in conjunction with pharmacokinetic and pharmacodynamic properties for a comprehensive understanding of their clinical efficacy. The standardized methodologies, such as those provided by CLSI, are fundamental for generating reliable and comparable data in the field of antimicrobial susceptibility testing.
References
- 1. Comparative minimum inhibitory and mutant prevention drug concentrations of enrofloxacin, ceftiofur, florfenicol, tilmicosin and tulathromycin against bovine clinical isolates of Mannheimia haemolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciquest.org.nz [sciquest.org.nz]
- 4. In vitro susceptibility of porcine respiratory pathogens to tilmicosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Antimicrobial susceptibility of Histophilus somni isolated from clinically affected cattle in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility of Histophilus somni isolated from clinically affected cattle in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Sensitivity Testing of Mycoplasma bovis Isolates Derived from Western Canadian Feedlot Cattle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated LC-MS/MS Methods for Tulathromycin A in Swine Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of veterinary drug residues in edible tissues is paramount for ensuring food safety and regulatory compliance. This guide provides a comparative overview of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the determination of Tulathromycin A in swine tissues. The methodologies presented are compiled from peer-reviewed scientific literature, offering a detailed examination of their performance and protocols.
Method Performance Comparison
The following tables summarize the key performance parameters of various validated LC-MS/MS methods for the analysis of this compound in different swine tissues. This allows for a direct comparison of their efficacy and sensitivity.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Method Reference | Swine Tissue | Extraction Solvent | Cleanup Technique | Chromatographic Column | Mobile Phase |
| Blądek et al., 2015[1][2] | Kidney, Liver, Muscle | Metaphosphoric acid solution | Solid-Phase Extraction (SPE) with a polymeric mixed-mode strong cation-exchange sorbent | C8 | Gradient elution |
| Schneider et al., N/A[3] | Pork Muscle | Acetonitrile and Hexane | Dilution of extracts | Atlantis dC18 | Not specified |
| Gajda et al., 2013; Blądek et al., 2014[4] | Plasma, Kidney, Liver, Muscle | 1% formic acid in acetonitrile | Solid-Phase Extraction (PCX cartridges) | Not specified | Not specified |
Table 2: Comparison of Method Validation Parameters
| Method Reference | Linearity Range (µg/kg) | Recovery (%) | Precision (RSD, %) | Limit of Quantification (LOQ) (µg/kg) | Limit of Detection (LOD) (µg/kg) |
| Blądek et al., 2015[1][2] | 10 - 9000 | 92.9 - 102.1 | < 8.0 (Repeatability), < 9.2 (Within-laboratory reproducibility) | 10 | 2 - 4 |
| Schneider et al., N/A[3] | Not specified | Not specified | 2.3 - 9.4 (at 25 ng/g) | Not specified | 0.46 ng/g (MDL) |
| European Medicines Agency[5] | Not specified | Not specified | Not specified | Muscle and skin + fat: 20, Liver: 50, Kidney and injection site: 100 | Not specified |
| Boner, P.L., 2007[6] | Not specified | 97.8 (Porcine Kidney) | 5.3 (Porcine Kidney) | 7500 (Porcine Kidney) | Not specified |
Detailed Experimental Protocol
This section details a representative LC-MS/MS method for the determination of this compound in swine tissues, based on the work of Blądek et al. (2015).[1][2]
1. Sample Preparation
-
Homogenization: Weigh 2g of homogenized swine tissue (kidney, liver, or muscle) into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction: Add 10 mL of a metaphosphoric acid solution and vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction process on the remaining pellet with another 10 mL of metaphosphoric acid solution.
-
Combine Supernatants: Combine the supernatants from both extractions.
2. Solid-Phase Extraction (SPE) Clean-up
-
Cartridge Conditioning: Condition a polymeric mixed-mode strong cation-exchange SPE cartridge.
-
Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte of interest (this compound) with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C8 analytical column.
-
Mobile Phase: A gradient elution program.
-
Mass Spectrometry: Operate the mass spectrometer in the selective multiple reaction monitoring (MRM) mode. The optimal conditions for the detection of tulathromycin are determined by monitoring specific precursor and product ion transitions.[4]
Method Validation
The analytical method should be validated according to the Commission Decision 2002/657/EC, assessing parameters such as precision, accuracy, specificity, decision limit (CCα), and detection capability (CCβ).[1][2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in swine tissues.
Caption: Experimental workflow for this compound analysis in swine tissues.
This guide provides a foundational understanding of the methodologies available for the quantification of this compound in swine tissues. Researchers are encouraged to consult the original publications for more in-depth information and to adapt the protocols to their specific laboratory conditions and instrumentation.
References
- 1. Determination of tulathromycin in swine tissues by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ultratrace analysis of nine macrolides, including this compound (Draxxin), in edible animal tissues with minicolumn liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
Unraveling the Complexities of Macrolide Cross-Resistance with Tulathromycin A
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of cross-resistance between Tulathromycin A and other macrolide antibiotics presents a significant challenge in veterinary medicine. Understanding the intricate patterns of this resistance is paramount for the development of effective therapeutic strategies and the preservation of the efficacy of this important class of drugs. This guide provides an objective comparison of this compound's performance against other macrolides, supported by experimental data, to illuminate the mechanisms and implications of cross-resistance.
Quantitative Analysis of Cross-Resistance
Minimum Inhibitory Concentration (MIC) data is fundamental to understanding the extent of cross-resistance. The following tables summarize MIC values for this compound and other macrolides against key veterinary respiratory pathogens. These values, compiled from multiple studies, demonstrate that bacterial isolates with elevated MICs to one macrolide often exhibit decreased susceptibility to others within the same class, indicating shared resistance mechanisms.
Table 1: Comparative MICs (µg/mL) of Macrolides against Mannheimia haemolytica
| Antibiotic | Susceptible Strain MIC Range | Resistant Strain MIC Range | MIC50 (Resistant) | MIC90 (Resistant) |
| This compound | ≤2[1] | 64 to >64[1][2] | >64 | >64 |
| Gamithromycin | ≤8 | >8 | >8 | >8 |
| Tildipirosin | ≤2 | ≥8 | 4 | >8 |
| Tilmicosin | ≤8 | ≥64[1] | >64 | >64 |
Table 2: Comparative MICs (µg/mL) of Macrolides against Pasteurella multocida
| Antibiotic | Susceptible Strain MIC Range | Resistant Strain MIC Range | MIC50 (Resistant) | MIC90 (Resistant) |
| This compound | 0.5 - 2[3] | 8 - >64 | 16 | 32 |
| Erythromycin | 0.5 - 2[3] | 16 - >256[4] | 64 | 128 |
| Tilmicosin | 1 - 4[3] | 16 - >64[4] | 32 | >64 |
| Gamithromycin | 0.5 - 2[3] | 4 - 16 | 8 | 16 |
Table 3: Comparative MICs (µg/mL) of Macrolides against Mycoplasma bovis
| Antibiotic | Susceptible Strain MIC Range | Resistant Strain MIC Range | MIC50 (Resistant) | MIC90 (Resistant) |
| This compound | ≤0.063 - 0.25[5][6] | ≥64 to >128[5][6] | 128[6] | >64[5][6] |
| Tylosin | 0.2 - 1 | >128 | >128 | >128 |
| Tilmicosin | ≤0.5 - 2 | ≥32 to >512[5][6] | 512[6] | >512[6] |
| Gamithromycin | N/A | 128 to >128[6] | 128[6] | 128[6] |
| Tildipirosin | N/A | 128 to >128[6] | 128[6] | 128[6] |
Mechanisms of Cross-Resistance
Cross-resistance to macrolides, including this compound, is primarily driven by two key mechanisms: target site modification and active drug efflux.
-
Target Site Modification: Mutations in the 23S ribosomal RNA (rRNA) gene, the binding site for macrolides, are a common cause of resistance. Specific point mutations, such as A2058G and A2059G, can confer high-level resistance to multiple macrolides by altering the drug's binding affinity to the ribosome.[5][6] The presence of the erm(42) gene, which encodes an rRNA methylase, can also lead to resistance, although its impact on this compound appears to be less pronounced compared to other macrolides.[7]
-
Active Drug Efflux: Bacteria can actively pump macrolides out of the cell, preventing them from reaching their ribosomal target. This is often mediated by efflux pumps encoded by genes such as msr(E) (macrolide efflux) and mph(E) (macrolide phosphotransferase). The presence of these genes has been correlated with increased MICs for several macrolides, including this compound.[2][4]
The following diagram illustrates the interplay of these resistance mechanisms leading to cross-resistance.
Experimental Protocols
The determination of MIC values is a critical component of antimicrobial susceptibility testing. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution methods.
1. Bacterial Isolate Preparation:
- Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., blood agar for Mannheimia haemolytica and Pasteurella multocida) to obtain pure colonies.
- A standardized inoculum is prepared by suspending colonies in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
2. Antimicrobial Agent Preparation:
- Stock solutions of this compound and other macrolides are prepared according to the manufacturer's instructions.
- Serial twofold dilutions of each antimicrobial agent are prepared in microtiter plates using the appropriate broth medium.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- The plates are incubated at a specified temperature and duration (e.g., 35°C for 18-24 hours) in an appropriate atmosphere.
4. MIC Determination:
- The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
- Quality control is performed using reference bacterial strains with known MIC values to ensure the accuracy and reproducibility of the results.
5. Molecular Characterization of Resistance (Optional):
- For resistant isolates, molecular techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing can be employed to identify specific resistance genes (e.g., erm, msr, mph) or mutations in the 23S rRNA gene.
The following workflow illustrates the key steps in determining macrolide susceptibility and identifying resistance mechanisms.
This guide provides a foundational understanding of the cross-resistance patterns between this compound and other macrolides. For researchers and drug development professionals, a thorough comprehension of these resistance mechanisms and the ability to accurately assess antimicrobial susceptibility are crucial for the continued effective use of this vital class of antibiotics.
References
- 1. Frontiers | Susceptibility to tulathromycin in Mannheimia haemolytica isolated from feedlot cattle over a 3-year period [frontiersin.org]
- 2. Changes in the phenotypic susceptibility of Mannheimia haemolytica isolates to macrolide antimicrobials during the early feeding period following metaphylactic tulathromycin use in western Canadian feedlot calves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinations of Macrolide Resistance Determinants in Field Isolates of Mannheimia haemolytica and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Macrolide Resistance Genotypes of Pasteurella multocida Isolates from Cattle and Small Ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility [frontiersin.org]
- 6. Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Macrolide, Triamilide, and Lincosamide Resistance in Pasteurella multocida from Bovine Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Profiles of Tulathromycin A and Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of two prominent macrolide antibiotics: Tulathromycin A and Azithromycin. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development and immunology.
Abstract
Macrolide antibiotics are increasingly recognized for their immunomodulatory effects, independent of their antimicrobial activity. This guide focuses on a comparative analysis of this compound, a triamilide macrolide primarily used in veterinary medicine, and Azithromycin, an azalide widely used in human medicine. We delve into their differential impacts on key immune cells and inflammatory pathways, supported by quantitative data from various experimental models. The objective is to provide a clear, data-driven comparison to inform research and development decisions.
Comparative Immunomodulatory Effects on Immune Cells
Both this compound and Azithromycin exert significant immunomodulatory effects by influencing the function of key immune cells, including neutrophils and macrophages. Their actions range from modulating cytokine production to inducing apoptosis and promoting the clearance of cellular debris, all of which are crucial for the resolution of inflammation.
Neutrophil Modulation
Neutrophils are first responders to sites of inflammation, and their timely regulation is critical to prevent excessive tissue damage. Both macrolides have been shown to influence neutrophil function, particularly by inducing apoptosis (programmed cell death) and promoting their subsequent clearance by macrophages (efferocytosis).
Table 1: Comparative Effects on Neutrophil Function
| Parameter | This compound | Azithromycin | Key Findings |
| Apoptosis Induction | Induces time- and concentration-dependent apoptosis in bovine and porcine neutrophils.[1] | Increases apoptosis of human neutrophils.[2][3] | Both drugs promote neutrophil apoptosis, a key step in resolving inflammation. |
| Efferocytosis | Enhances clearance of apoptotic neutrophils by macrophages.[1] | Promotes phagocytic clearance of apoptotic neutrophils by macrophages. | Both macrolides facilitate the non-inflammatory removal of neutrophils. |
| Neutrophil Extracellular Traps (NETosis) | Decreases the release of NETs.[4] | Modulates NET release.[5] | Both drugs can attenuate this pro-inflammatory neutrophil activity. |
| Oxidative Burst | Reduces respiratory burst.[4] | Exhibits a biphasic effect: initial enhancement followed by down-regulation.[2] | Azithromycin shows a more complex, time-dependent effect on oxidative burst. |
| Chemotaxis | No significant impact on neutrophil recruitment to the lungs in some models.[1] | Inhibits neutrophil recruitment to the lungs.[5][6] | Azithromycin appears to have a more direct inhibitory effect on neutrophil migration. |
Macrophage Modulation
Macrophages play a dual role in inflammation, capable of both pro-inflammatory (M1) and anti-inflammatory (M2) functions. The ability of macrolides to influence macrophage polarization and function is a cornerstone of their immunomodulatory effects.
Table 2: Comparative Effects on Macrophage Function
| Parameter | This compound | Azithromycin | Key Findings |
| Cytokine Secretion | Inhibits LPS-induced secretion of TNF-α, IL-6, and CXCL-8 in bovine macrophages.[7] | Reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[8] | Both drugs effectively suppress the release of key pro-inflammatory cytokines from macrophages. |
| Apoptosis Induction | Promotes delayed, concentration-dependent apoptosis in bovine macrophages. | Can induce apoptosis in macrophages. | Both macrolides can induce apoptosis in macrophages, contributing to the resolution of inflammation. |
| Efferocytosis | Bovine macrophages readily phagocytose tulathromycin-induced apoptotic neutrophils. | Promotes the clearance of apoptotic cells by macrophages. | Both drugs enhance the crucial process of efferocytosis by macrophages. |
| Polarization | Not extensively documented. | Can drive macrophage polarization towards an anti-inflammatory (M2) state.[7] | Azithromycin has a more established role in promoting a pro-resolving macrophage phenotype. |
Impact on Inflammatory Signaling Pathways
The immunomodulatory effects of this compound and Azithromycin are underpinned by their interference with key intracellular signaling pathways that regulate the expression of inflammatory genes.
Azithromycin is known to inhibit the NF-κB (Nuclear Factor-kappa B) pathway, a central regulator of inflammation.[8][9][10][11] It achieves this by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[8] Furthermore, Azithromycin has been shown to modulate STAT1 (Signal Transducer and Activator of Transcription 1) and mTOR (mammalian Target of Rapamycin) signaling.[8][9][10]
The precise signaling pathways modulated by this compound are less extensively characterized but are thought to involve the inhibition of NF-κB and activator protein-1 (AP-1) .[12] It has also been shown to inhibit phospholipase A2 (PLA2) and phospholipase D (PLD) , leading to altered production of lipid mediators like leukotriene B4 and lipoxin A4.[13]
Caption: Comparative Signaling Pathways of this compound and Azithromycin.
Experimental Protocols
To facilitate the replication and further investigation of the immunomodulatory effects of these macrolides, detailed protocols for key experimental assays are provided below.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the immunomodulatory properties of macrolide compounds.
Caption: General workflow for assessing macrolide immunomodulatory effects.
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate until a color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Neutrophil Apoptosis: TUNEL Assay
-
Cell Preparation: Adhere treated and control neutrophils to slides.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using an indirect method, incubate with an anti-BrdU antibody conjugated to a fluorescent dye.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Visualization: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
Efferocytosis Assay
-
Target Cell Preparation: Induce apoptosis in neutrophils (e.g., by UV irradiation or drug treatment) and label them with a fluorescent dye (e.g., pHrodo Red).
-
Phagocyte Plating: Plate macrophages in a 96-well plate and allow them to adhere.
-
Co-incubation: Add the labeled apoptotic neutrophils to the macrophage culture at a specific ratio (e.g., 5:1).
-
Incubation: Incubate for a defined period (e.g., 90 minutes) at 37°C to allow for phagocytosis.
-
Washing: Gently wash away non-engulfed neutrophils.
-
Analysis: Quantify efferocytosis by measuring the fluorescence intensity using a plate reader or by imaging with a fluorescence microscope.
Signaling Pathway Analysis: Western Blot for NF-κB Activation
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-NF-κB p65 or IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
Both this compound and Azithromycin demonstrate potent immunomodulatory properties that contribute to the resolution of inflammation. While they share common mechanisms, such as the induction of neutrophil apoptosis and inhibition of pro-inflammatory cytokine production, there are notable differences in their effects on specific cellular functions and signaling pathways. Azithromycin appears to have a more pronounced effect on neutrophil chemotaxis and macrophage polarization towards an anti-inflammatory phenotype. The signaling pathways modulated by Azithromycin are also more extensively characterized.
This comparative guide highlights the therapeutic potential of these macrolides beyond their antimicrobial actions. For researchers, the provided data and protocols offer a foundation for further investigation into the nuanced immunomodulatory mechanisms of these compounds. For drug development professionals, this information can inform the selection and development of macrolide-based therapies for inflammatory diseases. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these drugs in various inflammatory contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Efferocytosis Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Novel Method to Assess Resident Alveolar Macrophage Efferocytosis of Apoptotic Neutrophils by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clearance of apoptotic neutrophils and resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mpbio.com [mpbio.com]
- 13. researchgate.net [researchgate.net]
In Vitro Interactions of Tulathromycin A with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro synergistic effects of Tulathromycin A when combined with other antimicrobial agents. The primary focus of this document is to present the available experimental data, detail the methodologies used for in vitro interaction studies, and offer a clear interpretation of the findings for research and development applications. The data presented is crucial for understanding the potential for combination therapies involving this compound and for avoiding antagonistic interactions that could compromise therapeutic efficacy.
Summary of In Vitro Interaction Studies
The predominant body of research on the in vitro interaction of this compound with other antibiotics indicates a general lack of synergistic activity. The most comprehensive study to date, conducted by Sweeney et al. (2008), systematically evaluated the combination of tulathromycin with eight other antibiotics against key bovine respiratory disease pathogens, Pasteurella multocida and Mannheimia haemolytica. The overwhelming outcome of these interactions was classified as "indifference," meaning the combined effect of the antibiotics was no greater than that of the more potent agent when used alone.
The following table summarizes the findings from the key study on this compound's in vitro interactions. The interactions were determined primarily through checkerboard assays.
| Antibiotic Combined with this compound | Bacterial Species Tested | Observed Interaction |
| Ceftiofur (B124693) | Pasteurella multocida, Mannheimia haemolytica | Indifference[1][2][3] |
| Tilmicosin | Pasteurella multocida, Mannheimia haemolytica | Indifference[1][3] |
| Florfenicol | Pasteurella multocida, Mannheimia haemolytica | Indifference[1][3] |
| Enrofloxacin | Pasteurella multocida, Mannheimia haemolytica | Indifference[1][3] |
| Danofloxacin | Pasteurella multocida, Mannheimia haemolytica | Indifference[1][3] |
| Ampicillin | Pasteurella multocida, Mannheimia haemolytica | Indifference[1][3] |
| Tetracycline | Pasteurella multocida, Mannheimia haemolytica | Indifference[1][3] |
| Penicillin G | Pasteurella multocida, Mannheimia haemolytica | Indifference[1][3] |
Note: Detailed quantitative data such as Fractional Inhibitory Concentration Index (FICI) values from the primary study by Sweeney et al. (2008) are not publicly available in the referenced abstracts. The summary is based on the qualitative outcomes reported.
Experimental Protocols
The in vitro interactions of this compound with other antibiotics are primarily evaluated using two standard methods: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to assess the in vitro interaction of two antimicrobial agents against a specific bacterial isolate. It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the second antibiotic are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of the second antibiotic along the y-axis. This creates a "checkerboard" of wells with varying concentrations of both drugs.
-
Bacterial Inoculum: The test bacterium is cultured to a specific density (typically 0.5 McFarland standard) and then diluted to the final inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Data Analysis and FICI Calculation: After incubation, the wells are visually inspected for bacterial growth. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The FICI is then calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[1][4][5]
Interpretation of FICI Values:
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics, both alone and in combination, over time.
Methodology:
-
Preparation of Cultures: A standardized bacterial inoculum is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is divided into several flasks containing:
-
No antibiotic (growth control)
-
This compound alone (at a specific concentration, e.g., 1x MIC)
-
The second antibiotic alone (at a specific concentration, e.g., 1x MIC)
-
The combination of this compound and the second antibiotic.
-
-
Incubation and Sampling: All flasks are incubated with shaking at an appropriate temperature. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on agar (B569324) plates.
-
Data Analysis: The results are plotted as the log10 of viable cell count (CFU/mL) versus time.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A <2-log10 increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Concluding Remarks
The available in vitro evidence strongly suggests that this compound, when combined with a range of other antibiotics including beta-lactams, phenicols, and fluoroquinolones, primarily exhibits an indifferent interaction against common bovine respiratory pathogens.[1][2][3] No synergistic effects have been reported in the key studies reviewed. This information is vital for guiding therapeutic strategies, suggesting that the concurrent use of this compound with the tested antibiotics is unlikely to produce an enhanced antimicrobial effect. Researchers and drug development professionals should consider these findings when designing new combination therapies and should prioritize combinations that have a demonstrated potential for synergistic or additive interactions to combat antimicrobial resistance. Further research is warranted to explore combinations with newer classes of antibiotics and against a broader range of pathogens.
References
- 1. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. In vitro activities of tulathromycin and ceftiofur combined with other antimicrobial agents using bovine Pasteurella multocida and Mannheimia haemolytica isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
A Comparative Guide to the Bioanalytical Validation of Tulathromycin A in Bovine Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Tulathromycin A in bovine urine with other potential analytical techniques. The focus is on providing objective performance data and detailed experimental protocols to aid researchers and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction
This compound is a semi-synthetic macrolide antibiotic used for the treatment of respiratory diseases in cattle and swine.[1][2][3] The analysis of this compound in biological matrices such as urine is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. While several methods have been developed for its determination in plasma and tissues, a validated method for bovine urine has only recently been established. This guide centers on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presented as the current gold standard, and compares its performance characteristics with alternative techniques like spectrophotometry and thin-layer chromatography (TLC) that are used for macrolide analysis in general.
Method Comparison: Performance and Characteristics
The selection of a bioanalytical method is a critical decision based on the required sensitivity, specificity, accuracy, and throughput. The following table summarizes the key performance indicators of the validated LC-MS/MS method for this compound in bovine urine and provides a theoretical comparison with other potential methods for macrolide analysis.
| Parameter | LC-MS/MS Method for this compound in Bovine Urine | Spectrophotometry (General Macrolide Analysis) | Thin-Layer Chromatography (General Macrolide Analysis) |
| Principle | Chromatographic separation followed by mass-based detection of parent and product ions. | Formation of a colored complex with a reagent, measured by absorbance.[4][5] | Separation based on differential partitioning between a stationary and mobile phase, with visualization via a chemical reaction.[6][7] |
| Specificity | Very High (discriminates between structurally similar compounds). | Low to Moderate (potential for interference from other compounds). | Moderate (separation of compounds with different polarities). |
| Linearity Range | 0.1 - 10 µg/mL.[1][3][8] | 4 - 73 µg/mL (for various macrolides).[4] | Qualitative to semi-quantitative. |
| **Correlation Coefficient (R²) ** | >0.99.[1][3][8] | Typically >0.99 within the linear range. | Not applicable for qualitative analysis. |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 0.1 µg/mL. | 0.19 - 0.56 µg/mL (for various macrolides).[4] | 0.02 mg/kg (for various macrolides in tissues).[6][7] |
| Limit of Quantification (LOQ) | 0.1 µg/mL. | Not always reported for screening methods. | Not applicable for qualitative analysis. |
| Accuracy | Within ±15%.[1][3][8] | Generally within acceptable limits for pharmaceutical formulations. | Not applicable for quantitative analysis. |
| Precision | Within ±15%.[1][3][8] | Good for bulk and pharmaceutical forms. | Dependent on the application. |
| Sample Preparation | Protein precipitation, filtration, and dilution.[1][2][3] | Direct reaction in a suitable solvent.[4] | Extraction and cleanup.[6][7] |
| Analysis Time | ~5 minutes per sample (chromatographic run).[1][2][3] | Rapid. | Relatively slow, including development and visualization time. |
| Instrumentation | LC-MS/MS system. | UV-Vis Spectrophotometer. | TLC plates, developing chamber, visualization reagents. |
| Cost | High. | Low. | Low. |
Experimental Protocols
Validated LC-MS/MS Method for this compound in Bovine Urine
This protocol is based on a validated method for the quantification of Tulathromycin in bovine plasma, seminal plasma, and urine.[1][2][3]
a. Sample Preparation
A rapid protein precipitation method is employed for sample preparation.[1][2][3]
Figure 1: Sample preparation workflow for LC-MS/MS analysis.
b. Chromatographic Conditions
-
Mobile Phase: A gradient of two mobile phases is typically used. While the specific gradient program is not detailed in the summary, a common approach for macrolide analysis involves a mixture of an aqueous solution (e.g., with ammonium (B1175870) formate (B1220265) and formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Not specified in the summary.
-
Injection Volume: Not specified in the summary.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The doubly charged precursor ion was found to have a stronger relative abundance.[1]
Alternative Method: Spectrophotometry (General for Macrolides)
This is a generalized protocol for the determination of macrolide antibiotics and would require optimization and validation for this compound in bovine urine.
a. Principle
This method is based on the formation of a colored ion-pair complex between the macrolide antibiotic and an acidic dye, such as bromocresol green, in an organic solvent.[4] The absorbance of the resulting complex is measured using a spectrophotometer.
b. Experimental Procedure
Figure 2: General workflow for spectrophotometric analysis.
Alternative Method: Thin-Layer Chromatography (General for Macrolides)
This is a generalized protocol for the qualitative or semi-quantitative screening of macrolide antibiotics.[6][7]
a. Principle
The method involves spotting an extract of the sample onto a TLC plate, developing the plate in a suitable solvent system, and visualizing the separated macrolides by a chemical reaction that produces colored spots.
b. Experimental Procedure
Figure 3: General workflow for TLC analysis of macrolides.
Conclusion
The validated LC-MS/MS method offers superior sensitivity, specificity, and accuracy for the quantification of this compound in bovine urine, making it the method of choice for pharmacokinetic studies and regulatory submissions. While alternative methods like spectrophotometry and TLC are less expensive and require simpler instrumentation, they lack the specificity and sensitivity required for bioanalytical studies in complex matrices like urine and are better suited for qualitative screening or analysis of pharmaceutical formulations. The choice of method will ultimately depend on the specific research question, regulatory requirements, and available resources.
References
- 1. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Thin-layer chromatographic determination of erythromycin and other macrolide antibiotics in livestock products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Tulathromycin A and Clarithromycin Against Intracellular Bacteria
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of two prominent macrolide antibiotics, Tulathromycin A and Clarithromycin, focusing on their efficacy against intracellular bacteria. By presenting key experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to be an invaluable resource for the scientific community engaged in antimicrobial research and development.
Introduction
Intracellular bacterial pathogens pose a significant challenge to antimicrobial therapy due to their ability to reside and replicate within host cells, a protected niche that is inaccessible to many antibiotics. Macrolides, a class of antibiotics that inhibit bacterial protein synthesis, are known for their ability to accumulate in host cells, making them a viable option for treating such infections. This guide focuses on a comparative analysis of this compound, a triamilide macrolide primarily used in veterinary medicine, and Clarithromycin, a widely used macrolide in human medicine. Both antibiotics have demonstrated efficacy against a range of bacteria, but a detailed, side-by-side comparison of their performance against intracellular pathogens is crucial for informing future research and drug development efforts.
Mechanism of Action
Both this compound and Clarithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the elongation of the polypeptide chain. This bacteriostatic action ultimately hinders bacterial growth and replication.
Data Presentation
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the available MIC90 data (the concentration at which 90% of isolates are inhibited) for this compound and Clarithromycin against various intracellular and respiratory bacteria.
| Bacterial Species | This compound MIC90 (µg/mL) | Clarithromycin MIC90 (µg/mL) |
| Mycoplasma bovis | >64[1] | - |
| Mannheimia haemolytica | 2[2] | - |
| Pasteurella multocida (bovine) | 1[2] | - |
| Pasteurella multocida (porcine) | 2[2] | - |
| Histophilus somni | 4[2] | - |
| Actinobacillus pleuropneumoniae | 4-16[2] | - |
| Chlamydia pneumoniae | - | 0.03[3] |
| Legionella pneumophila | - | 0.063[4] |
| Listeria monocytogenes | - | ≤0.25[5] |
| Brucella spp. | - | >8[6] |
Intracellular Concentration
The ability of macrolides to accumulate within host cells is a key determinant of their efficacy against intracellular pathogens.
| Antibiotic | Host Cell Type | Intracellular to Extracellular Ratio (I/E) | Reference |
| Clarithromycin | Neutrophils | 9:1 | [7] |
| HL-60 granulocytes | 28-71 fold higher than extracellular levels | [8] | |
| PMNs | 28-71 fold higher than extracellular levels | [8] | |
| This compound | Phagocytes | Accumulates | [9] |
| Blood macrophages and neutrophils | Accumulates | [10] |
Intracellular Killing Efficacy
Direct measures of intracellular bacterial killing provide crucial insights into the real-world effectiveness of these antibiotics.
| Antibiotic | Bacterial Species | Host Cell | Key Findings | Reference |
| Clarithromycin | Aggregatibacter actinomycetemcomitans | PMNs | Clarithromycin-loaded PMNs killed significantly more bacteria than control PMNs.[8] | [8] |
| Helicobacter pylori | Epithelial cells | At 4x MIC, induced a 4-log10 reduction in viable count within 4 hours and complete killing within 16 hours.[11] | [11] | |
| This compound | Actinobacillus pleuropneumoniae | - (in vivo piglet model) | A 5-log10 CFU/ml reduction was observed within 9 hours, and no bacteria were detected after 12 hours at a 5 mg/kg dose.[12] | [12] |
| Mycoplasma hyopneumoniae | - (in vitro) | At ≥ 4x MIC, a bactericidal effect was observed within 48 hours, with a maximum decrease of 4.1 Log10 CFU/mL.[13] | [13] |
Cytotoxicity
Assessing the toxicity of antibiotics to host cells is essential for determining their therapeutic index.
| Antibiotic | Cell Line | Key Findings | Reference |
| This compound | BHK-21 An30 | The non-toxic upper concentration limit was determined to be 30 µg/ml.[14][15] | [14][15] |
| Bovine tracheal epithelial cells | At 2 and 10 μg/mL, increased cell viability over time.[16] | [16] |
Note: Direct comparative cytotoxicity data for this compound and Clarithromycin on the same cell line was not available in the searched literature.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standardized broth microdilution method is typically employed to determine the MIC of an antibiotic against a specific bacterium.
Intracellular Killing Assay
This assay measures the ability of an antibiotic to kill bacteria that have invaded and are residing within host cells.
Discussion and Conclusion
This comparative analysis highlights the potent activity of both this compound and Clarithromycin against various bacterial pathogens. Clarithromycin has been extensively studied against a wide range of human intracellular pathogens and demonstrates excellent intracellular penetration and killing efficacy.[7][8] this compound, while primarily used in veterinary medicine, also shows significant promise against important respiratory pathogens, with evidence of intracellular accumulation and effective bacterial killing.[9][10][12][13]
A direct, head-to-head comparison of their efficacy against the same panel of intracellular bacteria is currently lacking in the literature. Such studies would be invaluable for determining the relative potency and potential for cross-application of these drugs in human and veterinary medicine.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the efficacy of this compound and Clarithromycin against a range of clinically relevant intracellular bacteria.
-
Intracellular Pharmacokinetics: Further elucidating the mechanisms and extent of intracellular accumulation of this compound in various host cell types.
-
Cytotoxicity Profiles: Performing comprehensive, comparative cytotoxicity studies on relevant host cell lines to better define the therapeutic window for both antibiotics.
-
Immunomodulatory Effects: Investigating and comparing the impact of both drugs on host cell signaling pathways and the innate immune response to infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of azithromycin, clarithromycin, L-ofloxacin, and other antibiotics against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activities against 84 Listeria monocytogenes Isolates from Patients with Systemic Listeriosis at a Comprehensive Cancer Center (1955-1997) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility of clinical isolates of Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clarithromycin Accumulation by Phagocytes and Its Effect on Killing of Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Tulathromycin in Healthy and Neutropenic Mice Challenged Intranasally with Lipopolysaccharide from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Clarithromycin against Intracellular Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetic/Pharmacodynamic Relationships of Tulathromycin Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model [frontiersin.org]
- 13. Frontiers | Emergence and Mechanism of Resistance of Tulathromycin Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants [frontiersin.org]
- 14. medycynawet.edu.pl [medycynawet.edu.pl]
- 15. ICI Journals Master List [journals.indexcopernicus.com]
- 16. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Tulathromycin A Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Tulathromycin A is paramount for pharmacokinetic studies, residue monitoring, and quality control. This guide provides a comprehensive comparison of validated analytical methods for this compound, offering insights into their performance, protocols, and the principles of inter-laboratory validation that underpin analytical method reliability.
Method Performance: A Head-to-Head Comparison
The choice of an analytical method hinges on its performance characteristics. Key parameters include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). Below is a summary of these parameters for published HPLC-UV and LC-MS/MS methods for this compound.
| Method | Matrix | Accuracy (%) | Precision (RSD %) | Linearity (R²) | LOQ |
| HPLC-UV | Injection | 97-104 | < 2.0 | > 0.999 | Not Reported |
| LC-MS/MS | Swine Plasma | 95.25-109.75 | 2.81-7.72 | Not Reported | Not Reported |
| LC-MS/MS | Bovine Plasma, Seminal Plasma, Urine | Within ±15 | < 15 | > 0.99 | 0.01 µg/mL (Plasma) |
| LC-MS/MS | Swine Tissues (Kidney, Liver, Muscle) | 92.9-102.1 | < 9.2 | > 0.99 | 10 µg/kg |
| LC-MS/MS | Bovine and Porcine Plasma and Lung | 90-110 | < 7 | Not Reported | 0.1 ng on column |
Under the Hood: A Look at Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible analytical results. Here, we outline the methodologies for the compared HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often employed for the analysis of pharmaceutical formulations due to its simplicity and cost-effectiveness.
-
Sample Preparation: For injection formulations, a simple dilution with the mobile phase is typically sufficient.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 5.0 µm)[3]
-
Mobile Phase: A mixture of methanol, acetonitrile (B52724), and a phosphate (B84403) buffer (e.g., 0.05 mol/L KH₂PO₄ solution at pH 7.0) in a ratio of 45:25:30 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 205 nm[3]
-
Column Temperature: 35 °C[3]
-
Injection Volume: 25 µL[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices like plasma, tissues, and urine.
-
Sample Preparation (General Workflow):
-
Protein Precipitation: For plasma or serum, proteins are typically precipitated using a solvent like acetonitrile.[4]
-
Solid-Phase Extraction (SPE): For tissue samples, a more rigorous clean-up is often necessary. This involves homogenization, extraction with an acidic solution, and purification using an SPE cartridge (e.g., polymeric mixed-mode strong cation-exchange).
-
Reconstitution: The dried extract is reconstituted in a suitable solvent before injection into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example for Swine Tissues):
-
Column: C8 chromatographic column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) buffer at pH 3).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard (e.g., azithromycin (B1666446) or a deuterated analog).[4]
-
Visualizing the Workflow: From Sample to Result
To better illustrate the analytical process, the following diagrams depict the typical workflows for sample preparation and analysis.
Caption: A generalized workflow for the analysis of this compound in biological matrices.
Caption: The logical progression from method development to a validated, robust analytical method.
Conclusion: The Path Forward
The presented HPLC-UV and LC-MS/MS methods demonstrate reliable performance for the quantification of this compound in single-laboratory settings. While LC-MS/MS offers clear advantages in sensitivity and applicability to complex biological samples, HPLC-UV remains a viable option for simpler matrices. For the scientific community to universally adopt a standardized method, a formal inter-laboratory validation study is the crucial next step. Such a study, guided by established international principles, would provide the necessary evidence of reproducibility and cement the method's status as a benchmark for this compound analysis. Researchers are encouraged to consider the detailed protocols and performance data in this guide to select the most appropriate method for their specific application, keeping in mind the principles of robust analytical science.
References
- 1. Veterinary Product Validation: ICH M10 Bioanalytical Method - Eurofins USA [eurofinsus.com]
- 2. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]
- 3. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tulathromycin A vs. Florfenicol: A Comparative In Vitro Susceptibility Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of two common veterinary antibiotics, Tulathromycin A and Florfenicol. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a macrolide antibiotic, and Florfenicol, a synthetic broad-spectrum antibiotic, are both crucial in veterinary medicine for treating bacterial infections, particularly those affecting the respiratory tract. Both drugs inhibit bacterial protein synthesis, but through slightly different interactions with the bacterial ribosome. This guide details their mechanisms of action, presents a comparative analysis of their in vitro efficacy against key veterinary pathogens, and outlines the standardized experimental protocols for determining such efficacy.
Data Presentation: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Florfenicol against several major veterinary bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Organism Host |
| Mannheimia haemolytica | This compound | 2 | 2 | Bovine |
| Florfenicol | 2 | 2 | Bovine | |
| Pasteurella multocida | This compound | 0.5 | 1-2 | Bovine, Porcine |
| Florfenicol | 0.25-0.5 | 0.5-1 | Bovine, Porcine | |
| Histophilus somni | This compound | ≤0.5 | 2 | Bovine |
| Florfenicol | ≤0.25 | 0.5 | Bovine | |
| Actinobacillus pleuropneumoniae | This compound | 16 | 16 | Porcine |
| Florfenicol | 4 | 4 | Porcine |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution as testing methodologies and isolate populations may vary between studies.
Mechanisms of Action
Both this compound and Florfenicol target the bacterial ribosome to inhibit protein synthesis, a critical process for bacterial survival. However, their specific binding sites and mechanisms differ.
Mechanisms of action for this compound and Florfenicol.
Experimental Protocols: Broth Microdilution for MIC Determination
The in vitro susceptibility data presented in this guide is determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents VET01 and VET01S.[1][2] This standardized protocol ensures the reproducibility and comparability of results.
1. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of this compound and Florfenicol.
-
Mueller-Hinton Broth (MHB): Use cation-adjusted MHB as the growth medium.
-
Bacterial Inoculum: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.
-
96-Well Microtiter Plates: Sterile plates for setting up the dilutions.
2. Serial Dilution of Antibiotics:
-
Perform a two-fold serial dilution of each antibiotic in the microtiter plates using MHB to achieve a range of concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculation:
-
Dilute the standardized bacterial suspension and add it to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
4. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Experimental workflow for MIC determination by broth microdilution.
Conclusion
This comparative guide demonstrates that both this compound and Florfenicol exhibit potent in vitro activity against key bacterial pathogens responsible for respiratory diseases in cattle and swine. While both are effective, there are variations in their potency against specific pathogens. Florfenicol generally shows lower MIC values against Pasteurella multocida and Histophilus somni, while both have similar activity against Mannheimia haemolytica. This compound shows activity against Actinobacillus pleuropneumoniae, though at a higher concentration compared to Florfenicol.
The choice of antibiotic in a clinical or research setting should be guided by species-specific susceptibility data, pharmacokinetic and pharmacodynamic properties of the drugs, and the specific clinical scenario. The provided data and protocols serve as a foundational resource for further investigation and drug development efforts in veterinary medicine.
References
A Comparative Guide to In Vitro Equivalence Assessment of Tulathromycin A Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data used to assess the equivalence of different Tulathromycin A formulations. While direct comparative in vitro studies between various generic and innovator formulations are not extensively available in the public domain, this document synthesizes available in vivo bioequivalence data and in vitro activity data to support formulation assessment. The experimental protocols provided are standard methodologies that can be employed for direct in vitro comparisons.
I. Bioequivalence and Pharmacokinetic Equivalence
In vivo bioequivalence studies are a critical component of establishing the therapeutic equivalence between a generic and an innovator drug product. These studies typically compare the rate and extent to which the active ingredient is absorbed and becomes available at the site of action. The key pharmacokinetic (PK) parameters for bioequivalence assessment are the Area Under the plasma concentration-time Curve (AUC) and the Maximum Plasma Concentration (Cmax).[1][2] For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax for the test (generic) and reference (innovator) products should fall within the range of 80% to 125%.[1][3]
Several studies have demonstrated the bioequivalence of generic tulathromycin products to the innovator product, Draxxin®.[3][4]
Table 1: Comparative Pharmacokinetic Parameters of Innovator vs. Generic this compound Formulations in Cattle
| Product | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Innovator (Draxxin®) | 1100.08 ± 102.97 | - | - | - | [5] |
| Generic 1 (Tulaject) | 1027.97 ± 77.06 | - | - | - | [5] |
| Generic 2 (Tulazen) | 1110.04 ± 56.78 | - | - | - | [5] |
| Generic 3 (Tulshot) | 1031.15 ± 80.09 | - | - | - | [5] |
| Generic 4 (T-raxxin) | 1028.99 ± 18.95 | - | - | - | [5] |
| Innovator (Draxxin®) | 695 ± 18 | - | - | 152 ± 10.88 | |
| Generic (Pisadrax®) | 688 ± 21 | - | - | 153.7 ± 13.62 |
Note: Dashes indicate data not provided in the cited source. Cmax, Tmax, AUC, and T½ represent maximum plasma concentration, time to reach maximum concentration, area under the concentration-time curve, and elimination half-life, respectively.
The data presented in Table 1, derived from in vivo studies, consistently show that the pharmacokinetic profiles of the tested generic formulations are comparable to the innovator product, meeting the criteria for bioequivalence.[5]
II. In Vitro Antimicrobial Activity
The in vitro activity of an antimicrobial drug is a measure of its intrinsic ability to inhibit or kill microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[6] While the available literature does not present direct side-by-side MIC comparisons of different this compound formulations, it does provide established MIC values for tulathromycin against key respiratory pathogens in cattle and swine. This data serves as a benchmark for the expected performance of any tulathromycin formulation.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Key Veterinary Pathogens
| Bacterial Species | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |
| Mannheimia haemolytica | 2 | 0.5 - 4 | [7][8] |
| Pasteurella multocida (bovine) | 1 | 0.25 - 4 | [7][8] |
| Pasteurella multocida (porcine) | 2 | - | [7] |
| Histophilus somni | - | 0.5 - 4 | [7][8] |
| Actinobacillus pleuropneumoniae | - | 4 - 16 | [7][8] |
MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.
III. Experimental Protocols
The following are detailed methodologies for key experiments that can be used to assess the in vitro equivalence of different this compound formulations.
A. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the different this compound formulations in cation-adjusted Mueller-Hinton broth (CAMHB) within microtiter plates.
-
Inoculum Preparation: Culture the test organism (e.g., P. multocida, M. haemolytica) on an appropriate agar (B569324) medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Inoculate each well of the microtiter plates containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control well (broth and inoculum without drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in an ambient air incubator.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
B. Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: Prepare tubes containing CAMHB with the different this compound formulations at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube without the drug.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquots in sterile saline and plate them onto an appropriate agar medium.
-
Incubation and Counting: Incubate the plates at 35°C for 18-24 hours. Count the number of viable colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each formulation and concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
IV. Visualized Workflows
The following diagrams illustrate the workflows for the key experimental procedures discussed.
V. Conclusion
The available data from in vivo bioequivalence studies strongly support the therapeutic equivalence of approved generic this compound formulations to the innovator product. While direct comparative in vitro studies are not widely published, the established in vitro activity of tulathromycin against key veterinary pathogens provides a reliable benchmark for performance. For researchers and drug development professionals, the application of standardized in vitro methods, such as MIC determination and time-kill assays, is essential for the direct comparison and quality control of different this compound formulations.
References
- 1. Evaluation of Biological Equivalence for Generic Tulathromycin Injections in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Equivalence for Generic Tulathromycin Injections in Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Tulathromycin A-Induced Apoptosis Across Various Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the apoptotic effects of Tulathromycin A on different cell types, based on available experimental data. This compound, a macrolide antibiotic, has demonstrated immunomodulatory properties, including the induction of apoptosis in specific cell populations. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the known signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on Apoptosis
The pro-apoptotic effects of this compound have been predominantly observed in immune cells, specifically neutrophils and macrophages, with a notable cell-type selectivity. The following tables summarize the quantitative data from various studies.
| Cell Type | Species | Concentration | Incubation Time | Apoptotic Effect (Compared to Control) | Key Findings | Reference |
| Neutrophils | Bovine | 1 mg/ml and 2 mg/ml | 30 minutes | Significantly increased apoptosis | Time and concentration-dependent induction of apoptosis.[1] | [1] |
| Neutrophils | Bovine | 50 µg/ml and 0.5 mg/ml | 2 hours | Significantly increased apoptosis | Lower concentrations induce apoptosis with longer incubation.[1] | [1] |
| Neutrophils | Porcine | 0.02 mg/ml to 2.0 mg/ml | 0.5 - 2 hours | Significantly increased apoptosis | Time and concentration-dependent effect.[2][3] | [2][3] |
| Macrophages (Monocyte-derived) | Bovine | 1 mg/ml | 12 and 20 hours | Significantly increased apoptosis | Delayed, concentration-dependent apoptosis.[4][5] | [4][5] |
| Macrophages (Monocyte-derived) | Bovine | 0.1 mg/ml | 48 hours | Significantly increased apoptosis | Lower concentrations induce apoptosis with longer incubation.[5] | [5] |
| Bovine Tracheal Epithelial Cells | Bovine | 20 µg/ml | Not Specified | Increased apoptosis and necrosis | Gamithromycin showed a more significant apoptotic effect at this concentration.[6][7] | [6][7] |
| Bovine Pulmonary Endothelial Cells (CPA47) | Bovine | 2 mg/ml | 30 minutes | No significant apoptosis | Demonstrates cell-type selectivity.[1] | [1] |
| Bovine Kidney Epithelial Cells (MDBK) | Bovine | 2 mg/ml | 30 minutes | No significant apoptosis | Demonstrates cell-type selectivity.[1] | [1] |
| Bovine Tracheal Fibroblasts (EBTr) | Bovine | 2 mg/ml | 30 minutes | No significant apoptosis | Demonstrates cell-type selectivity.[1] | [1] |
| Monocytes | Bovine | 2 mg/ml | 30 minutes | No significant apoptosis | No immediate pro-apoptotic effect on monocytes.[1] | [1] |
Table 1: Comparative Effects of this compound on Apoptosis in Various Cell Types.
| Apoptosis Marker | Cell Type | Species | This compound Concentration | Change Compared to Control | Reference |
| Caspase-3 Activation | Bovine Neutrophils | Bovine | 2 mg/ml | Significant increase | [1] |
| Caspase-3 Activation | Bovine Macrophages | Bovine | 1 mg/ml | Significant increase after 12 hours | [4][5] |
| Caspase-3 Fragmentation | Porcine Neutrophils | Porcine | Concentration-dependent | Significant increase | [8] |
| DNA Fragmentation (TUNEL assay) | Porcine Neutrophils | Porcine | 0.02 mg/ml | Significantly increased number of TUNEL-positive cells | [8] |
| Mono- and Oligonucleosomes | Bovine Neutrophils | Bovine | 50 µg/ml to 2 mg/ml | Significant increase | [1] |
| Mono- and Oligonucleosomes | Bovine Macrophages | Bovine | 1 mg/ml | Significant increase after 12 and 20 hours | [5] |
Table 2: Effect of this compound on Specific Apoptosis Markers.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Cell Isolation and Culture
-
Bovine and Porcine Neutrophils: Neutrophils are isolated from peripheral blood samples using density gradient centrifugation.[1][2]
-
Bovine and Porcine Monocyte-Derived Macrophages: Monocytes are isolated from peripheral blood and differentiated into macrophages by culturing them for a specified period, often in the presence of specific growth factors.[2][4]
-
Cell Lines (CPA47, MDBK, EBTr): Cells are maintained in appropriate culture media and conditions as recommended by the supplier.[1]
-
Bovine Tracheal Epithelial Cells: Primary cells are isolated from tracheal tissue and cultured.[6]
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after treatment with this compound and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9][10][11][12]
DNA Fragmentation Analysis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Fix cells with a formaldehyde-based fixative, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.[13][14][15]
-
Labeling Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated label is detected by fluorescence microscopy or flow cytometry.[13][16][17]
-
Counterstaining (Optional): Nuclei of all cells can be counterstained with a DNA dye like DAPI or Propidium Iodide.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Lyse the treated cells using a specific lysis buffer to release cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the caspase activity.
-
Caspase Reaction: Incubate the cell lysate with a colorimetric substrate specific for caspase-3 (e.g., DEVD-pNA). Cleavage of the substrate by active caspase-3 releases a chromophore (pNA).[18][19][20][21]
-
Measurement: Measure the absorbance of the released chromophore using a microplate reader at the appropriate wavelength (typically 405 nm). The level of caspase-3 activity is proportional to the color intensity.[18][19]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway for this compound-induced apoptosis and a general workflow for its investigation.
Caption: Proposed signaling pathway for this compound-induced apoptosis in immune cells.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of tulathromycin on apoptosis, efferocytosis, and proinflammatory leukotriene B4 production in leukocytes from Actinobacillus pleuropneumoniae-or zymosan-challenged pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Direct and indirect anti-inflammatory effects of tulathromycin in bovine macrophages: inhibition of CXCL-8 secretion, induction of apoptosis, and promotion of efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct and Indirect Anti-Inflammatory Effects of Tulathromycin in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cdn.hellobio.com [cdn.hellobio.com]
- 13. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TUNEL Assay Kit - Edu-Orange (ab252888) is not available | Abcam [abcam.com]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. genscript.com [genscript.com]
- 17. genscript.com [genscript.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mpbio.com [mpbio.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to HPLC Method Validation for Purity Assessment of Tulathromycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Tulathromycin A, a semi-synthetic macrolide antibiotic. Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is critical for the safety and efficacy of the final drug product. This document outlines validated HPLC methodologies, compares their performance, and briefly discusses alternative analytical techniques.
Understanding Purity vs. Potency
In the context of antibiotics, it is crucial to distinguish between purity and potency.
-
Purity refers to the measure of the chemical pureness of the antibiotic, indicating the absence of contaminants, residual solvents, and process-related impurities.[1] It is typically determined by analytical methods like HPLC.[1]
-
Potency is a measure of the antibiotic's biological activity or its effectiveness in inhibiting microbial growth.[1] While HPLC can be used for potency assays, microbiological assays are often considered the gold standard for resolving doubts about potency.[1]
This guide focuses on the purity assessment of this compound, which involves the identification and quantification of impurities. Impurities in Tulathromycin can arise from the synthesis process, degradation, or fermentation by-products.[2]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the most widely used technique for determining the purity of pharmaceuticals due to its high resolution, sensitivity, and reproducibility. For macrolide antibiotics like this compound, reversed-phase HPLC is the method of choice.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound using HPLC.
Caption: A typical workflow for the HPLC purity assessment of this compound.
Comparison of Validated HPLC Methods
Several HPLC methods have been reported for the analysis of this compound. The following table summarizes and compares the key parameters of some of these methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC Pack Pro C18 (150x4.6 mm, 3 µm) | Waters XBridge C18 (150 mm × 4.6 mm, 5.0 μm) | Agilent C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile:50 mmol/L phosphate (B84403) buffer (pH 8.0) (45:25:30, v/v/v) | Methanol:Acetonitrile:0.05 mol/L KH2PO4 solution (pH 7.0) (45:25:30, v/v/v) | Acetonitrile:0.01% Phosphoric acid solution (80:20, v/v) |
| Flow Rate | 2.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 205 nm | 210 nm |
| Column Temperature | 35°C | 35°C | 30°C |
| Injection Volume | 20 µL | 25 µL | 15 µL |
| Linearity (r) | 0.9997 | >0.999 | Not Specified |
| Application | Purity determination | Content determination in injection | Content determination |
| Reference | [] | [4] | [5] |
Note: The performance characteristics such as linearity, accuracy, and precision are method-specific and should be validated under the conditions of use.
Detailed Experimental Protocols
Below are generalized experimental protocols based on the compared methods. These should be adapted and validated for specific laboratory conditions.
Preparation of Solutions
-
Diluent: A mixture of the mobile phase components is typically used as the diluent.
-
Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a concentration similar to the standard solution.
Chromatographic Procedure
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank), followed by the standard solution and the sample solution.
-
Record the chromatograms and integrate the peaks.
-
Calculate the percentage of impurities in the sample using the area normalization method.
Method Validation Parameters
A validated HPLC method is essential for reliable purity assessment. The key validation parameters and their logical relationships are depicted in the diagram below.
Caption: Interrelationship of HPLC method validation parameters.
Stability-Indicating Nature of the HPLC Method
A crucial aspect of a purity assessment method is its ability to be "stability-indicating." This means the method can separate the active ingredient from its degradation products, allowing for an accurate assessment of the drug's stability over time. To demonstrate this, forced degradation studies are performed.[6][7]
Forced degradation involves subjecting the this compound sample to stress conditions such as:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the sample at elevated temperatures.
-
Photolytic Stress: Exposing the sample to UV and visible light.
The stressed samples are then analyzed by the HPLC method to ensure that any degradation products are well-resolved from the main this compound peak.
Alternative Analytical Methods
While HPLC is the predominant technique, other methods can be employed for the analysis of macrolide antibiotics.
| Method | Principle | Application in Purity Assessment |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns, leading to higher resolution, sensitivity, and faster analysis times.[8][9] | Can provide better separation of closely eluting impurities and degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS, allowing for the identification and confirmation of impurities.[10] | Useful for the structural elucidation of unknown impurities and degradation products. |
| Microbiological Assays | Measure the inhibition of microbial growth to determine the antibiotic's potency.[4][11] | Primarily used for potency determination but can indicate a loss of activity due to degradation, which complements purity data. |
| Capillary Electrophoresis (CE) | A separation technique based on the differential migration of charged species in an electric field. | Can be an alternative for the separation of charged impurities. |
Conclusion
The validation of a robust and reliable HPLC method is paramount for the accurate purity assessment of this compound. This guide has provided a comparative overview of existing HPLC methodologies, detailed experimental considerations, and highlighted the importance of method validation and stability-indicating studies. For comprehensive purity profiling, especially in the context of drug development and stability testing, the use of a well-validated, stability-indicating HPLC method is indispensable. The choice of a specific method should be based on the intended application, available instrumentation, and the required level of sensitivity and resolution. Alternative techniques like UPLC and LC-MS can offer significant advantages for challenging separations and impurity identification.
References
- 1. toku-e.com [toku-e.com]
- 2. veeprho.com [veeprho.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. CN106248831A - A kind of method of high-performance liquid chromatogram determination Tulathromycin content - Google Patents [patents.google.com]
- 6. biomedres.us [biomedres.us]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ijrpr.com [ijrpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Culture Media on the In Vitro Activity of Tulathromycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vitro efficacy of the macrolide antibiotic Tulathromycin A against various bacterial pathogens is a critical parameter in preclinical drug assessment. However, the choice of culture medium can significantly influence the measured activity, leading to variations in Minimum Inhibitory Concentration (MIC) values. This guide provides a comparative analysis of this compound's in vitro performance in different culture media, supported by experimental data and detailed protocols, to aid researchers in the selection of appropriate testing conditions and interpretation of results.
Comparison of this compound Activity in Different Media
The antibacterial potency of this compound, as determined by MIC values, exhibits notable differences across various culture media. The data consistently demonstrates that the presence of biological components, such as serum, enhances the in vitro activity of the antibiotic, resulting in lower MICs compared to standard synthetic broths.
| Bacterial Strain | Culture Medium | MIC (µg/mL) | Reference |
| Actinobacillus pleuropneumoniae CVCC259 | Supplemented Tryptic Soy Broth (TSB) | 1 | [1] |
| Serum | 0.25 | [1] | |
| Tissue Cage Fluid | 0.25 | [1] | |
| Pasteurella multocida | Mueller-Hinton Broth (MHB) | Not specified, but higher than in serum | [2] |
| Serum | MICs are "much lower" than in MHB | [2] | |
| Mannheimia haemolytica | Standard Broth | MIC90: 2 | [3][4] |
| Broth with Serum | MICs are "reduced" | [3][4] | |
| Pasteurella multocida (bovine) | Standard Broth | MIC90: 1 | [3][4] |
| Broth with Serum | MICs are "reduced" | [3][4] | |
| Pasteurella multocida (porcine) | Standard Broth | MIC90: 2 | [3][4] |
| Broth with Serum | MICs are "reduced" | [3][4] | |
| Histophilus somni | Standard Broth | MIC range: 0.5 - 4 | [3][4] |
| Broth with Serum | MICs are "reduced" | [3][4] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
As evidenced in the table, the MIC of this compound against Actinobacillus pleuropneumoniae was four-fold higher in supplemented Tryptic Soy Broth (TSB) compared to serum and tissue cage fluid[1]. Similarly, for Pasteurella multocida, MIC values are significantly lower in serum than in Mueller-Hinton Broth (MHB)[2]. For several other pathogens, including Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, the presence of serum in the culture medium leads to a reduction in MIC values, indicating enhanced antibacterial activity[3][4].
Experimental Protocols
The determination of this compound's in vitro activity is primarily conducted using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
General Broth Microdilution Protocol for MIC Determination
This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are then made in the appropriate culture medium to achieve the desired final concentrations for the assay.
-
-
Bacterial Inoculum Preparation:
-
The bacterial strain of interest is cultured on an appropriate agar (B569324) medium to obtain isolated colonies.
-
Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a specific turbidity, typically corresponding to a 0.5 McFarland standard. This standardized suspension is then further diluted to the final target inoculum concentration.
-
-
Microplate Inoculation:
-
A 96-well microtiter plate is used for the assay.
-
Each well, containing a specific concentration of this compound in the chosen broth, is inoculated with the standardized bacterial suspension.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
-
Incubation:
-
The inoculated microtiter plate is incubated under appropriate conditions (temperature, CO2 levels, and duration) specific to the bacterial species being tested.
-
-
MIC Determination:
-
Following incubation, the wells are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Preparation of Different Culture Media
-
Mueller-Hinton Broth (MHB) / Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is a commonly used standard medium for antimicrobial susceptibility testing. Cation-adjusted MHB is supplemented with calcium and magnesium ions to standardized concentrations, which is crucial for the activity of some antibiotics.
-
Tryptic Soy Broth (TSB): Another general-purpose nutrient broth used for the cultivation of a wide variety of microorganisms. For fastidious organisms, it may be supplemented with nutrients like NAD.
-
Serum-Supplemented Broth: To mimic in vivo conditions more closely, standard broths such as MHB or TSB are often supplemented with animal serum (e.g., fetal bovine serum, calf serum) at a specified percentage. This addition can significantly impact the in vitro activity of this compound.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining the in vitro activity of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Cross-Reactivity of Antibodies Against Tulathromycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting the macrolide antibiotic Tulathromycin A. Ensuring antibody specificity is paramount for the development of accurate and reliable immunoassays for therapeutic drug monitoring, residue detection in food products, and pharmacokinetic studies. This document outlines the key structural analogs of this compound, a detailed experimental protocol for assessing cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA), and methods for data interpretation.
Understanding this compound and its Structural Analogs
This compound is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, distinguished by its three amine groups. It is widely used in veterinary medicine to treat respiratory diseases in cattle and swine. Its complex structure, featuring a 15-membered macrocyclic lactone ring, presents the potential for cross-reactivity with other structurally similar macrolide antibiotics. When developing an antibody-based assay for this compound, it is crucial to assess its binding affinity to other commonly used macrolides to avoid false-positive results.
Key structural features influencing antibody recognition include the lactone ring size (14, 15, or 16-membered), the sugar moieties, and various functional group substitutions. Based on structural similarity and common usage in veterinary medicine, the following macrolides are recommended for inclusion in a cross-reactivity panel:
-
Erythromycin: A 14-membered macrolide.
-
Tylosin: A 16-membered macrolide.
-
Tilmicosin: A 16-membered macrolide, structurally related to tylosin.
-
Gamithromycin: A 15-membered azalide macrolide.
-
Tildipirosin: A 16-membered macrolide.
Experimental Protocol: Competitive Indirect ELISA (ciELISA)
The competitive indirect ELISA is a robust method for quantifying the cross-reactivity of an antibody. This assay measures the ability of other macrolides (potential cross-reactants) to compete with this compound for binding to a limited amount of anti-Tulathromycin A antibody. A reduction in signal in the presence of a competing compound indicates cross-reactivity.
Materials:
-
Anti-Tulathromycin A monoclonal antibody
-
This compound standard
-
Potential cross-reacting macrolide standards (Erythromycin, Tylosin, Tilmicosin, Gamithromycin, Tildipirosin)
-
Coating antigen (e.g., Tulathromycin-protein conjugate)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL Tulathromycin-BSA conjugate in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of this compound standard and each potential cross-reactant in assay buffer.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the anti-Tulathromycin A antibody with an equal volume of the serially diluted standards or cross-reactants for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated antibody-analyte mixture to the coated and blocked wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Interpretation
The cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause a 50% inhibition of the maximal signal (IC50) with the IC50 of this compound.
Calculation of Cross-Reactivity (%CR):
%CR = (IC50 of this compound / IC50 of Cross-Reactant) x 100
The results should be summarized in a table for clear comparison.
Table 1: Hypothetical Cross-Reactivity of an Anti-Tulathromycin A Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 5.0 | 100 |
| Gamithromycin | 500 | 1.0 |
| Tildipirosin | 1,000 | 0.5 |
| Tylosin | > 10,000 | < 0.05 |
| Tilmicosin | > 10,000 | < 0.05 |
| Erythromycin | > 10,000 | < 0.05 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally. A lower %CR indicates higher specificity of the antibody for this compound.
Visualizing Experimental Workflow and Molecular Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow of the competitive indirect ELISA for antibody cross-reactivity assessment.
Caption: Structural relationships between this compound and other macrolide antibiotics.
Conclusion
While specific cross-reactivity data for commercially available anti-Tulathromycin A antibodies is not always readily published, the experimental framework provided in this guide allows researchers to independently and rigorously evaluate antibody performance. By systematically testing against a panel of structurally related macrolides, scientists can ensure the specificity and reliability of their immunoassays, leading to more accurate and defensible results in research and development settings.
Safety Operating Guide
Personal protective equipment for handling Tulathromycin A
Essential Safety and Handling of Tulathromycin A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is classified with the following hazards:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3][4]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][5]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1][2][3]
-
Potential for Organ Damage: May cause damage to organs (specifically the liver and eyes) through prolonged or repeated exposure if swallowed.[4][6]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Wear chemical-resistant protective gloves.[1][7] Considering double gloving is a good practice.[4]
-
Clothing: A laboratory coat or work uniform is required.[4] To avoid exposed skin, additional garments such as sleevelets, an apron, or a disposable suit should be used based on the specific task.[4]
-
-
Respiratory Protection:
-
Work in a well-ventilated area; an appropriate exhaust ventilation system should be used to prevent the formation of dust and aerosols.[1]
-
If ventilation is inadequate or exposure assessment indicates a risk, respiratory protection is necessary. A combined particulate and acidic gas/vapor type filter is recommended.[4]
-
Operational Handling and Storage
-
Handling:
-
Storage:
Quantitative Exposure Limits
| Parameter | Value | Basis |
| Time-Weighted Average (TWA) | 300 µg/m³ (OEB 2) | Internal |
| Wipe Limit | 100 µ g/100 cm² | Internal |
Data sourced from Merck Safety Data Sheet.[6]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[9]
-
Skin Contact: Wash skin thoroughly with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1] If skin irritation or a rash occurs, get medical advice.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1] Seek medical attention.[9]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[1] Call a physician immediately.[1]
Spill and Leak Protocol
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.[7]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Use appropriate containment to avoid environmental contamination.[5]
-
Cleanup:
-
Wear full personal protective equipment.[1]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1][9]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[9]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of the contents and container at an approved waste disposal plant.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, including PPE and cleaning materials, should be treated as hazardous waste.
-
General Disposal Steps:
Workflow Diagrams
Caption: Diagram 1: Safe Handling Workflow for this compound
Caption: Diagram 2: Disposal Plan for this compound Waste
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
